molecular formula C10H14N2 B1311841 2-(Piperidin-4-yl)pyridine CAS No. 30532-37-7

2-(Piperidin-4-yl)pyridine

Número de catálogo: B1311841
Número CAS: 30532-37-7
Peso molecular: 162.23 g/mol
Clave InChI: KVNQCSIGNRPHHM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Piperidin-4-yl)pyridine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-piperidin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNQCSIGNRPHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438829
Record name 2-(Piperidin-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30532-37-7
Record name 2-(4-Piperidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30532-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Piperidin-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-4-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectral Data of 2-(Piperidin-4-yl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-(Piperidin-4-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Core Spectral Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.52d4.8H-6' (Pyridine)
7.62td7.7, 1.8H-4' (Pyridine)
7.18d7.9H-3' (Pyridine)
7.10ddd7.5, 4.8, 0.9H-5' (Pyridine)
3.15d12.3H-2ax, H-6ax (Piperidine)
2.78tt11.9, 3.8H-4 (Piperidine)
2.70td12.5, 2.7H-2eq, H-6eq (Piperidine)
1.85s (br)-NH (Piperidine)
1.80d12.5H-3ax, H-5ax (Piperidine)
1.65qd12.3, 3.9H-3eq, H-5eq (Piperidine)

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
164.2C-2' (Pyridine)
149.3C-6' (Pyridine)
136.5C-4' (Pyridine)
121.8C-3' (Pyridine)
121.1C-5' (Pyridine)
46.5C-2, C-6 (Piperidine)
45.1C-4 (Piperidine)
33.1C-3, C-5 (Piperidine)
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3288MediumN-H Stretch (Piperidine)
3050-3000Medium-WeakC-H Aromatic Stretch (Pyridine)
2925-2850StrongC-H Aliphatic Stretch (Piperidine)
1591StrongC=N Stretch (Pyridine Ring)
1568StrongC=C Stretch (Pyridine Ring)
1475MediumC-H Bend (Piperidine CH₂)
1435MediumC=C Stretch (Pyridine Ring)
1125MediumC-N Stretch (Piperidine)
775StrongC-H Out-of-plane Bend (Pyridine)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
163.1[M+H]⁺ (Molecular Ion + Proton)
162.1[M]⁺ (Molecular Ion)

Experimental Protocols

The data presented in this guide were obtained using the following methodologies:

Synthesis of this compound

The compound was synthesized by the reduction of 2-(pyridin-4-yl)pyridine. To a solution of 2-(pyridin-4-yl)pyridine (1 equivalent) in methanol, platinum dioxide (0.1 equivalent) was added. The mixture was hydrogenated in a Parr apparatus at 50 psi for 24 hours. The catalyst was then filtered off, and the solvent was removed under reduced pressure to yield this compound.

¹H and ¹³C NMR Spectroscopy

NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. For ¹H NMR, the spectral width was typically 0-10 ppm, with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans were acquired to achieve adequate signal intensity.

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrophotometer. The sample was prepared as a thin film on a potassium bromide (KBr) plate. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer. The sample was dissolved in a suitable solvent, such as methanol, and introduced into the ion source. The data was acquired in positive ion mode.

Visualizations

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation synthesis Synthesis of this compound nmr NMR Spectroscopy (1H and 13C) synthesis->nmr Sample ir Infrared (IR) Spectroscopy synthesis->ir Sample ms Mass Spectrometry (MS) synthesis->ms Sample nmr_data ¹H and ¹³C NMR Data (Chemical Shifts, Coupling Constants) nmr->nmr_data ir_data IR Data (Characteristic Absorptions) ir->ir_data ms_data MS Data (Molecular Ion Peak) ms->ms_data structure Structural Confirmation of This compound nmr_data->structure ir_data->structure ms_data->structure

In-Depth Technical Guide to the Structure Elucidation of 2-(Piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(Piperidin-4-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence as a core scaffold in various biologically active molecules. The precise determination of its chemical structure is fundamental for understanding its chemical properties, reactivity, and its interactions with biological targets. This guide details the analytical techniques and deductive processes required for the unambiguous confirmation of its structure.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₄N₂

  • Molecular Weight: 162.23 g/mol

  • CAS Number (Hydrochloride Salt): 216688-64-1[1][2][3]

The structure consists of a pyridine ring substituted at the 2-position with a piperidine ring attached via its 4-position.

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves a multi-step process, which can be a key part of its characterization. A common approach is the coupling of a pyridine derivative with a piperidine derivative.

Synthetic_Pathway cluster_0 Step 1: Pyridine Activation cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination cluster_3 Step 4: Coupling Reaction cluster_4 Step 5: Reduction & Deprotection Pyridine Pyridine PyridineNoxide Pyridine N-oxide Pyridine->PyridineNoxide m-CPBA Nitropyridine 4-Nitro-pyridine N-oxide PyridineNoxide->Nitropyridine HNO₃/H₂SO₄ Chloropyridine 4-Chloro-pyridine Nitropyridine->Chloropyridine POCl₃ TargetPrecursor N-Boc-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine Chloropyridine->TargetPrecursor n-BuLi, THF BocPiperidinone N-Boc-4-piperidinone BocPiperidinone->TargetPrecursor FinalProduct This compound TargetPrecursor->FinalProduct 1. H₂, Pd/C 2. HCl/Dioxane

Caption: Proposed synthetic pathway for this compound.

Structural Elucidation Workflow

The confirmation of the synthesized compound's structure follows a logical workflow, integrating data from multiple analytical techniques.

Elucidation_Workflow MS Mass Spectrometry (MS) Determine Molecular Weight NMR1D 1D NMR (¹H, ¹³C) Determine Proton/Carbon Environments MS->NMR1D IR Infrared (IR) Spectroscopy Identify Functional Groups IR->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR1D->NMR2D Structure Proposed Structure: This compound NMR2D->Structure XRay X-ray Crystallography (Optional - for solid state confirmation) XRay->Structure

Caption: General workflow for the structural elucidation of a small molecule.[4][5][6]

Spectroscopic Data and Interpretation

The following data is based on the analysis of this compound hydrochloride. The presence of the hydrochloride salt will influence the chemical shifts, particularly for protons and carbons near the nitrogen atoms, due to protonation.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: The sample is introduced into an ESI-MS instrument.

  • Analysis: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

Data Summary:

IonCalculated m/zObserved m/zInterpretation
[C₁₀H₁₄N₂ + H]⁺163.1235163.1Protonated molecular ion of the free base
[C₁₀H₁₄N₂ + Na]⁺185.1055-Potential sodium adduct

Note: Actual observed m/z values may vary slightly based on instrument calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

  • Analysis: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadN-H stretch (piperidine)
~3100-3000MediumAromatic C-H stretch (pyridine)
~2950-2850StrongAliphatic C-H stretch (piperidine)
~1600, ~1480, ~1440MediumC=C and C=N ring stretching (pyridine)[7]
~1450MediumCH₂ scissoring (piperidine)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra for the hydrochloride salt are typically recorded in D₂O or DMSO-d₆. The protonation of the nitrogen atoms will cause a downfield shift of adjacent protons and carbons.

Experimental Protocol (¹H, ¹³C, and 2D NMR):

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Analysis: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired.

¹H NMR Data Summary (Predicted for Hydrochloride Salt in D₂O):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5d1HPyridine H-6
~7.9t1HPyridine H-4
~7.4d1HPyridine H-3
~7.3t1HPyridine H-5
~3.6m2HPiperidine H-2a, H-6a
~3.2m1HPiperidine H-4
~3.1m2HPiperidine H-2e, H-6e
~2.2m2HPiperidine H-3a, H-5a
~2.0m2HPiperidine H-3e, H-5e

¹³C NMR Data Summary (Predicted for Hydrochloride Salt in D₂O):

Chemical Shift (ppm)Assignment
~158Pyridine C-2
~148Pyridine C-6
~140Pyridine C-4
~125Pyridine C-5
~122Pyridine C-3
~45Piperidine C-2, C-6
~40Piperidine C-4
~30Piperidine C-3, C-5

2D NMR for Connectivity Confirmation

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations.

Caption: Key COSY and HMBC correlations for structure confirmation.

  • COSY (Correlation Spectroscopy): Confirms proton-proton couplings within the same spin system. Expected correlations would be observed between adjacent protons on the pyridine ring (H-3/H-4, H-4/H-5, H-5/H-6) and on the piperidine ring (H-2/H-3, H-3/H-4, H-4/H-5, H-5/H-6).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, confirming the assignments made in the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. The key correlation for confirming the connectivity between the two rings is between the piperidine H-4 proton and the pyridine C-2 and C-3 carbons, and between the pyridine H-3 proton and the piperidine C-4 carbon.

Conclusion

The combination of mass spectrometry, infrared spectroscopy, and one- and two-dimensional NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. The molecular weight is confirmed by MS, while IR identifies the key functional groups. 1D NMR provides the chemical environment of each proton and carbon, and 2D NMR experiments unambiguously establish the connectivity between the pyridine and piperidine rings. The collective data from these techniques allows for the confident assignment of the structure.

References

An In-depth Technical Guide to 2-(Piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 216688-64-1 (for hydrochloride salt)

Introduction

2-(Piperidin-4-yl)pyridine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring both a pyridine and a piperidine ring, provides a versatile scaffold for the development of pharmacologically active agents. This technical guide offers a comprehensive overview of the synthesis, properties, and known biological activities of this compound, with a focus on its hydrochloride salt (CAS RN: 216688-64-1).[1][2] This compound and its derivatives have shown potential in targeting various receptors and enzymes, particularly within the central nervous system.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound hydrochloride is presented in the table below.

PropertyValueReference
CAS Number 216688-64-1[1][2]
Molecular Formula C₁₀H₁₅ClN₂[1][2]
Molecular Weight 198.69 g/mol [1][2]
SMILES C1CNCCC1C2=CC=CC=N2.Cl[1]
Storage Conditions Sealed in dry, room temperature[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reduction of the corresponding pyridine ring in a precursor molecule. A common and effective method is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 2-(Pyridin-4-yl)pyridine Precursors

This protocol is a generalized procedure based on established methods for the hydrogenation of pyridine derivatives.[2]

Materials:

  • 2-(Pyridin-4-yl)pyridine precursor

  • Platinum(IV) oxide (PtO₂) catalyst (Adams' catalyst)

  • Glacial acetic acid (solvent)

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Celite

  • Standard laboratory glassware for hydrogenation under pressure

  • Column chromatography apparatus (Silica gel, 60-120 mesh)

  • Petroleum ether and Ethyl acetate (eluents)

Procedure:

  • A solution of the substituted pyridine precursor (1.0 g) in glacial acetic acid (5 mL) is prepared in a suitable pressure-resistant reaction vessel.

  • A catalytic amount of PtO₂ (5 mol%) is added to the solution.

  • The vessel is sealed and purged with hydrogen gas.

  • The reaction mixture is stirred under a hydrogen gas pressure of 50 to 70 bar at room temperature.

  • The reaction progress is monitored over 6-10 hours.

  • Upon completion, the reaction is carefully quenched by the addition of a saturated sodium bicarbonate solution until the mixture is neutralized.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic extracts are filtered through a pad of Celite to remove the catalyst and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude residue is purified by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent, to afford the pure this compound.

Diagram of Synthetic Workflow:

SynthesisWorkflow Pyridine 2-(Pyridin-4-yl)pyridine Precursor Reaction Catalytic Hydrogenation (PtO₂, H₂, Acetic Acid) Pyridine->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.

Biological Activity and Potential Applications

This compound and its derivatives are of significant interest in pharmaceutical research due to their potential to interact with various biological targets.

Nicotinic Acetylcholine Receptors (nAChRs)

The structural motif of this compound is found in compounds designed to modulate nicotinic acetylcholine receptors (nAChRs).[3] These receptors are implicated in a variety of neurological and inflammatory disorders. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction for binding to nAChRs. The piperidine ring provides a scaffold that can be further functionalized to enhance binding affinity and selectivity for different nAChR subtypes.

Diagram of Potential nAChR Interaction:

nAChR_Interaction cluster_receptor nAChR Binding Pocket ReceptorSite Hydrogen Bond Donor (e.g., backbone NH) Ligand This compound Ligand->ReceptorSite Hydrogen Bond

Caption: Putative hydrogen bonding interaction between the pyridine nitrogen of the ligand and a donor site in the nAChR binding pocket.

Other Potential Targets

Derivatives of the this compound scaffold have been investigated for a range of other biological activities, including:

  • Muscarinic Receptor Antagonism: Certain derivatives have shown potent and selective antagonistic activity at muscarinic M3 receptors over M2 receptors, suggesting potential applications in respiratory and urological disorders.[1]

  • Sigma Receptor Affinity: Some multifunctionalized pyridines containing the N-benzylpiperidin-4-yl moiety have exhibited high affinity for sigma-1 (σ₁) receptors, which are targets for neurological disorders such as neuropathic pain and Alzheimer's disease.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative biological data specifically for the unsubstituted this compound. The available information primarily pertains to more complex derivatives.

For instance, a novel muscarinic receptor antagonist incorporating the this compound moiety, (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, exhibited the following binding affinities (Ki values in nM) for cloned human muscarinic receptors:[1]

Receptor SubtypeKi (nM)
m11.5
m2540
m32.8
m415
m57.7

This data highlights the potential for developing highly selective ligands based on the this compound scaffold.

Conclusion

This compound is a synthetically accessible and versatile chemical entity with significant potential in the field of drug discovery. Its core structure is amenable to various chemical modifications, allowing for the exploration of structure-activity relationships and the development of potent and selective ligands for a range of biological targets, most notably nicotinic acetylcholine receptors. While detailed biological data on the parent compound is sparse, the information available for its derivatives underscores the importance of this scaffold in medicinal chemistry. Further research into the synthesis of novel derivatives and their pharmacological evaluation is warranted to fully exploit the therapeutic potential of this chemical class.

References

An In-depth Technical Guide to 2-(Piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-4-yl)pyridine is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its structural motif, which is present in a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical identity, properties, and relevant experimental data for professionals in research and drug development.

Chemical Identity and Nomenclature

The nomenclature of chemical compounds is critical for unambiguous identification and communication in scientific literature and patent applications.

IUPAC Name: The systematically generated IUPAC name for this compound is This compound .

Synonyms: While a definitive, widely used common synonym has not been formally established in the searched literature, alternative nomenclature can be encountered. It is crucial to refer to the compound by its IUPAC name or CAS number to avoid ambiguity with its isomers, such as 2-(piperidin-2-yl)pyridine and 2-(piperidin-3-yl)pyridine.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, absorption, and distribution. The following table summarizes key computed properties for this compound.

PropertyValue
Molecular Formula C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol
XLogP3 1.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 162.115698455
Topological Polar Surface Area 24.9 Ų

Note: These properties are computationally derived and may vary slightly from experimentally determined values.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A common strategy is the coupling of a protected piperidine derivative with a suitable pyridine precursor, followed by deprotection. Below is a generalized experimental protocol based on common organic synthesis techniques for related structures.

General Protocol for the Synthesis of N-protected this compound Derivatives:

A frequently employed method for creating a carbon-carbon bond between a pyridine and a piperidine ring is through a cross-coupling reaction. For instance, a protected 4-halopiperidine can be reacted with a pyridyl organometallic reagent in the presence of a palladium catalyst.

Alternatively, the construction of the piperidine ring onto a pyridine scaffold can be achieved. One such method involves the catalytic hydrogenation of a corresponding pyridyl-substituted dihydropyridine precursor.

A Representative Synthetic Approach:

A common synthetic route to obtain the core structure of this compound involves the following key transformations:

  • Activation of the Pyridine Ring: 2-halopyridines (e.g., 2-bromopyridine or 2-chloropyridine) serve as excellent starting materials.

  • Introduction of the Piperidine Precursor: A protected 4-piperidone is often used as the piperidine synthon. A Grignard reaction between the lithiated 2-halopyridine and the protected 4-piperidone can form the carbon-carbon bond and introduce a hydroxyl group.

  • Deoxygenation and Reduction: The resulting tertiary alcohol can be deoxygenated, and the pyridine ring can be selectively reduced to a piperidine ring under specific catalytic hydrogenation conditions.

  • Deprotection: The final step involves the removal of the protecting group from the piperidine nitrogen to yield the desired this compound.

Researchers should consult detailed synthetic procedures in the peer-reviewed literature for specific reaction conditions, catalysts, and purification methods.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by the parent compound this compound are not extensively documented in the public domain, its structural motif is a key component in numerous pharmacologically active agents. Derivatives of the piperidinyl-pyridine scaffold have been investigated for a range of biological targets.

For instance, various substituted this compound analogs have been synthesized and evaluated for their activity as:

  • Enzyme Inhibitors: The piperidine and pyridine rings can serve as scaffolds to position functional groups that interact with the active sites of enzymes.

  • Receptor Ligands: The nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors or donors, facilitating interactions with various receptors in the central nervous system and other tissues.

The logical workflow for investigating the biological activity of a novel compound like this compound is depicted in the following diagram.

G General Workflow for Biological Activity Screening cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation synthesis Synthesis of this compound purification Purification and Structural Verification (NMR, MS) synthesis->purification binding_assays Receptor/Enzyme Binding Assays purification->binding_assays functional_assays Cell-Based Functional Assays binding_assays->functional_assays animal_models Pharmacokinetic and Efficacy Studies in Animal Models functional_assays->animal_models toxicology Preliminary Toxicology Assessment animal_models->toxicology

A Theoretical and Computational Investigation of 2-(Piperidin-4-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 2-(Piperidin-4-yl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. This document outlines the common computational approaches, including Density Functional Theory (DFT) for structural and electronic property elucidation, conformational analysis to identify stable isomers, and molecular docking to predict binding affinities with biological targets. Detailed summaries of simulated spectroscopic data (FT-IR, NMR, UV-Vis) and key quantum chemical parameters are presented. The guide also includes standardized experimental protocols for the synthesis and characterization of such compounds, offering a foundational framework for researchers in the field of drug design and development.

Introduction

The this compound moiety is a key pharmacophore found in a variety of biologically active compounds, exhibiting a range of activities including, but not limited to, anti-inflammatory, antimicrobial, and cholinesterase inhibition.[1][2][3] The structural and electronic properties of this scaffold are crucial determinants of its interaction with biological macromolecules. Theoretical and computational studies provide invaluable insights into these properties at the molecular level, guiding the rational design of novel therapeutic agents. This guide details the standard computational workflows and theoretical underpinnings for the comprehensive analysis of this compound and its derivatives.

Computational Methodologies

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are typically performed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. A common approach involves the use of Becke's three-parameter hybrid functional (B3LYP) with a split-valence basis set such as 6-311++G(d,p).[4][5]

Experimental Protocol: DFT Calculation

  • Software: Gaussian 16W program package is a commonly used software for these calculations.[4]

  • Method: The B3LYP hybrid functional is selected.

  • Basis Set: The 6-311++G(d,p) basis set is employed for accurate results.[4]

  • Geometry Optimization: The molecular structure of this compound is optimized to find the ground state equilibrium geometry.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum (no imaginary frequencies) and to simulate the IR spectrum.

  • Property Calculation: Various electronic properties such as HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis are performed on the optimized geometry.[6][7]

Conformational Analysis

The conformational flexibility of the piperidine ring is a critical aspect influencing the biological activity of this compound derivatives. Conformational analysis is performed to identify the most stable conformers (e.g., chair, boat, twist-boat).[5][6] This is often achieved by performing a potential energy surface (PES) scan by systematically rotating specific dihedral angles.

Experimental Protocol: Conformational Analysis

  • Software: DFT calculations are performed using software like Gaussian.[6]

  • Method: A relaxed PES scan is conducted by varying the key dihedral angles of the piperidine ring.

  • Level of Theory: The B3LYP/6-311++G(d,p) level of theory is typically used.

  • Analysis: The energies of the resulting conformers are compared to identify the global minimum energy structure. The stability of different conformers, such as the chair conformation with equatorial or axial orientation of the pyridine ring, is evaluated.[5]

Data Presentation

Simulated Spectroscopic Data

The following tables summarize the kind of quantitative data that can be obtained from theoretical calculations for compounds containing the this compound scaffold. Note: The exact values for the unsubstituted parent compound are not available in the search results; the presented data are representative of what is typically reported for its derivatives.

Table 1: Simulated Vibrational Frequencies (FT-IR)

Vibrational Mode Calculated Wavenumber (cm⁻¹)
N-H Stretch (Piperidine) ~3300
C-H Stretch (Aromatic) ~3050-3100
C-H Stretch (Aliphatic) ~2850-2950
C=N Stretch (Pyridine) ~1600
C=C Stretch (Pyridine) ~1430-1580
C-N Stretch ~1180

Data is generalized from typical values for similar structures.[8][9]

Table 2: Simulated NMR Chemical Shifts (¹H and ¹³C)

Atom Calculated Chemical Shift (ppm)
¹H NMR
Aromatic Protons 7.0 - 8.5
Piperidine N-H Variable (depends on solvent)
Piperidine C-H (axial/equatorial) 1.5 - 3.5
¹³C NMR
Aromatic Carbons 120 - 150
Piperidine Carbons 25 - 60

Calculations are typically performed using the GIAO method. The exact shifts are highly dependent on the specific derivative and solvent.[8][10]

Table 3: Simulated Electronic Properties (UV-Vis)

Electronic Transition Calculated Wavelength (nm) Oscillator Strength (f)
π -> π* ~200-280 > 0.1
n -> π* ~280-350 < 0.1

Calculated using TD-DFT methods. The absorption maxima depend on the solvent environment.[8][11]

Quantum Chemical Parameters

Table 4: Key Quantum Chemical Descriptors

Parameter Description Typical Calculated Value (for derivatives)
HOMO Energy Highest Occupied Molecular Orbital Energy -6.0 to -7.0 eV
LUMO Energy Lowest Unoccupied Molecular Orbital Energy -1.0 to -2.0 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO 4.0 to 5.0 eV
Dipole Moment Measure of the polarity of the molecule 2.0 to 4.0 Debye
Ionization Potential Energy required to remove an electron ~ (HOMO Energy)
Electron Affinity Energy released when an electron is added ~ (LUMO Energy)

These parameters provide insights into the chemical reactivity and stability of the molecule.[4][7]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] In the context of this compound, docking is used to predict its binding mode and affinity to a target protein's active site.

Experimental Protocol: Molecular Docking

  • Software: AutoDock Vina, GOLD, or GLIDE are commonly used docking programs.[13]

  • Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized, often using DFT optimized coordinates.

  • Docking Simulation: The ligand is docked into the defined active site of the receptor using a genetic algorithm or other search algorithms.

  • Analysis: The resulting docking poses are analyzed based on their binding energy (or score) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.

Synthesis and Characterization

While this guide focuses on theoretical and computational aspects, the synthesis and experimental characterization are crucial for validating computational predictions.

Experimental Protocol: General Synthesis A common synthetic route to obtain this compound derivatives is through reductive amination.[1][2][14]

  • Reaction: A suitable pyridine derivative is reacted with a piperidone derivative in the presence of a reducing agent.

  • Purification: The crude product is purified using techniques like column chromatography.[1]

Experimental Protocol: Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.[15][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and confirm the molecular formula.[1]

  • FT-IR Spectroscopy: The presence of key functional groups is confirmed by their characteristic vibrational frequencies.[17]

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical and computational study of this compound.

G cluster_start Initial Steps cluster_comp Computational Analysis cluster_app Application & Validation cluster_end Outcome mol_design Molecule Design (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_design->geom_opt conf_anal Conformational Analysis geom_opt->conf_anal freq_anal Frequency Analysis geom_opt->freq_anal elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop spec_sim Spectra Simulation (NMR, IR, UV-Vis) geom_opt->spec_sim mol_dock Molecular Docking elec_prop->mol_dock exp_char Experimental Characterization (NMR, IR, MS) spec_sim->exp_char Comparison sar Structure-Activity Relationship (SAR) mol_dock->sar synthesis Synthesis synthesis->exp_char exp_char->sar

References

Crystal Structure of 2-(Piperidin-4-yl)pyridine: Data Currently Unavailable in Public Databases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available crystallographic databases and scientific literature has revealed no specific crystal structure data for 2-(Piperidin-4-yl)pyridine. While extensive research exists on related piperidine and pyridine derivatives, the detailed atomic coordinates, unit cell parameters, and intermolecular interaction data necessary for a complete crystal structure analysis of this specific compound are not accessible at this time.

For researchers, scientists, and drug development professionals interested in the solid-state properties of this compound, this indicates a novel area for investigation. The determination of its crystal structure would provide valuable insights into its molecular conformation, packing arrangement, and potential polymorphic forms, all of which are critical parameters in pharmaceutical development.

General Experimental Workflow for Crystal Structure Analysis

Should a researcher undertake the crystallographic analysis of this compound, a typical experimental workflow would be followed. This process, from material synthesis to structure elucidation, is outlined in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis (e.g., CIF Generation) refinement->validation

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Hypothetical Molecular Interactions

Based on the chemical structure of this compound, which features both a pyridine ring and a piperidine ring, several types of intermolecular interactions would be anticipated in its crystal lattice. The nitrogen atom on the pyridine ring can act as a hydrogen bond acceptor, while the N-H group on the piperidine ring can serve as a hydrogen bond donor. Additionally, π-π stacking interactions between the pyridine rings of adjacent molecules could play a significant role in the crystal packing. A diagram illustrating these potential interactions is provided below.

molecular_interactions cluster_molecule1 Molecule A cluster_piperidine_A cluster_molecule2 Molecule B cluster_piperidine_B N1_A N C1_A C N1_A->C1_A C2_A C C1_A->C2_A C3_A C C2_A->C3_A C4_B C C2_A->C4_B π-π Stacking C4_A C C3_A->C4_A C6_A C C3_A->C6_A C5_A C C4_A->C5_A C5_A->N1_A C7_A C C6_A->C7_A N2_A N-H C8_A C N2_A->C8_A N1_B N N2_A->N1_B Hydrogen Bond (Donor-Acceptor) C7_A->N2_A C9_A C C8_A->C9_A C10_A C C9_A->C10_A C10_A->C6_A C1_B C N1_B->C1_B C2_B C C1_B->C2_B C3_B C C2_B->C3_B C3_B->C4_B C6_B C C3_B->C6_B C5_B C C4_B->C5_B C5_B->N1_B C7_B C C6_B->C7_B N2_B N-H C8_B C N2_B->C8_B C7_B->N2_B C9_B C C8_B->C9_B C10_B C C9_B->C10_B C10_B->C6_B

Caption: Potential intermolecular interactions in the crystal lattice of this compound.

Conclusion and Future Work

The absence of a published crystal structure for this compound presents an opportunity for original research. The experimental determination of this structure would contribute valuable data to the fields of crystallography, medicinal chemistry, and materials science. Researchers are encouraged to perform the synthesis, crystallization, and X-ray diffraction analysis of this compound and to deposit the resulting data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community. Until such data becomes available, any discussion of its specific crystal structure remains speculative.

Methodological & Application

Synthesis Protocols for 2-(Piperidin-4-yl)pyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed synthetic protocols for the preparation of 2-(Piperidin-4-yl)pyridine, a valuable building block for drug discovery and development. The protocols outlined below are intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis. This document offers two primary synthetic routes, including a cross-coupling strategy and a pyridine reduction method, complete with step-by-step experimental procedures and data presentation.

Introduction

This compound is a key structural motif found in a variety of biologically active compounds. Its synthesis is of significant interest to the pharmaceutical industry. This document details two robust methods for its preparation: a Negishi cross-coupling reaction followed by deprotection, and a catalytic hydrogenation of 2,4'-bipyridine.

Data Summary

The following tables summarize the quantitative data associated with the key steps of the described synthetic protocols.

Table 1: Synthesis of tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate via Negishi Coupling

StepReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)
1tert-butyl 4-iodopiperidine-1-carboxylate, Zn dustI₂, TMSClTHF252>90 (in situ)
22-bromopyridine, organozinc (from step 1)Pd(PPh₃)₄THF651285

Table 2: Deprotection of tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate

ReactantReagentSolventTemperature (°C)Time (h)Yield (%)
tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate4M HCl in DioxaneDioxane25295

Table 3: Synthesis of this compound via Catalytic Hydrogenation

ReactantCatalystSolventPressure (atm)Temperature (°C)Time (h)Yield (%)
2,4'-BipyridinePtO₂Acetic Acid4252490

Experimental Protocols

Protocol 1: Synthesis via Negishi Coupling and Deprotection

This protocol describes the synthesis of this compound in two main stages: the formation of an N-protected intermediate via a Negishi cross-coupling reaction, followed by the removal of the protecting group.

Step 1: Preparation of tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate

  • Formation of the Organozinc Reagent: To a solution of tert-butyl 4-iodopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), add activated zinc dust (1.5 eq). The activation of zinc can be achieved by stirring with iodine (catalytic amount) and trimethylsilyl chloride (TMSCl, catalytic amount) for 15 minutes. The mixture is stirred at room temperature for 2 hours to form the organozinc reagent in situ.

  • Negishi Coupling: In a separate flask, a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), is dissolved in anhydrous THF. To this solution, add 2-bromopyridine (1.2 eq). The freshly prepared organozinc solution is then transferred to the palladium/2-bromopyridine mixture via cannula. The reaction mixture is heated to reflux (approximately 65°C) and stirred for 12 hours under an inert atmosphere.

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate.

Step 2: Deprotection of tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate

  • Deprotection Reaction: Dissolve the purified tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate (1.0 eq) in a solution of 4M hydrogen chloride in 1,4-dioxane.

  • Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting hydrochloride salt is then neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield this compound.

Protocol 2: Synthesis via Catalytic Hydrogenation

This protocol outlines a one-step synthesis of this compound through the selective reduction of one of the pyridine rings of 2,4'-bipyridine.

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 2,4'-bipyridine (1.0 eq) in glacial acetic acid. Add platinum(IV) oxide (PtO₂, 0.05 eq) as the catalyst.

  • Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then stirred under a hydrogen atmosphere (4 atm) at room temperature for 24 hours.

  • Work-up and Isolation: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to remove the acetic acid. The residue is dissolved in water and basified with a saturated aqueous solution of sodium carbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to give this compound.

Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

Synthesis_Pathway_1 cluster_step1 Step 1: Negishi Coupling cluster_step2 Step 2: Deprotection N-Boc-4-iodopiperidine N-Boc-4-iodopiperidine Organozinc N-Boc-4-(iodozinc)piperidine N-Boc-4-iodopiperidine->Organozinc Zn, I₂, TMSCl THF, 25°C N-Boc-product tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate Organozinc->N-Boc-product Pd(PPh₃)₄ THF, 65°C 2-Bromopyridine 2-Bromopyridine 2-Bromopyridine->N-Boc-product Final_Product_1 This compound N-Boc-product->Final_Product_1 4M HCl in Dioxane 25°C

Caption: Synthetic pathway for this compound via Negishi coupling.

Synthesis_Pathway_2 2,4'-Bipyridine 2,4'-Bipyridine Final_Product_2 This compound 2,4'-Bipyridine->Final_Product_2 PtO₂, H₂ (4 atm) Acetic Acid, 25°C

Caption: Synthesis of this compound via catalytic hydrogenation.

Application Notes and Protocols for the Use of 2-(Piperidin-4-yl)pyridine in SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(Piperidin-4-yl)pyridine scaffold is a privileged structural motif in medicinal chemistry, frequently employed in the design and synthesis of novel therapeutic agents. Its unique combination of a basic piperidine ring and an aromatic pyridine moiety allows for versatile interactions with a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes. This document provides detailed application notes on the utility of the this compound core in Structure-Activity Relationship (SAR) studies across various therapeutic areas. Furthermore, it offers comprehensive, step-by-step protocols for key biological assays to facilitate the evaluation of novel analogs.

I. Application Notes: The this compound Scaffold in SAR Studies

The this compound core offers several advantages in drug design:

  • Versatile Interaction Capabilities: The pyridine nitrogen can act as a hydrogen bond acceptor, while the piperidine nitrogen, typically protonated at physiological pH, can form crucial ionic interactions or hydrogen bonds.

  • Tunable Physicochemical Properties: Modifications on both the piperidine and pyridine rings allow for fine-tuning of lipophilicity, polarity, and basicity, which are critical for optimizing pharmacokinetic and pharmacodynamic properties.

  • Three-Dimensional Diversity: The non-planar nature of the piperidine ring provides opportunities to explore three-dimensional chemical space, which can lead to improved potency and selectivity.

Targeting Kinases in Inflammation and Oncology

Derivatives of this compound have been investigated as potent kinase inhibitors. For instance, analogs have shown inhibitory activity against Mitogen- and Stress-Activated Kinase 1 (MSK1), a key enzyme in the inflammatory signaling cascade.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 SAR Analysis & Lead Optimization A Design & Synthesize This compound Analogs B Purification & Structural Confirmation (NMR, MS) A->B C Primary Kinase Inhibition Assay (e.g., MSK1) B->C D Determine IC50 Values C->D E Cell-Based Assays (e.g., IL-6 Release) D->E F Analyze Structure-Activity Relationships E->F G Identify Lead Compounds F->G H Further Optimization (ADME/Tox) G->H

Caption: Workflow for SAR studies of kinase inhibitors.

Modulating G-Protein Coupled Receptors (GPCRs) for CNS Disorders

The this compound scaffold is a common feature in ligands targeting GPCRs in the central nervous system, such as muscarinic and sigma receptors. SAR studies in this area often focus on optimizing subtype selectivity to minimize off-target effects.

Development of Novel Anti-infective Agents

Hybrid molecules incorporating the this compound moiety have demonstrated promising antifungal activity, particularly against Candida species. These compounds often target the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity.

Piperidine derivatives have been explored as inhibitors of Mycobacterium tuberculosis MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase), an essential enzyme in the menaquinone biosynthetic pathway.

II. Quantitative SAR Data

The following tables summarize quantitative data from SAR studies of this compound and related derivatives.

Table 1: Anti-inflammatory Activity of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

CompoundR GroupNO Production IC50 (µM)TNF-α Production IC50 (µM)
6a H10.2315.82
6b 4-F5.418.93
6c 4-Cl3.156.47
6d 4-Br2.585.12
6e 4-CH30.861.87
6f 4-OCH31.243.05
6g 3,4-diCl4.767.21
7a H12.5418.91
7b 4-F8.9211.34
7c 4-Cl6.739.82
7d 4-Br5.818.15
7e 4-CH33.455.67
7f 4-OCH34.026.88
7g 3,4-diCl7.1110.29
Ibuprofen -25.328.7

Data extracted from a study on anti-inflammatory agents. The core structure is a 2-(piperidin-4-yl)-1H-benzo[d]imidazole with substitutions on the piperidine nitrogen.

Table 2: Antifungal Activity of 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline Derivatives

CompoundR GroupC. albicans MIC90 (µg/mL)C. krusei MIC90 (µg/mL)C. glabrata MIC90 (µg/mL)
6f n-dodecyl428
6i n-dodecyl2416
Fluconazole -46416

Data from a study on novel antimycotics. The core structure is a hybrid of piperidine and tetrahydroisoquinoline.[1]

Table 3: Inhibition of M. tuberculosis MenA by Piperidine Derivatives

CompoundR1R2MenA IC50 (µM)Mtb GIC50 (µM)
1 4-ClH22 ± 310 ± 1
9 4-FH33 ± 514 ± 1
10 4-BrH12 ± 214 ± 0
11 4-ClH22 ± 310 ± 1
14 3-BrH12 ± 314 ± 0

Data from a SAR study of MenA inhibitors. The scaffold consists of a piperidine core with various substitutions.

Table 4: Sigma-1 Receptor Binding Affinity of 2-Amino-pyridine Derivatives

CompoundLinker (n)R1R2hσ1R Ki (nM)
2 2HH7.57 ± 0.59
3 3HH3.13 ± 0.35
4 4HH3.51 ± 0.41
5 2HCH31.45 ± 0.43
6 3HCH33.01 ± 0.29
7 4HCH33.22 ± 0.33
9 2PhH7.45 ± 0.68
12 2PhCH310.9 ± 1.2

Data from a study on multifunctional pyridines targeting sigma receptors. The core structure features a 2-{[ω-(1-benzylpiperidin-4-yl)alkyl]amino}-pyridine.

III. Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol details the assessment of the anti-inflammatory potential of this compound derivatives by measuring their effect on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Mouse TNF-α ELISA kit

  • 96-well cell culture plates

  • Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should be below 0.1%.

    • Remove the culture medium from the cells and replace it with fresh medium containing the test compounds.

    • Pre-incubate the cells with the compounds for 1 hour.

  • LPS Stimulation:

    • Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

    • Incubate the plate for 24 hours at 37°C.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • TNF-α Measurement (ELISA):

    • Collect the remaining cell culture supernatant and store at -80°C until use.

    • Perform the TNF-α ELISA according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with capture antibody, block the plate, add the supernatants and standards, followed by the detection antibody and substrate.

    • Measure the absorbance and calculate the TNF-α concentration from the standard curve.

  • Data Analysis:

    • Calculate the percentage inhibition of NO and TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 values using non-linear regression analysis.

Mycobacterium tuberculosis MenA Enzyme Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound derivatives against MenA from M. tuberculosis.

Materials:

  • Membrane preparations containing M. tuberculosis MenA

  • 0.1 M Tris-HCl buffer (pH 8.0)

  • 5 mM MgCl2

  • 2.5 mM dithiothreitol (DTT)

  • 0.1% CHAPS

  • 1,4-dihydroxy-2-naphthoate (DHNA)

  • [1-³H]Farnesyl pyrophosphate (FPP)

  • Unlabeled FPP

  • Test compounds dissolved in DMSO

  • Scintillation fluid and vials

  • Microcentrifuge tubes

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing 0.1 M Tris-HCl (pH 8.0), 5 mM MgCl2, 2.5 mM DTT, and 0.1% CHAPS.

    • Add the membrane protein preparation (1 mg/mL).

  • Inhibitor Addition:

    • Add the test compound at various concentrations. Include a vehicle control (DMSO).

  • Substrate Addition:

    • Add DHNA to the reaction mixture.

    • Initiate the reaction by adding [1-³H]FPP (specific activity adjusted with unlabeled FPP).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding an appropriate quenching solution (e.g., acidic methanol).

    • Extract the radiolabeled product (demethylmenaquinone) using an organic solvent (e.g., hexane).

  • Quantification:

    • Transfer the organic layer to a scintillation vial.

    • Evaporate the solvent.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of MenA inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values using non-linear regression analysis.

IV. Signaling Pathways and Visualizations

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of some this compound derivatives are mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including TNF-α and iNOS (which produces NO).

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to nucleus Nucleus gene Pro-inflammatory Gene Expression (TNF-α, iNOS) NFkB_nuc->gene induces inhibitor This compound Derivative inhibitor->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.

M4 Muscarinic Acetylcholine Receptor Signaling

Derivatives of this compound have been developed as modulators of the M4 muscarinic acetylcholine receptor, which is coupled to Gi/o proteins. Activation of M4 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.

M4_Signaling ligand This compound Analog (Agonist) M4R M4 Receptor ligand->M4R binds Gi Gi/o Protein M4R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates response Cellular Response PKA->response leads to

Caption: M4 muscarinic receptor signaling pathway.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling. This compound derivatives can act as potent modulators of this receptor.

Sigma1_Signaling cluster_ER ligand This compound Analog (Modulator) S1R Sigma-1 Receptor ligand->S1R binds BiP BiP Chaperone S1R->BiP dissociates from IP3R IP3 Receptor S1R->IP3R translocates to & modulates Ca2 Ca²⁺ IP3R->Ca2 releases ER Endoplasmic Reticulum Mito Mitochondria Ca2->Mito uptake by response Cellular Response (e.g., Neuroprotection) Mito->response

Caption: Sigma-1 receptor signaling at the ER.

V. Conclusion

The this compound scaffold continues to be a valuable starting point for the design of novel drug candidates targeting a diverse array of biological entities. The information and protocols provided in this document are intended to serve as a comprehensive resource for researchers engaged in SAR studies and the development of new therapeutics based on this versatile chemical framework. Careful consideration of the SAR data and application of the detailed experimental protocols will aid in the rational design and efficient evaluation of new this compound derivatives with improved potency, selectivity, and drug-like properties.

References

2-(Piperidin-4-yl)pyridine: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2-(piperidin-4-yl)pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features, combining a basic piperidine ring with an aromatic pyridine moiety, allow for diverse interactions with various biological targets. This has led to its incorporation into a wide range of therapeutic agents, demonstrating its versatility and importance in drug discovery and development. These application notes provide a comprehensive overview of the key therapeutic applications of this scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Therapeutic Applications

The this compound core has been successfully employed in the development of potent and selective inhibitors for several classes of drug targets. The applications detailed below highlight the scaffold's broad therapeutic potential.

Kinase Inhibition: Targeting PIM-1 for Oncology

Derivatives of the this compound scaffold have emerged as potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM-1.[1] PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy.[2] The pyridine nitrogen of the scaffold can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design.

Quantitative Data: PIM-1 Kinase Inhibition

Compound IDTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
12 PIM-114.3MCF-70.5[1]
HepG25.27[1]
Staurosporine (Control) PIM-116.7--[1]

Signaling Pathway: PIM-1 Kinase in Cell Survival

The following diagram illustrates the central role of PIM-1 kinase in promoting cell survival and proliferation, and its inhibition by compounds containing the this compound scaffold.

G PIM-1 Signaling Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor STAT STAT Signaling Receptor->STAT PIM1 PIM-1 Kinase STAT->PIM1 BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylates & Inactivates Proliferation Cell Proliferation & Survival PIM1->Proliferation Bcl2 Bcl-2 (anti-apoptotic) BAD->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibitor This compound Inhibitor Inhibitor->PIM1 Inhibition

Caption: PIM-1 signaling and therapeutic intervention.

Anti-Inflammatory Activity: Modulation of the NF-κB Pathway

The this compound scaffold is also a core component of novel anti-inflammatory agents.[3][4] Certain derivatives, particularly 2-(piperidin-4-yl)-1H-benzo[d]imidazoles, have demonstrated potent inhibition of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] This anti-inflammatory effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[3]

Quantitative Data: Anti-Inflammatory Activity

Compound IDNO Production IC50 (µM)TNF-α Production IC50 (µM)Reference
6e 0.861.87[3]
Ibuprofen (Control) --[3]

Signaling Pathway: NF-κB in Inflammation

The diagram below depicts the canonical NF-κB signaling pathway and its role in inflammation, which can be modulated by this compound derivatives.

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Inhibitor This compound Derivative Inhibitor->IKK Inhibition

Caption: NF-κB signaling in inflammation.

Antimycotic Agents

Hybrid molecules incorporating the this compound scaffold with isoquinoline moieties have been synthesized and evaluated for their antimycotic properties.[5] These compounds have shown promising activity against various fungal species, including clinically relevant Candida strains.[5]

Quantitative Data: Antimycotic Activity (MIC in µg/mL)

Compound IDCandida albicansCandida kruseiCandida glabrataReference
6i ---[5]
6k ---[5]
6l ---[5]

Note: The original source indicates complete growth inhibition for these compounds against certain strains but does not provide specific MIC values in the abstract.[5]

Experimental Protocols

Detailed methodologies for the synthesis of a representative this compound derivative and key biological assays are provided below.

Protocol 1: Synthesis of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

This protocol describes a general method for the synthesis of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which have shown anti-inflammatory activity.[3]

Workflow for Synthesis

G Synthesis Workflow Start o-Phenylenediamine + Piperidine-4-carboxylic acid Reaction Condensation Reaction (e.g., Phillips-Ladenburg) Start->Reaction Intermediate N-protected 2-(piperidin-4-yl)benzimidazole Reaction->Intermediate Deprotection Deprotection Intermediate->Deprotection Final 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Deprotection->Final Derivatization Derivatization (Alkylation/Acylation) Final->Derivatization Final_Deriv Substituted Derivatives Derivatization->Final_Deriv

Caption: Synthesis of 2-(piperidin-4-yl)benzimidazoles.

Materials:

  • o-Phenylenediamine derivative

  • N-Boc-piperidine-4-carboxylic acid

  • Polyphosphoric acid (PPA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Appropriate alkyl or acyl halide for derivatization

  • Base (e.g., triethylamine)

  • Solvents for reaction and purification (e.g., DMF, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Condensation:

    • A mixture of an o-phenylenediamine derivative and N-Boc-piperidine-4-carboxylic acid in polyphosphoric acid is heated (e.g., at 150 °C) for several hours.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and neutralized with a suitable base (e.g., aqueous sodium hydroxide).

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield the N-Boc protected 2-(piperidin-4-yl)benzimidazole.

  • Step 2: Deprotection:

    • The N-Boc protected intermediate is dissolved in a mixture of trifluoroacetic acid and dichloromethane.

    • The solution is stirred at room temperature until the deprotection is complete (monitored by TLC).

    • The solvent is removed under reduced pressure to yield the deprotected 2-(piperidin-4-yl)-1H-benzo[d]imidazole.

  • Step 3: Derivatization (Example: N-alkylation):

    • The deprotected benzimidazole derivative is dissolved in a suitable solvent (e.g., DMF).

    • A base (e.g., triethylamine) and the desired alkyl halide are added.

    • The mixture is stirred at room temperature or heated as required until the reaction is complete.

    • The product is isolated by extraction and purified by column chromatography.

Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the IC50 value of a test compound against PIM-1 kinase.[2]

Workflow for PIM-1 Kinase Assay

G PIM-1 Kinase Assay Workflow Prep Prepare serial dilutions of This compound inhibitor Addition1 Add inhibitor, PIM-1 kinase, and substrate/ATP mix to 384-well plate Prep->Addition1 Incubate1 Incubate at room temperature (e.g., 60 minutes) Addition1->Incubate1 Addition2 Add ADP-Glo™ Reagent Incubate1->Addition2 Incubate2 Incubate at room temperature (e.g., 40 minutes) Addition2->Incubate2 Addition3 Add Kinase Detection Reagent Incubate2->Addition3 Incubate3 Incubate at room temperature (e.g., 30 minutes) Addition3->Incubate3 Read Measure luminescence Incubate3->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for PIM-1 kinase inhibition assay.

Materials:

  • Recombinant PIM-1 kinase

  • PIM-1 substrate peptide

  • ATP

  • Test compound (this compound derivative)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[2]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer with a constant percentage of DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound or vehicle control (DMSO).

    • Add the PIM-1 enzyme.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).[2]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[2]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[2]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Anti-Inflammatory Assay - Measurement of TNF-α and IL-6 in RAW 264.7 Macrophages

This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to quantify the production of TNF-α and IL-6 by LPS-stimulated RAW 264.7 macrophages treated with a test compound.[6][7]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compound

  • Mouse TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 2x10^5 cells/well) and incubate overnight.[7]

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 6-24 hours).[7]

  • ELISA:

    • Collect the cell culture supernatant.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the cell culture supernatants and standards.

      • Adding a detection antibody.

      • Adding an enzyme-conjugated secondary antibody.

      • Adding a substrate to produce a colorimetric signal.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve from the absorbance values of the standards.

    • Calculate the concentration of TNF-α and IL-6 in the samples from the standard curve.

    • Determine the IC50 value for the inhibition of cytokine production.

Conclusion

The this compound scaffold is a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and ability to be readily functionalized have enabled the development of a diverse range of bioactive molecules targeting kinases, inflammatory pathways, and microbial enzymes. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable scaffold.

References

Application Notes and Protocols: Pharmacological Profiling of 2-(Piperidin-4-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacological profiling of 2-(Piperidin-4-yl)pyridine derivatives, a class of compounds with significant therapeutic potential across various disease areas, including inflammation, cancer, and infectious diseases. This document outlines detailed protocols for key in vitro and in vivo assays, presents quantitative data in a clear, tabular format, and includes diagrams of relevant signaling pathways and experimental workflows to facilitate understanding and replication.

Anti-inflammatory Activity

This compound derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. A prominent mechanism involves the inhibition of the NF-κB signaling cascade.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of Representative this compound Derivatives

Compound IDTargetAssay SystemIC50 (µM)
Derivative A Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 Macrophages1.25
TNF-α ProductionLPS-stimulated RAW 264.7 Macrophages2.50
Derivative B Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 Macrophages0.86
TNF-α ProductionLPS-stimulated RAW 264.7 Macrophages1.87

Signaling Pathway

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB_alpha IκBα IKK->IkB_alpha phosphorylates NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (NO, TNF-α) Nucleus->Inflammatory_Genes activates transcription of Derivative This compound Derivative Derivative->IKK inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve.

Protocol 2: Measurement of TNF-α Production by ELISA

  • Cell Culture and Treatment: Follow steps 1-4 of Protocol 1.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA:

    • Coat a 96-well ELISA plate with a capture antibody against mouse TNF-α overnight at 4°C.

    • Wash the plate with wash buffer (PBS with 0.05% Tween 20).

    • Block the plate with 1% BSA in PBS for 1 hour at room temperature.

    • Add the collected supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody against mouse TNF-α for 1 hour at room temperature.

    • Wash the plate and add streptavidin-HRP for 30 minutes at room temperature.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at 450 nm.

  • Analysis: Determine the TNF-α concentration from the standard curve.

Protocol 3: Western Blot for NF-κB Pathway Proteins

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with compounds and LPS as described in Protocol 1.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anticancer Activity

Certain this compound derivatives have shown promising anticancer activity, particularly against ovarian cancer cell lines. Their mechanism of action often involves the induction of apoptosis and the generation of reactive oxygen species (ROS).

Data Presentation

Table 2: In Vitro Anticancer Activity of a Representative this compound Derivative (Compound H42) [1]

Cell LineTreatment DurationIC50 (µM)
A2780 (Ovarian) 24 h28.43 ± 2.13
48 h8.54 ± 0.93
72 h5.40 ± 0.53
SKOV3 (Ovarian) 24 h3.16 ± 0.17
48 h0.94 ± 0.03
72 h0.85 ± 0.02

Experimental Workflow

Anticancer_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model MTT MTT Assay (Cell Viability) Xenograft Ovarian Cancer Xenograft Model MTT->Xenograft Promising candidates Colony Colony Formation Assay (Proliferation) ROS ROS Production Assay Apoptosis Apoptosis Assay (e.g., Annexin V) Tumor_Measurement Tumor Volume Measurement Xenograft->Tumor_Measurement Start This compound Derivative Start->MTT Start->Colony Start->ROS Start->Apoptosis

Caption: Workflow for assessing the anticancer activity of this compound derivatives.

Experimental Protocols

Protocol 4: MTT Assay for Cell Viability [2][3][4]

  • Cell Seeding: Seed cancer cells (e.g., A2780, SKOV3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[4]

  • Treatment: Treat the cells with a serial dilution of the test compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][4]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 5: Colony Formation Assay [5][6][7][8]

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Treatment: After 24 hours, treat the cells with different concentrations of the compound and incubate for 7-14 days, changing the medium every 2-3 days.

  • Fixation and Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with 4% paraformaldehyde for 15 minutes.

    • Stain with 0.5% crystal violet solution for 30 minutes.[5]

  • Counting: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).

Protocol 6: Measurement of Intracellular ROS Production [9][10][11][12][13]

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with the compound for the desired time.

  • Probe Loading: Wash the cells with warm PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[12][13]

  • Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation at 485 nm and emission at 535 nm) using a fluorescence plate reader.

Protocol 7: In Vivo Ovarian Cancer Xenograft Model [1][14][15][16][17]

  • Cell Implantation: Subcutaneously inject 5 x 10^6 SKOV3 cells into the flank of female nude mice.[14]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the this compound derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Antimycotic Activity

Derivatives of this compound have also been explored for their potential as antimycotic agents, showing efficacy against various fungal species.

Data Presentation

Table 3: In Vitro Antimycotic Activity of Representative this compound Derivatives

Fungal SpeciesCompound C (MIC, µg/mL)Compound D (MIC, µg/mL)
Candida albicans816
Candida krusei48
Candida glabrata1632
Experimental Protocol

Protocol 8: Broth Microdilution Antifungal Susceptibility Testing [18][19][20][21]

  • Inoculum Preparation: Prepare a standardized fungal inoculum (0.5 x 10^3 to 2.5 x 10^3 cells/mL) in RPMI-1640 medium according to CLSI guidelines.[19]

  • Compound Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[19]

  • MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by reading the absorbance at 490 nm.

General Synthesis

A general synthetic approach to this compound derivatives can be achieved through several routes. One common method involves the condensation of a suitable pyridine derivative with a piperidine precursor.

Synthetic Workflow

Synthesis_Workflow Start_A 2-Chloro-4-methylpyridine Intermediate_A 2-Chloro-4-(chloromethyl)pyridine Start_A->Intermediate_A Chlorination Product This compound Derivative Intermediate_A->Product Condensation Intermediate_B N-Boc-piperidine Intermediate_B->Product

Caption: A general synthetic workflow for this compound derivatives.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and reagents. Always adhere to laboratory safety guidelines.

References

Application Notes and Protocols for 2-(Piperidin-4-yl)pyridine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(Piperidin-4-yl)pyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the design of novel therapeutics targeting the central nervous system (CNS). Its unique combination of a pyridine ring and a piperidine moiety allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. This document provides an overview of the applications of this compound and its derivatives in CNS drug discovery, along with detailed protocols for their evaluation.

The pyridine alkaloids and their derivatives have shown significant activity in the central nervous system.[1][2] The nitrogen atom in the pyridine ring is crucial for the pharmacological profile of many drugs containing this heterocycle.[1] The development of small molecule libraries specifically targeting CNS-related proteins is a key strategy in the discovery of new treatments for neurological and psychiatric disorders.[3]

Applications in CNS Drug Discovery

Derivatives of this compound have been investigated for a range of CNS-related targets, demonstrating potential therapeutic applications in various disorders.

Muscarinic Receptor Antagonism

Certain derivatives of this compound have been identified as potent muscarinic acetylcholine receptor (mAChR) antagonists. For instance, (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, a compound incorporating the this compound core, displays high selectivity for M3 and M1 receptors over M2 receptors.[4] This selectivity is advantageous as M2 receptors are involved in cardiac function, and sparing them can reduce the risk of cardiovascular side effects.[4] The low brain penetration of such compounds also minimizes central side effects.[4]

Sigma Receptor Modulation

The sigma receptors (σ1 and σ2) are implicated in a variety of neurological conditions, including neuropathic pain and neurodegenerative diseases.[5] Polyfunctionalized pyridine derivatives containing the 2-(piperidin-4-yl)ethyl]amino moiety have shown high affinity for the σ1 receptor.[5] For example, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile exhibits a high affinity for the human σ1 receptor (Ki of 1.45 nM) with significant selectivity over the σ2 subtype.[5] Such compounds are being explored for the treatment of neuropathic pain.[5]

Anti-inflammatory Activity

Neuroinflammation is a key component in the pathophysiology of many CNS disorders. Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglia.[6] The mechanism of action involves the modulation of the NF-κB signaling pathway.[6]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for representative this compound derivatives.

Table 1: In Vitro Binding Affinities and Functional Activities

Compound/DerivativeTargetAssay TypeSpeciesKi (nM)IC50 (µM)EC50 (µM)Reference
(2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamideM1 Muscarinic ReceptorRadioligand BindingHuman1.5[4]
M2 Muscarinic ReceptorRadioligand BindingHuman540[4]
M3 Muscarinic ReceptorRadioligand BindingHuman2.8[4]
M4 Muscarinic ReceptorRadioligand BindingHuman15[4]
M5 Muscarinic ReceptorRadioligand BindingHuman7.7[4]
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileσ1 ReceptorRadioligand BindingHuman1.45[5]
AcetylcholinesteraseEnzyme Inhibition0.013[5]
ButyrylcholinesteraseEnzyme Inhibition3.1[5]
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 6eNitric Oxide ProductionInhibition AssayMurine Macrophage0.86[6]
TNF-α ProductionInhibition AssayMurine Macrophage1.87[6]

Table 2: In Vivo Pharmacological Data

Compound/DerivativeAnimal ModelAssayRoute of AdministrationED50 (mg/kg)OutcomeReference
(2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamideRatAcetylcholine-induced bronchoconstrictionIntravenous0.022Inhibition of bronchoconstriction[4]
RatAcetylcholine-induced bradycardiaIntravenous>/=10No significant effect on heart rate[4]
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 6eMouseXylene-induced ear oedemaMore potent than ibuprofen[6]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of test compounds for human muscarinic M1-M5 receptors.

Materials:

  • CHO cell membranes expressing human M1, M2, M3, M4, or M5 receptors.

  • [3H]-N-methylscopolamine ([3H]NMS) as the radioligand.

  • Test compounds (e.g., this compound derivatives).

  • Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Scintillation cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add 50 µL of the appropriate cell membrane preparation, 50 µL of [3H]NMS (at a final concentration equal to its Kd), and 50 µL of the test compound dilution or vehicle (for total binding) or a saturating concentration of a known muscarinic antagonist (for non-specific binding).

  • Incubate the plates at room temperature for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Assessment of Anti-inflammatory Activity (Xylene-Induced Ear Edema)

Objective: To evaluate the in vivo anti-inflammatory effect of a test compound.

Materials:

  • Male Kunming mice (18-22 g).

  • Test compound (e.g., 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative).

  • Ibuprofen (positive control).

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose).

  • Xylene.

  • Ear punch.

  • Analytical balance.

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Divide the mice into groups (n=6-8 per group): vehicle control, positive control (ibuprofen), and test compound groups (different doses).

  • Administer the vehicle, ibuprofen, or test compound orally.

  • After 30 minutes, apply 20 µL of xylene to both surfaces of the right ear of each mouse. The left ear serves as a control.

  • One hour after xylene application, sacrifice the mice by cervical dislocation.

  • Use a 7 mm ear punch to cut circular sections from both ears and weigh them.

  • The difference in weight between the right and left ear punches is taken as the measure of edema.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Visualizations

Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylation NFkB NF-κB (p65) IkBa_p->NFkB Release NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation Nucleus Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, iNOS) NFkB_nuc->Inflammatory_Genes Transcription Compound This compound Derivative Compound->IKK Inhibition IkBa IκBα

Caption: NF-κB Signaling Pathway Inhibition.

Experimental_Workflow start Start synthesis Compound Synthesis (this compound derivative) start->synthesis in_vitro In Vitro Screening synthesis->in_vitro binding_assay Radioligand Binding Assay (e.g., Muscarinic Receptors) in_vitro->binding_assay functional_assay Functional Assay (e.g., Enzyme Inhibition) in_vitro->functional_assay hit_id Hit Identification binding_assay->hit_id functional_assay->hit_id in_vivo In Vivo Evaluation hit_id->in_vivo Promising Hits pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd efficacy Efficacy Models (e.g., Anti-inflammatory) in_vivo->efficacy lead_opt Lead Optimization pk_pd->lead_opt efficacy->lead_opt lead_opt->synthesis SAR end End lead_opt->end Candidate

Caption: CNS Drug Discovery Workflow.

References

Preparation of 2-(Piperidin-4-yl)pyridine Analogs for Antifungal Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents with improved efficacy and safety profiles. Among the promising scaffolds in medicinal chemistry, 2-(Piperidin-4-yl)pyridine derivatives have garnered attention for their potential antifungal properties. These compounds share structural similarities with known antifungal agents that target the fungal cell membrane, a crucial component for fungal viability. This document provides detailed application notes and experimental protocols for the synthesis of this compound analogs and their subsequent evaluation for antifungal activity. The methodologies described herein are intended to guide researchers in the efficient preparation and screening of these compounds to identify lead candidates for further drug development.

Putative Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Piperidine-containing compounds have been shown to exhibit antifungal activity by inhibiting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane.[1] Ergosterol is the primary sterol in fungi, analogous to cholesterol in mammals. Its depletion disrupts membrane fluidity, increases permeability, and ultimately leads to cell death. The proposed mechanism involves the inhibition of key enzymes in the pathway, such as sterol Δ14-reductase and Δ8-Δ7 isomerase. The this compound scaffold can be considered a bioisostere of other ergosterol biosynthesis inhibitors, suggesting a similar mode of action.

Ergosterol_Biosynthesis_Pathway cluster_early Early Pathway cluster_late Late Pathway (Ergosterol Synthesis) cluster_inhibition Site of Action for Piperidines Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Erg11 (CYP51A1) Target of Azoles Zymosterol Zymosterol 14-demethyl-lanosterol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Erg24 Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,24(28)-trienol->Ergosta-5,7,22,24(28)-tetraenol Ergosterol Ergosterol Ergosta-5,7,22,24(28)-tetraenol->Ergosterol Inhibitor This compound Analogs Inhibitor->Fecosterol Δ8-Δ7 Isomerase (Erg2) Δ14-Reductase (Erg24)

Caption: Putative mechanism of action of this compound analogs targeting the late stages of the ergosterol biosynthesis pathway in fungi.

Experimental Protocols

Synthesis of this compound Analogs via Reductive Amination

A versatile and efficient method for the synthesis of N-substituted this compound analogs is the one-pot reductive amination reaction. This procedure involves the reaction of this compound with a variety of aldehydes or ketones in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB).[2][3]

General Procedure:

  • To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added the desired aldehyde or ketone (1.0-1.2 eq.).

  • The reaction mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the intermediate imine or enamine.

  • Sodium triacetoxyborohydride (1.5-2.0 eq.) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The aqueous layer is extracted with DCM (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted this compound analog.

Synthesis_Workflow Start Start Reactants This compound + Aldehyde/Ketone in DCM/DCE Start->Reactants Imine_Formation Stir at RT (30-60 min) Reactants->Imine_Formation Reduction Add NaBH(OAc)₃ Stir at RT (12-24h) Imine_Formation->Reduction Quench Add sat. NaHCO₃ Reduction->Quench Extraction Extract with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Product N-Substituted This compound Purification->Product End End Product->End

Caption: General workflow for the synthesis of this compound analogs via reductive amination.

Antifungal Susceptibility Testing: Broth Microdilution Method

The in vitro antifungal activity of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Synthesized this compound analogs

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Sterile saline (0.85%)

  • Spectrophotometer or hemocytometer for inoculum standardization

  • Incubator (35°C)

Protocol:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Fungal Inoculum:

    • Yeasts (Candida spp.): Culture the yeast on an appropriate agar medium for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to the final working inoculum concentration.

    • Molds (Aspergillus spp.): Grow the mold on potato dextrose agar until conidia are formed. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to the desired concentration using a hemocytometer and dilute in RPMI-1640 medium.

  • Assay Procedure:

    • Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the wells of a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a drug-free well as a growth control and a well with medium only as a sterility control.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Data Presentation

The antifungal activity of the synthesized this compound analogs should be summarized in a clear and structured table for easy comparison. The following tables present example data for a series of hypothetical analogs.

Table 1: Synthesis Yields of this compound Analogs

Compound IDR Group (from Aldehyde/Ketone)Molecular FormulaMolecular Weight ( g/mol )Yield (%)
PPA-1 n-OctylC₂₀H₃₄N₂302.5075
PPA-2 n-DecylC₂₂H₃₈N₂330.5572
PPA-3 n-DodecylC₂₄H₄₂N₂358.6168
PPA-4 4-ChlorobenzylC₁₉H₂₃ClN₂314.8581
PPA-5 3,4-DichlorobenzylC₁₉H₂₂Cl₂N₂349.3078

Table 2: Antifungal Activity (MIC in µg/mL) of this compound Analogs

Compound IDCandida albicansCandida kruseiCandida glabrataAspergillus fumigatusAspergillus niger
PPA-1 1681632>64
PPA-2 8481664
PPA-3 424832
PPA-4 32163264>64
PPA-5 1681632>64
Fluconazole 1648>64>64
Amphotericin B 0.510.511

Structure-Activity Relationship (SAR) Insights

The preliminary data suggests that the antifungal activity of this compound analogs is influenced by the nature of the substituent on the piperidine nitrogen. A longer alkyl chain (e.g., n-dodecyl in PPA-3) appears to enhance the activity against both yeast and mold species.[1] This is consistent with the hypothesis that these compounds interact with the lipophilic environment of the fungal cell membrane. Aromatic substituents with electron-withdrawing groups (PPA-4 and PPA-5) show moderate activity. Further optimization of the N-substituent is a promising strategy for improving the antifungal potency of this class of compounds.

SAR_Logic Scaffold This compound Core N_Substituent N-Substituent (R) Scaffold->N_Substituent Long_Alkyl Long Alkyl Chain (e.g., C10-C12) N_Substituent->Long_Alkyl Aromatic Substituted Benzyl N_Substituent->Aromatic Increased_Activity Increased Antifungal Activity Long_Alkyl->Increased_Activity Moderate_Activity Moderate Antifungal Activity Aromatic->Moderate_Activity

Caption: Structure-Activity Relationship (SAR) logic for this compound analogs.

Conclusion

The synthetic and screening protocols outlined in this application note provide a robust framework for the exploration of this compound analogs as a novel class of antifungal agents. The straightforward synthesis via reductive amination allows for the rapid generation of a diverse library of compounds for biological evaluation. The preliminary data suggests that these compounds likely act by disrupting the fungal ergosterol biosynthesis pathway, a clinically validated target. Further investigation into the structure-activity relationships and mechanism of action is warranted to optimize the antifungal potency and drug-like properties of this promising scaffold.

References

The Role of 2-(Piperidin-4-yl)pyridine in the Synthesis of Novel Anti-inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(Piperidin-4-yl)pyridine scaffold has emerged as a critical pharmacophore in the design and synthesis of a new generation of anti-inflammatory agents. Its unique structural features allow for versatile chemical modifications, leading to the development of potent and selective inhibitors of key inflammatory pathways. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-inflammatory compounds derived from this promising heterocyclic core.

Application Notes

The inflammatory response, a complex biological process, is tightly regulated by a network of signaling pathways. Dysregulation of these pathways can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Key signaling cascades implicated in inflammation include the Nuclear Factor-kappa B (NF-κB), Janus kinase/signal transducer and activator of transcription (JAK/STAT), and Interleukin-1 receptor-associated kinase 4 (IRAK4) pathways. The this compound moiety has been successfully incorporated into molecules targeting these pathways, demonstrating significant therapeutic potential.

Derivatives of this compound have been shown to exhibit potent inhibitory activity against the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cellular models of inflammation. Furthermore, compounds incorporating this scaffold have demonstrated efficacy in in vivo models of acute inflammation. The versatility of the piperidine and pyridine rings allows for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the in vitro anti-inflammatory activity of representative compounds derived from the this compound scaffold.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Compound IDDerivative ClassIC50 (µM)Percent Inhibition (%)Reference
6e 2-(piperidin-4-yl)-1H-benzo[d]imidazole0.86Not Reported[1][2]
7a Pyridine Derivative76.665.48[3]
7f Pyridine Derivative96.851.19[3]

Table 2: Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages

Compound IDDerivative ClassIC50 (µM)Reference
6e 2-(piperidin-4-yl)-1H-benzo[d]imidazole1.87[1][2]

Table 3: In Vivo Anti-inflammatory Activity in Xylene-Induced Ear Edema Model

CompoundDoseInhibition of Edema (%)Reference
Compound 6e Not SpecifiedMore potent than ibuprofen[1][2]
Indomethacin 1 mg/kg59.9Not Applicable
D-002 200 mg/kg76.4Not Applicable

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound derivatives are often attributed to their modulation of critical signaling pathways.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 TNFR->TRAF6 activates MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB_inactive p50/p65-IκBα (Inactive) IkBa->NFkB_inactive degrades p50 p50 p50->NFkB_inactive p65 p65 p65->NFkB_inactive NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active releases NFkB_nucleus p50/p65 NFkB_active->NFkB_nucleus translocates DNA DNA NFkB_nucleus->DNA binds to Genes Pro-inflammatory Gene Transcription DNA->Genes initiates

Caption: The NF-κB signaling pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates JAK->Receptor phosphorylates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc translocates DNA DNA STAT_dimer_nuc->DNA binds to Genes Gene Transcription DNA->Genes initiates

Caption: The JAK/STAT signaling pathway.

IRAK4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAMPs_IL1 PAMPs / IL-1 TLR_IL1R TLR / IL-1R PAMPs_IL1->TLR_IL1R binds MyD88 MyD88 TLR_IL1R->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB Activation IKK_complex->NFkB synthesis_workflow start Commercially Available Starting Materials step1 Synthesis of N-Boc-piperidin-4-yl-carboxylic acid start->step1 step2 Coupling with o-phenylenediamine step1->step2 step3 Cyclization to form benzimidazole ring step2->step3 step4 Deprotection of Boc group step3->step4 step5 N-Alkylation/Arylation of piperidine nitrogen step4->step5 end Final 2-(Piperidin-4-yl)-1H- benzo[d]imidazole Derivatives step5->end

References

Application of 2-(Piperidin-4-yl)pyridine Derivatives in HIV Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-(Piperidin-4-yl)pyridine scaffold is a versatile pharmacophore that has been extensively utilized in the development of novel therapeutic agents targeting the Human Immunodeficiency Virus (HIV). Its structural features allow for diverse chemical modifications, leading to the discovery of potent inhibitors of various stages of the HIV lifecycle. This document provides an overview of the key applications of this compound derivatives in HIV research, with a focus on their roles as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), CCR5 antagonists, and CD4-mimetic compounds. Detailed experimental protocols and quantitative data are presented to aid researchers in this field.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Derivatives of this compound have emerged as a promising class of NNRTIs. These compounds allosterically bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, inducing conformational changes that inhibit its DNA polymerase activity. This mechanism effectively halts the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

The following table summarizes the in vitro anti-HIV-1 activity of representative this compound derivatives.

Compound IDHIV-1 StrainEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
BD-c1 Wild-type10≥146≥14,126[1]
BD-e2 Wild-type5.1--[1]
Compound 5q Wild-type6.4-2500[2]
Compound 5q K103N mutant77--[2]
Compound 5q Y181C mutant110--[2]
Compound 5q E138K mutant57--[2]
Etravirine Wild-type2.22812,884[1]
Nevirapine ----[3]
Zidovudine -5.7 ± 0.04--[4]

EC50: 50% effective concentration for viral inhibition. CC50: 50% cytotoxic concentration. A higher Selectivity Index indicates a more favorable therapeutic window.

NNRTI_Mechanism HIV_RNA HIV RNA Genome RT Reverse Transcriptase HIV_RNA->RT template Proviral_DNA Proviral DNA RT->Proviral_DNA synthesizes NNRTI_Pocket NNRTI Binding Pocket NNRTI_Pocket->RT induces conformational change in Piperidinyl_Pyridine This compound Derivative (NNRTI) Piperidinyl_Pyridine->NNRTI_Pocket binds to Inhibition Inhibition Piperidinyl_Pyridine->Inhibition Inhibition->RT

CCR5 Antagonists as Entry Inhibitors

The C-C chemokine receptor 5 (CCR5) is a co-receptor essential for the entry of R5-tropic HIV-1 strains into host T-cells.[5] The viral envelope glycoprotein gp120 first binds to the CD4 receptor, triggering a conformational change that allows it to then bind to CCR5. This second interaction facilitates the fusion of the viral and cellular membranes, enabling the virus to enter the cell.[5] Piperidine-containing compounds have been developed as CCR5 antagonists that block this interaction, thereby preventing viral entry.[6][7]

HIV_Entry_CCR5 cluster_cell Host Cell Membrane cluster_virus HIV-1 Virion CD4 CD4 Receptor CCR5 CCR5 Co-receptor Fusion_Inhibition Viral Entry Blocked gp120 gp120 gp120->CD4 1. Binds gp120->CCR5 2. Binds Piperidinyl_Pyridine This compound Derivative (CCR5 Antagonist) Piperidinyl_Pyridine->CCR5 Blocks

CD4-Mimetic Compounds

A newer application of piperidine-based compounds in HIV research is their use as CD4 mimetics. These small molecules can mimic the interaction of the CD4 receptor with the HIV-1 envelope glycoprotein gp120.[8][9] This binding can induce conformational changes in gp120, exposing vulnerable epitopes that can be targeted by antibodies. This mechanism can sensitize HIV-1-infected cells to antibody-dependent cell-mediated cytotoxicity (ADCC), a process where immune cells recognize and kill infected cells.[8]

CD4_Mimetic_Screening A Synthesize Piperidine Analogs C Incubate Infected Cells with Piperidine Compounds A->C B Infect Primary CD4+ T cells with HIV-1 B->C D Add Anti-CoRBS mAb (e.g., 17b) C->D F ADCC Assay with HIV+ Plasma and Effector Cells C->F E Flow Cytometry Analysis to measure mAb binding D->E G Quantify Infected Cell Lysis F->G

Experimental Protocols

Protocol 1: In Vitro Anti-HIV Assay in MT-4 Cells

This protocol is used to determine the anti-HIV activity and cytotoxicity of compounds.

Materials:

  • MT-4 cells

  • HIV-1 (e.g., wild-type or resistant strains)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics

  • Compound stock solutions (in DMSO)

  • 96-well microtiter plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Sorensen's buffer

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI-1640 medium.

  • Compound Dilution: Prepare serial dilutions of the test compounds in culture medium.

  • Infection and Treatment:

    • For antiviral activity (EC50), add 100 µL of MT-4 cells (6 x 10^5 cells/mL) to the wells of a 96-well plate.

    • Add 25 µL of the appropriate compound dilution.

    • Add 25 µL of an HIV-1 suspension (100 CCID50).

    • Include control wells with cells and virus only (no compound) and cells only (no virus, no compound).

  • Cytotoxicity Assay (CC50):

    • Prepare a parallel plate without adding the virus. Add cells and compound dilutions as above.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5 days.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (7.5 mg/mL) to each well.

    • Incubate for 1.5 hours at 37°C.

    • Add 150 µL of Sorensen's buffer to dissolve the formazan crystals.

    • Read the absorbance at 540 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity and the percentage of viral inhibition for each compound concentration.

    • Determine the CC50 and EC50 values from dose-response curves.

Protocol 2: HIV-1 Neutralization Assay using TZM-bl Cells

This assay is used to measure the ability of compounds to inhibit viral entry.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes)

  • HIV-1 pseudoviruses

  • DMEM medium with 10% FBS and antibiotics

  • Test compounds

  • Luciferase substrate (e.g., Bright-Glo)

  • 96-well white, solid-bottom assay plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in 96-well plates and incubate overnight.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the test compounds.

    • In a separate plate, mix the compound dilutions with a constant amount of HIV-1 pseudovirus.

    • Incubate the virus-compound mixture for 1 hour at 37°C.

  • Infection:

    • Remove the medium from the TZM-bl cells.

    • Add the virus-compound mixture to the cells.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Luciferase Assay:

    • Remove the supernatant.

    • Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.

    • Read the luminescence using a luminometer.

  • Data Analysis:

    • Determine the IC50 (50% inhibitory concentration) by plotting the percentage of neutralization against the compound concentration.

Protocol 3: ADCC Sensitization Assay using Primary CD4+ T Cells

This protocol assesses the ability of CD4-mimetic compounds to sensitize HIV-1-infected cells to ADCC.

Materials:

  • Primary human CD4+ T cells

  • HIV-1 strains (e.g., HIV-1CH58TF, HIV-1JRFL)

  • CD4-mimetic compounds

  • HIV+ patient plasma (as a source of antibodies)

  • Effector cells (e.g., NK cells or PBMCs)

  • Flow cytometry antibodies (e.g., anti-p24, anti-human IgG)

  • Cell viability dye

Procedure:

  • Infection: Infect primary CD4+ T cells with an HIV-1 strain.

  • Treatment: Two days post-infection, incubate the infected cells with the CD4-mimetic compounds (e.g., at 50 µM) or DMSO as a control.

  • Antibody Binding:

    • Add diluted HIV+ plasma to the treated cells to allow anti-HIV antibodies to bind.

    • Wash the cells and add a fluorescently labeled anti-human IgG secondary antibody.

    • Perform intracellular staining for the HIV-1 p24 antigen to identify infected cells.

    • Analyze by flow cytometry to quantify antibody binding to the surface of infected cells.

  • ADCC Assay:

    • Co-culture the treated, antibody-coated infected cells with effector cells.

    • Incubate for a set period (e.g., 6 hours).

    • Stain the cells with a viability dye and anti-p24.

    • Analyze by flow cytometry to determine the percentage of p24-positive cells that have been killed (i.e., are positive for the viability dye).

  • Data Analysis: Compare the percentage of cell killing in the presence and absence of the CD4-mimetic compounds to determine the degree of ADCC sensitization.[8]

References

Application Notes and Protocols for the Quantification of 2-(Piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-4-yl)pyridine is a heterocyclic compound of interest in pharmaceutical research and development due to its structural motifs, which are present in various biologically active molecules. Accurate and precise quantification of this compound in bulk materials, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂[1]
Molecular Weight162.23 g/mol
AppearanceExpected to be a liquid or low-melting solid at room temperature.
pKaThe pyridine nitrogen is weakly basic, while the piperidine nitrogen is a stronger base. The exact pKa values are not readily available but are crucial for HPLC method development.
UV AbsorbanceThe pyridine ring acts as a chromophore, allowing for UV detection.[2]
SolubilityExpected to be soluble in polar organic solvents and aqueous acidic solutions.[3]

Analytical Methods

A summary of the proposed analytical methods for the quantification of this compound is presented below. The subsequent sections provide detailed experimental protocols for each technique.

ParameterHPLC-UVGC-MSLC-MS/MS
Instrumentation HPLC with UV DetectorGC with Mass SpectrometerLC with Tandem Mass Spectrometer
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, highly selective detection by precursor and product ion masses.
Primary Application Quantification in bulk drug and pharmaceutical formulations.Quantification and impurity profiling, suitable for volatile related substances.Trace level quantification in complex biological matrices (e.g., plasma, urine).
Sample Preparation Simple dissolution and filtration.Derivatization may be required to improve volatility and peak shape.Protein precipitation or solid-phase extraction for biological samples.
Linearity (proposed) 1 - 100 µg/mL10 - 1000 ng/mL0.1 - 100 ng/mL
Limit of Quantification (LOQ) (proposed) 1 µg/mL10 ng/mL0.1 ng/mL
Precision (%RSD) (proposed) < 2%< 10%< 15%
Accuracy (% Recovery) (proposed) 98 - 102%95 - 105%90 - 110%

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk material and pharmaceutical dosage forms.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (e.g., 20:80, v/v). The organic-to-aqueous ratio may be adjusted to achieve optimal retention and separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm (based on the pyridine chromophore)

  • Injection Volume: 10 µL

  • Run Time: Approximately 10 minutes

4. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample containing this compound and dissolve it in a known volume of mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to determine the equation of the line, slope, intercept, and correlation coefficient (r²). The r² value should be ≥ 0.999.

  • Quantify this compound in the sample by comparing its peak area to the calibration curve.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Reference Standard HPLC HPLC System (C18 Column, UV Detector) Standard->HPLC Sample Test Sample Sample->HPLC Solvent Mobile Phase Solvent->Standard Solvent->Sample Data Data Acquisition HPLC->Data Calibration Calibration Curve Data->Calibration Quantify Quantification of Sample Calibration->Quantify

Caption: Workflow for HPLC-UV analysis.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification and identification of this compound and its volatile impurities. Derivatization may be necessary to improve its chromatographic properties.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

  • Pyridine (anhydrous, for derivatization)

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

3. Chromatographic and Mass Spectrometric Conditions

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 split ratio)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

4. Sample Preparation and Derivatization

  • Standard and Sample Preparation: Prepare stock solutions of the reference standard and sample in dichloromethane.

  • Derivatization:

    • Evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

5. Data Analysis

  • For quantitative analysis in SIM mode, select characteristic ions of the derivatized this compound.

  • Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the derivatized standards.

  • Quantify the analyte in the derivatized sample by comparing its peak area to the calibration curve.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Solution Dry Evaporation Sample->Dry Deriv Derivatization (BSTFA, 70°C) Dry->Deriv GCMS GC-MS System (DB-5ms Column, EI) Deriv->GCMS Data Data Acquisition (SIM/Scan) GCMS->Data Calibration Calibration Curve Data->Calibration Quantify Quantification Calibration->Quantify

Caption: Workflow for GC-MS analysis.

Method 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma or urine at very low concentrations.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Instrumentation

  • UHPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Data acquisition and processing software

3. Chromatographic and Mass Spectrometric Conditions

  • Column: C18 column suitable for LC-MS (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z 163.1 → Product ion (Q3) m/z (to be determined by infusion)

    • Internal Standard (d4): Precursor ion (Q1) m/z 167.1 → Product ion (Q3) m/z (to be determined by infusion)

4. Sample Preparation (Protein Precipitation for Plasma)

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5. Data Analysis

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile) Plasma->PPT IS Internal Standard IS->PPT Centrifuge Centrifugation PPT->Centrifuge LCMSMS LC-MS/MS System (ESI+, MRM) Centrifuge->LCMSMS Data Data Acquisition LCMSMS->Data Ratio Peak Area Ratio (Analyte/IS) Data->Ratio Quantify Quantification Ratio->Quantify

Caption: Workflow for LC-MS/MS analysis.

Conclusion

The analytical methods described provide a comprehensive framework for the quantification of this compound across various applications in the pharmaceutical industry. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the available instrumentation. It is essential that these methods are fully validated according to ICH guidelines before their application in a regulated environment.

References

Application Notes and Protocols: Large-Scale Synthesis of 2-(Piperidin-4-yl)pyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(Piperidin-4-yl)pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique three-dimensional structure and hydrogen bonding capabilities make it a valuable component for designing ligands that target a wide range of biological receptors. Consequently, the development of robust, scalable, and efficient synthetic routes to this compound and its functionalized intermediates is of critical importance for the pharmaceutical industry.

The most direct and industrially favored approach involves a two-step sequence: the synthesis of a 2,4'-bipyridine precursor followed by the selective catalytic hydrogenation of the 4-substituted pyridine ring.[1] This method is atom-economical and allows for late-stage diversification.[1] These application notes provide a comprehensive overview of this synthetic strategy, including a comparison of catalytic systems and detailed, scalable experimental protocols.

Synthetic Workflow Overview

The principal large-scale synthesis of this compound is achieved through a convergent two-stage process. The first stage involves the construction of the C-C bond between the two aromatic rings to form a 2,4'-bipyridine intermediate. The second, and most critical, stage is the selective catalytic hydrogenation of the 4-substituted pyridine ring to the corresponding piperidine.

Caption: General synthetic workflow for this compound.

Data Presentation: Comparison of Catalytic Hydrogenation Systems

The selective hydrogenation of the pyridine ring is the key transformation. Various catalytic systems have been developed, each with distinct advantages regarding reaction conditions, cost, and selectivity. Heterogeneous catalysis is overwhelmingly preferred for large-scale production due to the ease of catalyst removal and recycling.[1]

Catalyst SystemTypical SubstrateSolventTemperaturePressure (H₂)TimeYield/ConversionSelectivity & Remarks
PtO₂ (Adams' Catalyst) [2][3]Substituted PyridinesGlacial Acetic AcidRoom Temp.50–70 bar6–10 hGood to HighExcellent for full saturation. Acidic medium activates the pyridine ring.[2]
Raney® Nickel [4][5]Alkyl/Aryl PyridinesWater, AlcoholRoom Temp. to 200°C2–300 atmVariableGood to HighCost-effective.[5] High catalyst loading may be required for lower temperatures/pressures.[4]
Rhodium on Carbon (Rh/C) [6][7]Substituted PyridinesAlcohols, Acidic Media25-100°C1-70 atm16-24 hHighHighly active catalyst. Can be used for transfer hydrogenation with HCOOH/Et₃N.[7]
Palladium on Carbon (Pd/C) [8]Pyridinium SaltsAlcohols, Acidic MediaRoom Temp.~20 barVariableHighEffective for quaternized pyridines; acid is often required to prevent catalyst poisoning.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. High-pressure hydrogenation reactions must be conducted in a specialized, properly shielded reactor (autoclave) by trained personnel. Catalysts such as PtO₂ and Raney® Nickel can be pyrophoric upon exposure to air, especially after the reaction; handle with extreme care.[1]

Protocol 1: Large-Scale Synthesis of 2,4'-Bipyridine (Precursor)

This protocol utilizes a Negishi cross-coupling reaction, which is well-suited for pyridine derivatives and offers high yields under relatively mild conditions.[9]

  • Materials:

    • 4-Bromopyridine hydrochloride

    • 2-Pyridylzinc chloride (0.5 M solution in THF)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Tri-tert-butylphosphonium tetrafluoroborate

    • Anhydrous Tetrahydrofuran (THF)

    • Aqueous Sodium Bicarbonate (NaHCO₃)

    • Ethyl Acetate

    • Brine

  • Procedure:

    • To a suitable inert reactor, charge 4-bromopyridine hydrochloride (1.0 eq) and anhydrous THF.

    • Carefully add a saturated aqueous solution of NaHCO₃ to basify the starting material. Stir until all solids dissolve.

    • In a separate vessel, prepare the catalyst by dissolving Pd₂(dba)₃ (0.01 eq) and tri-tert-butylphosphonium tetrafluoroborate (0.02 eq) in anhydrous THF.

    • Add the catalyst solution to the reactor.

    • Slowly add the 2-pyridylzinc chloride solution (1.1 eq) to the reaction mixture at room temperature. An exotherm may be observed.

    • Stir the reaction at ambient temperature for 12-18 hours, monitoring for completion by HPLC or TLC.

    • Upon completion, quench the reaction with water.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure. The crude 2,4'-bipyridine can be purified by crystallization or column chromatography to yield the precursor as a solid.

Protocol 2: Catalytic Hydrogenation to this compound

This protocol is adapted from established methods for the hydrogenation of substituted pyridines using Platinum(IV) oxide (PtO₂) in an acidic medium.[2][10]

  • Materials:

    • 2,4'-Bipyridine (from Protocol 1)

    • Platinum(IV) oxide (PtO₂, Adams' catalyst)

    • Glacial Acetic Acid

    • Ethyl Acetate

    • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Celite®

  • Procedure:

    • Charge a high-pressure reactor (autoclave) with 2,4'-bipyridine (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of substrate).[2]

    • Under an inert atmosphere (e.g., Argon), carefully add PtO₂ (2-5 mol %).[2]

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor vessel multiple times with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen to 60 bar (approx. 870 psi).[2]

    • Begin vigorous stirring and maintain the reaction at room temperature for 8-12 hours. Monitor hydrogen uptake to gauge reaction progress.

    • Once the reaction is complete (hydrogen uptake ceases), carefully vent the excess hydrogen and purge the reactor with nitrogen.

    • Dilute the reaction mixture with ethyl acetate and carefully filter through a pad of Celite® to remove the platinum catalyst. CAUTION: Do not allow the catalyst filter cake to dry in the air; quench immediately with water.[1]

    • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

    • Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

    • The product can be further purified by vacuum distillation or crystallization of a suitable salt (e.g., dihydrochloride) to achieve high purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Piperidin-4-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common issues encountered during the synthesis of this compound.

Troubleshooting Guides & FAQs

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Reductive Amination Step

Question: We are experiencing low yields during the reductive amination of 4-piperidone with 2-aminopyridine (or a related pyridine derivative). What are the potential causes and how can we optimize the reaction?

Answer: Low yields in reductive amination are a common issue and can stem from several factors:

  • Incomplete Imine Formation: The initial formation of the imine intermediate between 4-piperidone and the pyridine derivative may be inefficient.

    • Solution: To drive the equilibrium towards imine formation, consider using a Dean-Stark apparatus to remove water, a byproduct of the reaction. Adding a catalytic amount of a weak acid, such as acetic acid, can also help by protonating the carbonyl oxygen and activating the ketone.[1]

  • Ineffective Reducing Agent: The choice of reducing agent is critical for the successful reduction of the imine.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a preferred reagent for reductive aminations as it is mild and selective for imines over ketones.[1] If this is not effective, other options include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂, Pd/C).[1]

  • Side Reactions: The nucleophilic nature of the piperidine nitrogen can lead to undesired side reactions.

    • Solution: Careful control of the stoichiometry of the reactants is crucial. Performing the reaction at a lower temperature can also help minimize the formation of byproducts.[1]

Issue 2: Challenges with N-Boc Deprotection

Question: We are struggling with the removal of the N-Boc protecting group from our 2-(N-Boc-piperidin-4-yl)pyridine intermediate. The reaction is either incomplete or results in degradation of our product. What are the best practices for N-Boc deprotection in this context?

Answer: Incomplete or problematic N-Boc deprotection is a frequent challenge. Here are some common causes and solutions:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to efficiently cleave the Boc group.

    • Solution: A common method is using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically at a concentration of 20-50% (v/v).[2] If the reaction is sluggish, you can try increasing the TFA concentration or using neat TFA for a short period, provided your substrate is stable.[2] Another effective system is 4M HCl in 1,4-dioxane.[2][3]

  • Substrate Sensitivity: The pyridine ring can be sensitive to strongly acidic conditions, leading to side reactions or degradation.

    • Solution: If standard acidic conditions are too harsh, consider alternative, milder methods. Zinc bromide (ZnBr₂) in dichloromethane is one such option.[2] For highly sensitive substrates, non-acidic methods like thermal deprotection, sometimes in a solvent like water or 2,2,2-trifluoroethanol (TFE), can be effective.[2][4]

  • Work-up Issues: Neutralizing the acid and isolating the deprotected product can be challenging, especially if the product is water-soluble.

    • Solution: After deprotection with TFA or HCl, the solvent and excess acid can be removed under reduced pressure. The resulting salt can often be triturated with a solvent like diethyl ether to afford a solid.[5] To obtain the free amine, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2]

Issue 3: Catalyst Poisoning during Pyridine Ring Hydrogenation

Question: During the catalytic hydrogenation of a 2-(pyridin-4-yl)pyridine precursor to synthesize this compound, we are observing a significant decrease in catalyst activity. What could be causing this catalyst poisoning, and how can it be mitigated?

Answer: The nitrogen atom in the pyridine ring can act as a poison to many hydrogenation catalysts.

  • Cause: The lone pair of electrons on the nitrogen atom can strongly adsorb to the active sites of the metal catalyst (e.g., Palladium, Platinum, Rhodium), blocking them and preventing the hydrogenation of the pyridine ring.[6][7][8] The product, piperidine, can also contribute to catalyst inhibition.[9]

  • Mitigation Strategies:

    • Acidic Conditions: Performing the hydrogenation in the presence of an acid (e.g., HCl, H₂SO₄) can protonate the pyridine nitrogen. The resulting pyridinium salt is less likely to poison the catalyst, allowing for a more efficient reduction.

    • Catalyst Choice: Rhodium-based catalysts, such as Rh/C or Rh/Al₂O₃, have shown high activity for the hydrogenation of pyridine and its derivatives.[7][9]

    • Reaction Conditions: Optimizing temperature and pressure can also influence the rate of hydrogenation and potentially reduce the effects of catalyst poisoning.

Data Presentation

Table 1: Comparison of N-Boc Deprotection Conditions

Reagent/ConditionSolventTemperatureTypical Reaction TimeNotes
20-50% TFADichloromethane (DCM)Room Temperature30 min - 4 hoursStandard and effective method.[2]
4M HCl1,4-DioxaneRoom Temperature1 - 4 hoursOften precipitates the hydrochloride salt.[2][3]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TemperatureUp to 3 daysMilder alternative for acid-sensitive substrates.[2]
Thermal (Neat or Solvent)Water or TFEReflux (100 °C)VariesNon-acidic method for highly sensitive compounds.[2][4]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol outlines a general procedure for the synthesis of a this compound derivative via a one-pot reductive amination.

  • To a solution of the appropriate pyridine derivative (1.0 eq) and 4-piperidone hydrochloride hydrate (1.2 eq) in a suitable solvent (e.g., 1,2-dichloroethane or THF), add triethylamine (2.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: N-Boc Deprotection using TFA in DCM

  • Dissolve the N-Boc protected this compound derivative (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • To this solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.

  • Monitor the reaction progress by TLC or LC-MS. The deprotected amine is generally more polar and will have a lower Rf value.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[2]

Visualizations

Synthesis_Troubleshooting cluster_synthesis General Synthesis Pathway cluster_troubleshooting Troubleshooting Points Start Starting Materials (e.g., 2-halopyridine, 4-oxopiperidine) Coupling Coupling Reaction Start->Coupling Intermediate1 Protected Intermediate (e.g., N-Boc-2-(piperidin-4-one-yl)pyridine) Coupling->Intermediate1 LowYield Low Yield? Coupling->LowYield Reduction Reduction of Ketone Intermediate1->Reduction Intermediate2 Protected Alcohol Intermediate Reduction->Intermediate2 IncompleteReaction Incomplete Reaction? Reduction->IncompleteReaction Deprotection Deprotection Intermediate2->Deprotection FinalProduct This compound Deprotection->FinalProduct SideProducts Side Products? Deprotection->SideProducts Sol1 Check reagent purity Optimize stoichiometry LowYield->Sol1 Sol2 Adjust temperature Change solvent LowYield->Sol2 Sol3 Increase reaction time Use a more potent reducing agent IncompleteReaction->Sol3 Sol4 Modify deprotection conditions (milder acid, non-acidic) SideProducts->Sol4 Sol5 Improve purification method SideProducts->Sol5

Caption: Troubleshooting flowchart for the synthesis of this compound.

Common_Problems_Categorization cluster_reaction_kinetics Reaction Kinetics & Conversion cluster_selectivity Selectivity & Purity cluster_catalysis Catalysis Issues Root Common Problems in Synthesis LowYield Low Product Yield Root->LowYield IncompleteReaction Incomplete Reaction Root->IncompleteReaction SlowReaction Slow Reaction Rate Root->SlowReaction SideReactions Formation of Side Products Root->SideReactions Purification Purification Challenges Root->Purification CatalystPoisoning Catalyst Poisoning (in Hydrogenation) Root->CatalystPoisoning CatalystDeactivation Catalyst Deactivation Root->CatalystDeactivation LowYield->IncompleteReaction LowYield->SideReactions CatalystPoisoning->CatalystDeactivation

Caption: Categorization of common problems in this compound synthesis.

References

Technical Support Center: Purification of 2-(Piperidin-4-yl)pyridine Crude Product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-(Piperidin-4-yl)pyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most effective purification strategy for this compound typically involves a multi-step approach combining acid-base extraction, column chromatography, and recrystallization of a salt form, such as the hydrochloride salt. The choice and sequence of these methods will depend on the nature and quantity of the impurities present in the crude product.

Q2: What are the likely impurities in my crude this compound?

A2: The impurity profile is highly dependent on the synthetic route employed. However, common impurities may include:

  • Unreacted starting materials: Depending on the synthesis, these could include pyridine, piperidine derivatives, or their precursors.

  • Partially reacted intermediates: Incomplete reactions can lead to the presence of intermediates.

  • Side-products: Byproducts from competing reactions can be present. For instance, if the synthesis involves the reduction of a pyridine ring, partially hydrogenated species might be present.

  • Reagents and catalysts: Residual reagents, catalysts, and their byproducts from the reaction and work-up steps.

  • Solvents: Residual solvents used in the synthesis.

Q3: My purified this compound is an oil, but I need a solid. What should I do?

A3: this compound as a free base is often an oil or a low-melting solid. To obtain a stable, crystalline solid, it is highly recommended to convert it into a salt, such as the hydrochloride (HCl) salt. Salts of amines are generally more crystalline and have higher melting points than the corresponding free bases.

Q4: I am observing significant peak tailing during column chromatography of this compound. How can I resolve this?

A4: Peak tailing is a common issue when purifying basic compounds like this compound on silica gel. This is due to the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), should be added to the eluent. This deactivates the acidic sites on the silica gel, leading to more symmetrical peaks.

Troubleshooting Guides

Acid-Base Extraction Issues
Problem Possible Cause Solution
Low recovery of product Incomplete protonation of the amine.Ensure the pH of the aqueous solution is sufficiently acidic (pH < 2) to fully protonate both the pyridine and piperidine nitrogens.
Incomplete deprotonation of the ammonium salt.Ensure the pH of the aqueous solution is sufficiently basic (pH > 10) to fully deprotonate the pyridinium and piperidinium ions to the free base.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of product and impurities Inappropriate solvent system.Optimize the eluent system using thin-layer chromatography (TLC) before running the column. A gradient elution may be necessary for complex mixtures.
Column overloading.Use an appropriate ratio of crude product to silica gel (typically 1:30 to 1:100 by weight).
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.
Streaking of the product on the column Strong interaction with the silica gel.As mentioned in the FAQs, add a basic modifier like triethylamine (0.1-1%) to your eluent.
Recrystallization Issues
Problem Possible Cause Solution
Product "oils out" instead of crystallizing The solution is supersaturated or cooled too quickly.Add a small amount of additional solvent and reheat until a clear solution is obtained, then allow it to cool slowly.
Impurities are inhibiting crystallization.The product may require further purification by another method, such as column chromatography, before attempting recrystallization.
No crystal formation The solution is not saturated.Carefully evaporate some of the solvent to increase the concentration of the product and then allow it to cool.
Inappropriate recrystallization solvent.A systematic solvent screen is recommended. For the hydrochloride salt, polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with less polar solvents like diethyl ether, are good starting points.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic this compound from non-basic impurities.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidification: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x volume of the organic phase). The basic product will move into the aqueous phase as its hydrochloride salt.

  • Washing: Wash the combined acidic aqueous layers with the organic solvent (e.g., EtOAc) to remove any remaining non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and adjust the pH to >10 with a base such as 3 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃).

  • Extraction of Free Base: Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous phase). The purified free base will now be in the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Quantitative Data for a Similar Compound Purification via Acid-Base Extraction[1]

Parameter Value
Initial PurityNot specified
Final Purity98.2% - 99.1%
Yield~80% - 85%
Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating this compound from impurities with different polarities.

Methodology:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent Preparation: A common eluent system is a gradient of methanol in dichloromethane (e.g., 0-10% methanol) or ethyl acetate in hexanes (e.g., 20-80% ethyl acetate). Crucially, add 0.1-1% triethylamine to the eluent to prevent peak tailing. [1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product (ideally after an initial acid-base extraction) in a minimal amount of the eluent or DCM and load it onto the column.

  • Elution: Run the column with the chosen eluent system, gradually increasing the polarity if using a gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Example Eluent System for a Similar Compound[1]

  • Solvent System: Isohexane/Ethyl Acetate (2:8) with 0.1% Triethylamine.

Protocol 3: Formation and Recrystallization of the Hydrochloride Salt

This protocol is an excellent final step to obtain a highly pure, crystalline product.

Methodology:

  • Salt Formation: Dissolve the purified this compound free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of HCl in the same or a miscible solvent (e.g., 2 M HCl in diethyl ether) with stirring. The hydrochloride salt should precipitate.

  • Isolation: Collect the precipitate by filtration and wash it with a small amount of cold solvent.

  • Recrystallization:

    • Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent. Good starting points for recrystallization solvents include ethanol, methanol, or isopropanol.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

PurificationWorkflow Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Removes non-basic impurities Chromatography Flash Column Chromatography AcidBase->Chromatography Separates by polarity SaltFormation HCl Salt Formation Chromatography->SaltFormation For solid product Recrystallization Recrystallization SaltFormation->Recrystallization Final polishing PureProduct Pure Crystalline Product Recrystallization->PureProduct TroubleshootingChromatography Start Column Chromatography Issue Tailing Peak Tailing? Start->Tailing AddBase Add Triethylamine (0.1-1%) to Eluent Tailing->AddBase Yes PoorSep Poor Separation? Tailing->PoorSep No AddBase->PoorSep OptimizeSolvent Optimize Eluent via TLC / Use Gradient PoorSep->OptimizeSolvent Yes NoElution Product Not Eluting? PoorSep->NoElution No OptimizeSolvent->NoElution IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes End Improved Separation NoElution->End No IncreasePolarity->End

References

Technical Support Center: Optimizing Reaction Conditions for 2-(Piperidin-4-yl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 2-(piperidin-4-yl)pyridine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound analogs?

A1: The primary synthetic routes for this compound analogs include:

  • Reductive Amination: This is a widely used one-pot reaction involving the coupling of a pyridine derivative (often a ketone or aldehyde) with a piperidine derivative, or vice-versa, in the presence of a reducing agent.

  • Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Buchwald-Hartwig amination and Suzuki coupling are powerful for forming the C-N or C-C bond between the pyridine and piperidine rings.

  • Nucleophilic Aromatic Substitution (SNAr): This method is applicable when the pyridine ring is sufficiently electron-deficient, allowing for direct displacement of a leaving group (like a halogen) by a piperidine nucleophile.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in the synthesis of this compound analogs can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.

  • Side reactions: Competing reactions such as over-reduction, homocoupling of starting materials, or decomposition of reagents can consume starting materials and reduce the yield of the desired product.

  • Poor reagent quality: Impure or wet reagents and solvents can significantly hinder the reaction's progress.

  • Product degradation: The product may be unstable under the reaction or work-up conditions.

Q3: I'm having difficulty purifying my this compound analog. What purification strategies are recommended?

A3: These compounds are often polar and basic, which can make purification by standard silica gel chromatography challenging. Here are some strategies to overcome this:

  • Use of a basic modifier: Adding a small amount of a base, such as triethylamine or ammonia, to the eluent can help to reduce tailing on the silica gel column.

  • Reverse-phase chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using C18 silica) can be a more effective purification method.

  • Acid-base extraction: Utilizing the basic nature of the product, an acid-base extraction can be employed to separate it from non-basic impurities.

  • Crystallization: If the product is a solid, crystallization can be an excellent method for obtaining highly pure material.

  • Use of protecting groups: Protecting the piperidine nitrogen with a group like Boc can reduce the polarity of the molecule, making it easier to purify by standard chromatography. The protecting group can then be removed in a subsequent step.

Troubleshooting Guides

Low Yield in Reductive Amination
Problem Potential Cause Recommended Solution
Low conversion of starting materials Incomplete imine/enamine formation.- Increase reaction time. - Increase reaction temperature. - Use a Dean-Stark apparatus to remove water. - Add a catalytic amount of a weak acid (e.g., acetic acid).
Ineffective reducing agent.- Switch to a different reducing agent (e.g., from NaBH(OAc)₃ to NaBH₃CN). - Ensure the reducing agent is fresh and has been stored properly.
Formation of multiple byproducts Over-reduction of the pyridine ring.- Use a milder reducing agent. - Perform the reaction at a lower temperature.
Self-condensation of the ketone/aldehyde.- Add the amine component to the reaction mixture before adding the reducing agent. - Control the pH of the reaction mixture.
Issues with Buchwald-Hartwig Amination
Problem Potential Cause Recommended Solution
No or very low conversion Inactive catalyst.- Ensure the use of an appropriate palladium precursor and ligand for the specific substrates. - Use a pre-formed catalyst or allow for a pre-catalyst formation step. - Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen).
Inappropriate base.- Use a strong, non-nucleophilic base like NaOtBu or LHMDS. - Ensure the base is anhydrous.
Hydrodehalogenation of the aryl halide Competing reduction pathway.- Use a bulkier phosphine ligand. - Lower the reaction temperature. - Ensure strictly anhydrous conditions.
Homocoupling of the aryl halide Side reaction of the palladium catalyst.- Adjust the catalyst-to-ligand ratio. - Use a ligand that promotes C-N bond formation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Reductive Amination
EntryPyridine DerivativePiperidine DerivativeReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
12-Chloropyridine4-PiperidoneNaBH(OAc)₃1,2-DichloroethaneRT1275Fictionalized Data
22-BromopyridineN-Boc-4-piperidoneNaBH₃CNMethanolRT2482Fictionalized Data
3Pyridine-2-carbaldehyde4-AminopiperidineH₂/Pd-CEthanol50668Fictionalized Data
42-Acetylpyridine4-HydroxypiperidineNaBH(OAc)₃THFRT1879Fictionalized Data
Table 2: Optimization of Buchwald-Hartwig Amination Conditions
EntryAryl HalideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-ChloropyridineN-Boc-4-aminopiperidinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10088Fictionalized Data
22-BromopyridinePiperidinePd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃Dioxane11092Fictionalized Data
32-ChloropyridineMorpholinePd(OAc)₂ (2)RuPhos (3)K₃PO₄t-BuOH10076Fictionalized Data
42-BromopyridineN-Boc-4-aminopiperidinePd₂(dba)₃ (1.5)DavePhos (3)LHMDSToluene9095Fictionalized Data

Experimental Protocols

Protocol 1: Reductive Amination of 2-Chloropyridine with 4-Piperidone

Materials:

  • 2-Chloropyridine (1.0 eq)

  • 4-Piperidone hydrochloride (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (2.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloropyridine and 4-piperidone hydrochloride in DCE, add triethylamine at room temperature.

  • Stir the mixture for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCE (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with N-Boc-4-aminopiperidine

Materials:

  • 2-Bromopyridine (1.0 eq)

  • N-Boc-4-aminopiperidine (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • DavePhos (3.0 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk flask, combine Pd₂(dba)₃ and DavePhos.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by 2-bromopyridine, N-Boc-4-aminopiperidine, and LHMDS.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination Workflow cluster_buchwald_hartwig Buchwald-Hartwig Amination Workflow ra1 Mix Pyridine & Piperidine Derivatives ra2 Imine/Enamine Formation ra1->ra2 ra3 Add Reducing Agent ra2->ra3 ra4 Reaction Monitoring (TLC/LC-MS) ra3->ra4 ra5 Aqueous Work-up ra4->ra5 ra6 Purification (Chromatography) ra5->ra6 bh1 Combine Pd Catalyst, Ligand, & Base bh2 Add Aryl Halide & Amine bh1->bh2 bh3 Inert Atmosphere & Heat bh2->bh3 bh4 Reaction Monitoring (TLC/LC-MS) bh3->bh4 bh5 Quench & Aqueous Work-up bh4->bh5 bh6 Purification (Chromatography) bh5->bh6

Caption: General experimental workflows for key synthetic routes.

troubleshooting_low_yield start Low Product Yield check_conversion Check Conversion of Starting Materials start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low side_reactions Significant Side Reactions check_conversion->side_reactions High with Byproducts optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Quality incomplete->optimize_conditions modify_protocol Modify Protocol: - Change Reagents - Adjust Stoichiometry side_reactions->modify_protocol

Caption: Troubleshooting logic for addressing low reaction yields.

h3_receptor_signaling ligand This compound Analog (H3R Antagonist) h3r Histamine H3 Receptor ligand->h3r Blocks gi_go Gαi/o Protein h3r->gi_go Inhibits Activation neurotransmitter ↑ Neurotransmitter Release (e.g., Histamine, ACh, DA) h3r->neurotransmitter Inhibition Lifted ac Adenylate Cyclase gi_go->ac Inhibition Relieved camp ↓ cAMP ac->camp Activity Restored pka ↓ PKA camp->pka

Caption: Histamine H3 Receptor signaling pathway modulation.[1][2][3][4][5]

References

Technical Support Center: Synthesis of 2-(Piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Piperidin-4-yl)pyridine. The content addresses common issues, particularly the formation of byproducts, and offers detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially viable method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 2-(pyridin-4-yl)pyridine. This method is favored due to its high atom economy and the availability of the starting material. Catalysts such as Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), and various Rhodium-based catalysts are commonly employed.[1][2]

Q2: What are the primary byproducts observed during the catalytic hydrogenation of 2-(pyridin-4-yl)pyridine?

A2: The primary byproducts are typically intermediates from incomplete hydrogenation. These can include various partially saturated species such as 2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine. The formation of these byproducts is often influenced by reaction conditions such as hydrogen pressure, temperature, reaction time, and catalyst activity. In some cases, over-reduction of the second pyridine ring can occur, though this is less common under controlled conditions.

Q3: How can the formation of N-oxide byproducts be minimized during synthesis and handling?

A3: N-oxide formation can occur if oxidizing agents are present or if the reaction conditions promote the oxidation of the pyridine nitrogen. To mitigate this, it is recommended to carry out all reactions under an inert atmosphere, such as nitrogen or argon, and use deoxygenated solvents. Avoiding prolonged exposure to unnecessarily high temperatures can also help prevent N-oxide formation.

Q4: What are the best practices for purifying the final this compound product?

A4: Purification of this compound often involves column chromatography on silica gel. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or a dichloromethane/methanol mixture) is typically effective. Alternatively, purification can be achieved through crystallization of a salt form, such as the hydrochloride salt, which can then be neutralized to yield the pure free base. For removal of unreacted pyridine-containing starting materials, an acidic wash can be employed to form water-soluble pyridinium salts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Observed Problem Potential Cause Suggested Solution
Low or No Product Yield Catalyst Inactivity: The catalyst may be old, poisoned, or not properly activated.- Use a fresh batch of catalyst.- Ensure the catalyst is not exposed to air for extended periods.- Consider a pre-reduction step for the catalyst if required.- Check for potential catalyst poisons in the starting material or solvent (e.g., sulfur compounds).
Insufficient Hydrogen Pressure: Low pressure can lead to incomplete or slow reactions.- Increase the hydrogen pressure according to established protocols (typically 50-80 bar for pyridine hydrogenation).[1] - Ensure the reaction vessel is properly sealed and there are no leaks.
Suboptimal Temperature: The reaction may be too slow at low temperatures or lead to side reactions at high temperatures.- Optimize the reaction temperature. For many pyridine hydrogenations, room temperature to 40°C is sufficient with an active catalyst.[2]
Poor Solvent Choice: The solvent can affect catalyst activity and substrate solubility.- Glacial acetic acid is a common and effective solvent for pyridine hydrogenations as it protonates the pyridine ring, facilitating reduction.[1] - Other solvents like ethanol or methanol can also be used.
Formation of Impurities Incomplete Hydrogenation: Partially hydrogenated intermediates (e.g., tetrahydropyridines) are present.- Increase the reaction time.- Increase the hydrogen pressure.- Increase the catalyst loading.
Presence of Unreacted Starting Material - Ensure proper stoichiometry of reactants and catalyst.- Monitor the reaction progress using TLC or LC-MS to confirm completion.
Byproducts from Side Reactions - Optimize reaction conditions (temperature, pressure) to favor the desired product.- Consider using a more selective catalyst.
Difficulty in Product Isolation Product is Highly Soluble in the Work-up Solvent - Use a different solvent system for extraction.- Consider forming a salt of the product to facilitate precipitation.
Product Co-elutes with Impurities during Chromatography - Optimize the mobile phase for column chromatography.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Preparative HPLC can be used for challenging separations.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of 2-(pyridin-4-yl)pyridine

This protocol describes a general procedure for the catalytic hydrogenation of 2-(pyridin-4-yl)pyridine using Platinum(IV) oxide (PtO₂).

Materials:

  • 2-(pyridin-4-yl)pyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Hydrogen Gas (high purity)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Celite®

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 2-(pyridin-4-yl)pyridine (1.0 eq) in glacial acetic acid.

  • Carefully add Platinum(IV) oxide (PtO₂, ~5 mol%) to the solution.

  • Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.[1]

  • Stir the reaction mixture vigorously at room temperature for 6-10 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.

  • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Quantitative Data

The following table summarizes typical reaction conditions and yields for the catalytic hydrogenation of pyridines to piperidines, which can be considered representative for the synthesis of this compound.

CatalystSubstrateSolventPressure (bar)Temp. (°C)Time (h)Yield (%)Reference
PtO₂Substituted PyridinesGlacial Acetic Acid50-70Room Temp6-10High[1]
Rh₂O₃Functionalized PyridinesTFE5404-16>99[2]
[Cp*RhCl₂]₂ / KIN-benzylpyridinium saltsHCOOH/Et₃NN/A402494[4]

Visualizations

Synthetic Workflow for this compound

G Figure 1: General workflow for the synthesis and purification of this compound. cluster_synthesis Synthesis cluster_workup Work-up & Purification start Starting Material: 2-(pyridin-4-yl)pyridine reaction Catalytic Hydrogenation (e.g., PtO₂, H₂) start->reaction crude Crude Product reaction->crude filtration Filtration (Removal of Catalyst) crude->filtration neutralization Neutralization (e.g., NaHCO₃ wash) filtration->neutralization extraction Extraction (e.g., Ethyl Acetate) neutralization->extraction purification Purification (Column Chromatography) extraction->purification final_product Final Product: This compound purification->final_product

Caption: Figure 1: General workflow for the synthesis and purification of this compound.

Byproduct Formation Pathway

G Figure 2: Potential byproduct formation during the hydrogenation of 2-(pyridin-4-yl)pyridine. start 2-(pyridin-4-yl)pyridine intermediate Partially Hydrogenated Intermediates (e.g., 2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine) start->intermediate Incomplete Hydrogenation product Desired Product: This compound intermediate->product Complete Hydrogenation side_product Over-reduction Byproduct (Reduction of second pyridine ring) product->side_product Harsh Conditions (Over-reduction)

Caption: Figure 2: Potential byproduct formation during the hydrogenation of 2-(pyridin-4-yl)pyridine.

References

Technical Support Center: Scale-Up Synthesis of 2-(Piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the scale-up synthesis of 2-(Piperidin-4-yl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially viable route is the catalytic hydrogenation of a 2,4'-bipyridine precursor. This method is advantageous due to the availability of starting materials and the efficiency of catalytic reduction. The reaction involves the selective saturation of one pyridine ring to form the piperidine ring. Catalysts such as Platinum(IV) oxide (PtO₂), Rhodium-on-carbon (Rh/C), and Ruthenium-based catalysts are commonly employed.[1][2] The process generally requires high pressure and temperature to overcome the aromaticity of the pyridine ring.[3]

Q2: My catalytic hydrogenation reaction is showing low conversion or stalling. What are the potential causes?

A2: Low conversion in a scaled-up hydrogenation reaction is a common issue. Key factors to investigate include:

  • Catalyst Activity and Loading: The catalyst may be deactivated or poisoned by impurities in the substrate or solvent. On a large scale, ensuring the catalyst is well-dispersed in the reaction mixture is critical. Insufficient catalyst loading for the larger volume can also lead to incomplete reactions.

  • Hydrogen Pressure and Availability: Inadequate hydrogen pressure is a primary cause of slow or stalled reactions. Ensure the reactor is properly sealed and that the hydrogen supply can maintain the target pressure. Poor mass transfer of hydrogen gas into the liquid phase can also be a limiting factor, which is often exacerbated at scale.[4]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, inconsistent heating or localized "hot spots" in a large reactor can lead to side reactions and catalyst degradation.[3]

  • Solvent Purity: Impurities in the solvent, such as sulfur or halogenated compounds, can act as catalyst poisons. Always use high-purity, hydrogenation-grade solvents.

Q3: I am observing significant by-product formation. What are the likely impurities and how can they be minimized?

A3: The primary by-product in this synthesis is typically the starting material, 2,4'-bipyridine, due to incomplete reaction. Another potential impurity is the fully saturated 4,4'-bipiperidine if the conditions are too harsh and both rings are reduced. Partially hydrogenated intermediates, such as tetrahydropyridine derivatives, can also be present.[5][6] To minimize these:

  • Optimize Reaction Time: Monitor the reaction progress using techniques like GC-MS or HPLC to determine the point of maximum product formation before significant by-products appear.

  • Control Reaction Conditions: Carefully control temperature and pressure. A gradual increase in temperature or pressure may favor the desired selective reduction.[3]

  • Catalyst Selection: The choice of catalyst can influence selectivity. For instance, rhodium-based catalysts may offer different selectivity profiles compared to platinum or palladium.[1][7]

Q4: What are the primary challenges when scaling this synthesis from the lab to a pilot plant?

A4: Transitioning from bench-scale to pilot-scale introduces several key challenges:

  • Heat and Mass Transfer: Large reactors have a lower surface-area-to-volume ratio, making heat dissipation from the exothermic hydrogenation reaction more difficult. This can lead to thermal runaways if not properly controlled. Similarly, ensuring efficient mixing to keep the catalyst suspended and to facilitate hydrogen dissolution is more challenging at scale.

  • Safety: Handling pyrophoric catalysts (like wet Raney-Ni or dry Pd/C) and flammable hydrogen gas on a large scale requires stringent safety protocols, including inert atmosphere handling and proper grounding of equipment.

  • Product Isolation and Purification: Methods like chromatography, which are feasible in the lab, are often impractical at an industrial scale. The focus must shift to scalable techniques like extraction and crystallization.

Q5: What is the most effective method for purifying this compound on a large scale?

A5: Given that this compound is a basic compound, acid-base extraction is a highly effective and scalable purification method.[8][9] The crude product, dissolved in an organic solvent, can be washed with an acidic aqueous solution (e.g., dilute HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.[10] The aqueous layer is then separated, basified (e.g., with NaOH), and the free-base product is re-extracted into an organic solvent.[11] A final purification step often involves the crystallization of the product, either as the free base or as a salt (e.g., hydrochloride or tosylate salt), which can significantly improve purity.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to catalyst deactivation.- Increase catalyst loading (e.g., from 1 mol% to 5 mol%).- Ensure substrate and solvent are free of catalyst poisons (sulfur, halides).
Inefficient hydrogen mass transfer.- Increase agitation speed to improve gas-liquid mixing.- Ensure the hydrogen sparging system is functioning correctly.
Formation of a stable intermediate.- Increase reaction temperature or pressure gradually to push the reaction to completion.[3]
Poor Purity / By-products Unreacted starting material (2,4'-bipyridine).- Increase reaction time or hydrogen pressure.- Purify via acid-base extraction to separate the more basic product from the less basic starting material.[9]
Over-reduction to 4,4'-bipiperidine.- Lower the reaction temperature and/or pressure.- Choose a less aggressive catalyst (e.g., test different supported catalysts).
Difficult Product Isolation Product is an oil or difficult to crystallize.- Convert the free base to a salt (e.g., hydrochloride, fumarate, or tosylate) which is often more crystalline.[12]- Perform a solvent screen to find an appropriate crystallization solvent system.
Inconsistent Results at Scale Poor heat transfer leading to side reactions.- Use a jacketed reactor with precise temperature control.- Consider adding reagents or controlling hydrogen flow at a slower rate to manage the exotherm.
Inefficient mixing.- Ensure the reactor's impeller design is appropriate for solid-liquid-gas reactions.- Verify that agitation speed is sufficient to maintain catalyst suspension.

Detailed Experimental Protocol: Catalytic Hydrogenation of 2,4'-Bipyridine

This protocol is a representative example for the synthesis of this compound. Safety Note: This reaction involves high-pressure hydrogen gas and a potentially pyrophoric catalyst. All operations must be conducted in a suitable high-pressure reactor (autoclave) by trained personnel behind a blast shield.

Reagents & Equipment:

  • 2,4'-Bipyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) or 5% Rh/C

  • Glacial Acetic Acid (solvent)

  • High-pressure autoclave with gas inlet, pressure gauge, and mechanical stirrer

  • Filtration apparatus (e.g., Celite pad)

  • Standard laboratory glassware for work-up

Procedure:

  • Reactor Charging: In a glass liner for the autoclave, add 2,4'-bipyridine (1.0 eq). Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst (e.g., 5 mol% PtO₂).[2]

  • Solvent Addition: Add glacial acetic acid (approx. 5-10 mL per gram of substrate).

  • System Assembly & Purge: Seal the glass liner inside the autoclave. Purge the system by pressurizing with nitrogen (to ~10 bar) and venting (repeat 3-5 times) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[2] Begin stirring and heat the reactor to the target temperature (e.g., 60-80°C).

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can take several hours (6-12 h).[2]

  • Cooldown & Venting: Once complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a fume hood. Purge the reactor with nitrogen.

  • Catalyst Filtration: Open the reactor and carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric upon exposure to air. Ensure the Celite pad is kept wet with the solvent during filtration. Wash the pad with additional acetic acid.

  • Work-up (Acid-Base Extraction): a. Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. b. Dissolve the residue in an organic solvent (e.g., ethyl acetate). c. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. d. To purify, extract the organic layer with 1M HCl (aq). The product will move to the aqueous layer.[10] e. Separate the aqueous layer and cool it in an ice bath. Slowly add a base (e.g., 50% NaOH) until the pH is >12. f. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. g. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Comparison of Scalable Purification Methods for Basic Heterocycles

Purification MethodTypical PurityTypical RecoveryAdvantagesDisadvantages
Acid-Base Extraction 85-95%>90%Highly scalable; effective for removing non-basic impurities; cost-effective.[8]Does not remove structurally similar basic impurities; requires large volumes of solvents.[9]
Distillation (Vacuum) 90-98%60-80%Excellent for very large scales; removes non-volatile materials.Potential for thermal degradation; may not separate compounds with close boiling points; azeotrope formation is possible.[13][14]
Crystallization (as Salt) >99%70-90%Can provide very high purity; product is often a stable, easy-to-handle solid.[12]Requires finding suitable solvent conditions; can result in lower yields due to solubility losses.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Charge Reactor: 2,4'-Bipyridine Catalyst (PtO2/Rh-C) B Add Solvent (Glacial Acetic Acid) A->B C Seal & Purge Reactor (N2 Atmosphere) B->C D Pressurize with H2 (50-70 bar) C->D E Heat & Stir (60-80°C, 6-12h) D->E F Monitor H2 Uptake E->F G Cool, Vent & Purge F->G H Filter Catalyst (e.g., through Celite) G->H I Acid-Base Extraction H->I J Isolate & Dry Product I->J K K J->K Final Product: This compound

Caption: General workflow for the scale-up synthesis of this compound.

Troubleshooting Logic for Low Conversion

G Start Problem: Low Reaction Conversion Q1 Is H2 pressure stable and at target? Start->Q1 A1_Yes Check Catalyst Q1->A1_Yes Yes A1_No Action: - Check for leaks - Verify H2 supply Q1->A1_No No Q2 Is catalyst loading and activity sufficient? A1_Yes->Q2 End Re-evaluate Results A1_No->End A2_Yes Check Conditions Q2->A2_Yes Yes A2_No Action: - Increase catalyst loading - Use fresh catalyst - Check substrate purity Q2->A2_No No Q3 Are temperature and mixing adequate? A2_Yes->Q3 A2_No->End A3_Yes Action: - Increase reaction time - Monitor for intermediates Q3->A3_Yes Yes A3_No Action: - Verify heater function - Increase agitation speed Q3->A3_No No A3_Yes->End A3_No->End

Caption: Decision tree for troubleshooting low conversion in hydrogenation reactions.

References

Technical Support Center: 2-(Piperidin-4-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving impurities in 2-(Piperidin-4-yl)pyridine derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving high purity for their compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound derivatives?

A1: Impurities can originate from starting materials, reagents, catalysts, or side reactions. They are broadly categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials (e.g., the corresponding pyridine precursor), intermediates from incomplete reactions, and by-products from side reactions. A common side reaction is the incomplete reduction of the pyridine ring when synthesizing the piperidine moiety.[1][2]

  • Catalyst-Related Impurities: Residual heavy metals (e.g., Palladium, Rhodium, Nickel, Cobalt) from catalytic hydrogenation or cross-coupling reactions are a significant concern.[1][3]

  • Reagent-Related Impurities: Excess reagents or their degradation products can remain in the crude product. Amines, for instance, can react with carbon dioxide from the air to form carbonate salts.[4]

  • Solvent-Related Impurities: Residual solvents used during the reaction or purification process.

Q2: Which analytical techniques are most effective for identifying and quantifying impurities in these derivatives?

A2: A multi-technique approach is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the premier method for purity analysis due to its high resolution and sensitivity.[5] Reversed-phase HPLC (RP-HPLC) with a C18 column is typically used to separate the main compound from polar and non-polar impurities.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile or semi-volatile impurities, such as residual pyridine or other low molecular weight starting materials.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the desired product and for identifying the structure of unknown impurities if they are present in sufficient quantity.[8][9]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool for monitoring reaction progress and detecting the presence of basic impurities like pyridine, which often exhibit "tailing" on silica plates.[10]

Q3: What are the primary strategies for purifying crude this compound derivatives?

A3: The choice of purification method depends on the nature of the impurities. Common strategies include:

  • Crystallization: An effective method for removing small amounts of impurities from solid compounds. Success depends heavily on solvent selection.[11]

  • Column Chromatography: A versatile technique for separating compounds based on polarity. It is widely used for purifying pyridine and piperidine derivatives.[8][12][13]

  • Acid-Base Extraction: Ideal for removing basic or acidic impurities. For example, washing an organic solution of the product with dilute aqueous acid will remove basic impurities like unreacted pyridine by converting them into water-soluble salts.[10][14]

  • Azeotropic Removal: Co-evaporation with a suitable solvent (e.g., toluene) can be used to remove traces of high-boiling point solvents or reagents like pyridine.[10][14]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: My final product shows an unexpected peak in the HPLC chromatogram.

Answer 1: An unexpected peak indicates the presence of an impurity. The following workflow can help identify and resolve the issue.

start Unexpected Peak in HPLC check_sm Compare Retention Time (RT) with Starting Materials (SM) and Reagents start->check_sm match_sm RT Matches SM? check_sm->match_sm optimize_rxn Impurity is SM. Optimize reaction: - Increase reaction time - Add more reagent - Change temperature match_sm->optimize_rxn  Yes no_match RT Does Not Match SM match_sm->no_match No end Pure Compound optimize_rxn->end lcms Characterize by LC-MS to get Mass of Impurity no_match->lcms propose_structure Propose Structure: - Isomer? - By-product? - Degradant? lcms->propose_structure select_purification Select Purification Method Based on Impurity Properties propose_structure->select_purification polar More Polar Impurity: - Normal Phase Chromatography - Acid/Base Wash select_purification->polar Polar nonpolar Less Polar Impurity: - Reverse Phase Chromatography - Recrystallization select_purification->nonpolar Non-polar polar->end nonpolar->end

Caption: Troubleshooting workflow for an unknown HPLC impurity.

Problem 2: My compound "oils out" during crystallization instead of forming solid crystals.

Answer 2: "Oiling out" occurs when the compound separates as a liquid phase. This is often caused by a high concentration of impurities or by cooling the solution too quickly.[11][12]

  • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in a cold bath. An insulated container can help slow the cooling process.[12][15]

  • Use a Different Solvent System: The current solvent may be too poor. Try dissolving the compound in a "good" solvent and slowly adding a "poor" anti-solvent dropwise until turbidity appears, then allow it to stand.[11]

  • Increase Solvent Volume: You may be using too little solvent, causing the solution to become supersaturated too quickly. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.[15]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal of the pure compound.[12][15]

Problem 3: After purification, NMR analysis still shows signals from my pyridine starting material.

Answer 3: Residual pyridine is a common issue due to its basicity and high boiling point.

  • Acid Wash: If your product is stable in acid, wash an organic solution of your compound (e.g., in ethyl acetate or DCM) with dilute (1M) HCl or citric acid.[10][14] This converts the pyridine to its protonated salt, which is soluble in the aqueous layer.

  • Copper Sulfate Wash: For acid-sensitive compounds, wash the organic solution with a saturated aqueous solution of copper (II) sulfate. Pyridine forms a water-soluble complex with CuSO₄.[10][13][14] Continue washing until the blue color of the aqueous layer no longer deepens.[10][14]

  • Azeotropic Distillation: Dissolve the crude product in toluene and remove the solvent under reduced pressure. Repeat this process several times. The toluene-pyridine azeotrope has a lower boiling point than pyridine alone, facilitating its removal.[10][14]

Data Presentation

Table 1: Common Impurities and Recommended Analytical Methods

Impurity TypePotential SourceRecommended Analytical Method(s)
Unreacted Pyridine PrecursorIncomplete catalytic hydrogenationHPLC, GC-MS, TLC (shows tailing)[5][7][10]
Partially Reduced IntermediatesIncomplete catalytic hydrogenationHPLC, LC-MS
N-OxidesOxidation of nitrogen atomsHPLC, LC-MS
Catalyst Residues (Pd, Pt, Ni)Catalytic hydrogenation stepInductively Coupled Plasma (ICP-MS)
Dimerized or Polymerized ByproductsSide reactions during synthesisLC-MS, NMR
Piperidine AdductsSide reactions, especially in peptide synthesis[16][17]LC-MS

Table 2: Comparison of Primary Purification Techniques

TechniquePrincipleAdvantagesCommon Issues & Disadvantages
Recrystallization Differential solubility of compound and impurities at different temperatures.Cost-effective, scalable, can yield very high purity.Oiling out, poor yield if too much solvent is used, requires a solid compound.[11][12][15]
Column Chromatography Separation based on differential adsorption to a stationary phase.Highly versatile, can separate complex mixtures.Can be slow, uses large solvent volumes, risk of overloading the column.[12]
Acid-Base Extraction Partitioning between immiscible aqueous and organic phases based on pKa.Fast, effective for removing basic/acidic impurities, good for large scale.Product must be stable to acid/base, can form emulsions.[10]
Preparative HPLC High-resolution chromatographic separation.Highest resolution for difficult-to-separate impurities.Expensive, limited sample capacity, requires specialized equipment.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Impurity Profiling

This protocol outlines a starting point for analyzing the purity of this compound derivatives.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV or PDA detector.[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.[5]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Detection Wavelength: Use a PDA detector to scan across 200-400 nm to identify the optimal wavelength for the main peak and detect impurities with different chromophores. A fixed wavelength of 254 nm is a common starting point.[5]

    • Injection Volume: 10 µL.[5]

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Data Analysis:

    • Calculate purity based on the area percentage of the main peak relative to the total peak area.[5]

Protocol 2: Purification by Flash Column Chromatography

This protocol describes a general procedure for purifying a moderately polar compound.

  • Slurry Preparation:

    • Choose an appropriate solvent system, often starting with Hexane/Ethyl Acetate. A small amount of triethylamine (0.5-1%) can be added to the mobile phase to prevent peak tailing of basic compounds.[12]

    • In a beaker, add silica gel to a small amount of the initial, low-polarity mobile phase (e.g., 100% Hexane) to create a slurry.

  • Column Packing:

    • Secure a glass column vertically. Pour the silica slurry into the column, gently tapping the sides to ensure even packing.

    • Open the stopcock to drain excess solvent, being careful not to let the silica bed run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (like DCM or Ethyl Acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This often leads to better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., from 100% Hexane to 20% Ethyl Acetate in Hexane, then 50%, etc.) to elute the compounds.

    • Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[12]

Visualizations

cluster_0 Synthesis & Potential Side Reactions pyridine Substituted Pyridine Precursor catalyst H₂, Catalyst (e.g., Pd/C, Rh/C) pyridine->catalyst unreacted_sm Impurity: Unreacted Pyridine Precursor pyridine->unreacted_sm No Reaction product Desired this compound Derivative catalyst->product Complete Reduction (Desired Pathway) incomplete_red Impurity: Partially Reduced Intermediate (e.g., Tetrahydropyridine) catalyst->incomplete_red Incomplete Reduction

Caption: Potential impurity formation during catalytic hydrogenation.

start Crude Product Obtained analyze Initial Analysis (TLC, HPLC, NMR) start->analyze purity_check Purity > 98%? analyze->purity_check select_method Select Purification Method purity_check->select_method No final_product Final Pure Product (Characterize & Store) purity_check->final_product  Yes cryst Crystallization select_method->cryst chrom Column Chromatography select_method->chrom extract Acid/Base Extraction select_method->extract execute Execute Purification cryst->execute chrom->execute extract->execute reanalyze Re-analyze Fractions/ Crystals for Purity execute->reanalyze combine Combine Pure Fractions & Evaporate Solvent reanalyze->combine combine->final_product

References

improving yield and purity of 2-(Piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An## Technical Support Center: 2-(Piperidin-4-yl)pyridine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis and purification of this compound, focusing on improving both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two primary synthetic routes are:

  • Catalytic Hydrogenation: This is a widely used method involving the reduction of the pyridine ring of a suitable precursor, typically 2-(Pyridin-4-yl)pyridine, to the corresponding piperidine.

  • Cross-Coupling Reactions: Methods like the Suzuki-Miyaura coupling can be employed to form the C-C bond between a pyridine and a piperidine ring precursor. This often involves coupling a pyridineboronic acid derivative with a protected 4-halopiperidine.

Q2: My catalytic hydrogenation of 2-(4-pyridyl)pyridine is sluggish or incomplete. What are the potential causes?

A2: Incomplete hydrogenation can stem from several factors:

  • Catalyst Activity: The catalyst (e.g., Pd/C, PtO₂) may be old or deactivated. Ensure you are using a fresh, high-quality catalyst.

  • Hydrogen Pressure: Insufficient hydrogen pressure can slow down the reaction. Typical pressures range from 50 to 70 bar.[1]

  • Solvent Choice: The reaction is often performed in acidic solvents like glacial acetic acid or in alcohols like ethanol.[1] The choice of solvent can significantly impact the reaction rate.

  • Substrate Purity: Impurities in the starting material can poison the catalyst. Ensure the 2-(4-pyridyl)pyridine is of high purity.

Q3: I am observing over-reduction or side products during hydrogenation. How can I improve selectivity?

A3: Over-reduction or side reactions can be minimized by optimizing reaction conditions. Bimetallic catalysts, such as Pd-Ag or Pd-Cu, have been shown to offer high selectivity for the hydrogenation of pyridines to piperidines.[2] Fine-tuning the temperature, pressure, and reaction time is also crucial. For instance, milder conditions (e.g., 60°C) can enhance selectivity.[2]

Q4: What are the common impurities I should look for in my final product?

A4: Common impurities can include:

  • Unreacted Starting Material: e.g., 2-(4-pyridyl)pyridine.

  • Partially Hydrogenated Intermediates: Such as 2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine.

  • By-products from Side Reactions: Dependent on the synthetic route. In Suzuki-Miyaura couplings, impurities derived from the phosphorus ligands can be an issue.[3]

  • Residual Solvents and Reagents: From the reaction and workup.

Q5: The N-Boc deprotection of my piperidine intermediate is not going to completion. What should I do?

A5: To drive the N-Boc deprotection to completion, you can:

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Increase Acid Concentration: Using a higher concentration or a larger excess of acid (e.g., 4M HCl in dioxane or neat TFA) can facilitate complete removal of the Boc group.[4][5]

  • Elevate Temperature: Gentle warming can accelerate the reaction, but be cautious of potential side reactions with other sensitive functional groups.[4]

Q6: How can I effectively purify the final product, this compound?

A6: Purification can be achieved through several methods:

  • Acid-Base Extraction: As a basic compound, this compound can be separated from non-basic impurities by dissolving the crude product in an organic solvent, extracting with an acidic aqueous solution, washing the aqueous layer with an organic solvent, and then basifying the aqueous layer to recover the product by extraction.

  • Crystallization: The product can be converted to a salt (e.g., hydrochloride or dihydrochloride) and purified by recrystallization.[6][7]

  • Column Chromatography: Silica gel chromatography can be used, often with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane to prevent streaking.

Troubleshooting Guides

Issue 1: Low Yield in Catalytic Hydrogenation
Possible Cause Troubleshooting Steps
Catalyst Deactivation Use a fresh batch of catalyst. Ensure the reaction setup is free of potential catalyst poisons like sulfur compounds.
Insufficient Hydrogen Pressure Verify the hydrogen pressure is within the optimal range for the chosen catalyst and substrate (typically 50-70 bar).[1]
Sub-optimal Solvent If using acetic acid, ensure it is glacial. For other solvents, ensure they are anhydrous if required by the specific catalytic system.
Poor Substrate Solubility Choose a solvent in which the starting material is fully soluble at the reaction temperature.
Issue 2: Impure Product After N-Boc Deprotection
Possible Cause Troubleshooting Steps
Incomplete Reaction As per FAQ 5, increase reaction time, acid concentration, or temperature. Monitor closely to avoid degradation.[4][5]
Formation of Stable Salts If using TFA, the resulting trifluoroacetate salt may be difficult to handle. Consider using HCl in dioxane to form the hydrochloride salt, which often precipitates and can be easily isolated by filtration.[4]
Degradation During Workup During basification of the reaction mixture, ensure the temperature is kept low (e.g., using an ice bath) to prevent degradation of the product.
Acid-Sensitive Groups If other acid-labile groups are present, consider milder deprotection methods or an alternative protecting group strategy for those functionalities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on the general principles of pyridine hydrogenation.

Materials:

  • 2-(4-pyridyl)pyridine

  • Platinum(IV) oxide (PtO₂) or 10% Palladium on Carbon (Pd/C)

  • Glacial Acetic Acid

  • Hydrogen Gas

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a high-pressure hydrogenation vessel, add 2-(4-pyridyl)pyridine (1.0 eq) and PtO₂ (0.1 eq) or 10% Pd/C (10% w/w).

  • Add glacial acetic acid as the solvent (approx. 0.1-0.2 M concentration).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.[1]

  • Stir the reaction at room temperature or gentle heat (e.g., 50-60°C) for 6-12 hours, monitoring the reaction progress by LC-MS or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with a small amount of acetic acid or methanol.

  • Concentrate the filtrate under reduced pressure.

  • Cool the residue in an ice bath and carefully neutralize with a cold aqueous NaOH solution until the pH is >12.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: N-Boc Deprotection using HCl in Dioxane

This is a standard protocol for removing the Boc protecting group from an N-Boc protected piperidine precursor.[4]

Materials:

  • N-Boc-2-(piperidin-4-yl)pyridine

  • 4M HCl in Dioxane

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected piperidine derivative (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 eq) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected product will often precipitate.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the product precipitated by the addition of diethyl ether, followed by filtration.

Data Summary

Table 1: Comparison of Hydrogenation Conditions
CatalystSolventTemperature (°C)Pressure (atm)Conversion (%)Selectivity (%)Reference
Pd-Ag/Al₂O₃Not specified6070~99~99[2]
Pd-Cu/Al₂O₃Not specified6070~99~99[2]
PtO₂Glacial Acetic AcidRoom Temp - 50~50-70>95>95General Conditions[1]
10% Pd/CEthanol/HClRoom Temp~3-4HighHighGeneral Conditions

Visual Guides

Synthesis_Workflow cluster_route_a Route A: Hydrogenation cluster_route_b Route B: Suzuki Coupling & Deprotection A_start 2-(4-pyridyl)pyridine A_process Catalytic Hydrogenation (e.g., PtO₂, H₂, Acetic Acid) A_start->A_process A_end This compound A_process->A_end Purify Purification (Extraction, Crystallization, or Chromatography) A_end->Purify B_start1 Pyridine Boronic Ester B_process1 Suzuki Coupling (Pd Catalyst, Base) B_start1->B_process1 B_start2 N-Boc-4-halopiperidine B_start2->B_process1 B_intermediate N-Boc-2-(piperidin-4-yl)pyridine B_process1->B_intermediate B_process2 N-Boc Deprotection (e.g., HCl/Dioxane) B_intermediate->B_process2 B_end This compound B_process2->B_end B_end->Purify

Caption: Synthetic routes for this compound.

Troubleshooting_Yield Start Low Yield Observed Check_SM Is Starting Material Consumed? (TLC/LCMS) Start->Check_SM Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn No Workup_Loss Product Loss During Workup/Purification Check_SM->Workup_Loss Yes, clean conversion Side_Rxn Side Reaction Occurred Check_SM->Side_Rxn Yes, with byproducts Action_Time Increase Reaction Time or Temperature Incomplete_Rxn->Action_Time Action_Catalyst Check Catalyst Activity/ Increase Loading Incomplete_Rxn->Action_Catalyst Action_Workup Optimize Extraction pH/ Improve Purification Technique Workup_Loss->Action_Workup Action_Conditions Modify Reaction Conditions (Solvent, Temp, Pressure) to Improve Selectivity Side_Rxn->Action_Conditions

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: 2-(Piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting for experiments involving 2-(Piperidin-4-yl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key identifiers?

A1: this compound is a heterocyclic organic compound containing both a pyridine and a piperidine ring. It is a derivative of pyridine and is used as a building block in medicinal chemistry and drug discovery. A closely related and commonly referenced isomer is 4-(Piperidin-4-yl)pyridine.

Key Identifiers for the Isomer 4-(Piperidin-4-yl)pyridine:

  • CAS Number: 581-45-3[1]

  • Molecular Formula: C₁₀H₁₄N₂

  • Molecular Weight: 162.23 g/mol [2][3]

Q2: What are the primary hazards associated with this compound?

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: May cause skin irritation and serious eye damage or irritation.[4]

  • Respiratory Irritation: Vapors or dust may cause respiratory tract irritation.[4]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the stability and integrity of the compound.

  • Temperature: Store in a cool, dry, well-ventilated area, with some sources suggesting refrigeration at 2-8°C.[2][5]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert gas like argon or nitrogen is recommended.

  • Light: Protect from direct sunlight and strong light, as some pyridine derivatives can be light-sensitive.[5]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: Always use appropriate PPE to minimize exposure.[7]

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[7]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent Experimental Results Compound degradation due to improper storage.- Verify that the compound has been stored according to recommendations (cool, dry, dark, tightly sealed). - Consider if the age of the compound could be a factor. - Run a quality control check (e.g., NMR, LC-MS) to confirm purity and identity.
Poor solubility in the chosen solvent.- The solubility of pyridine derivatives can be pH-dependent. Adjusting the pH may improve solubility. - Try a different solvent or a co-solvent system. - Gentle heating or sonication can aid dissolution, but monitor for any signs of degradation.
Low Reaction Yield Impure starting materials or reagents.- Confirm the purity of all reactants and solvents. - Ensure solvents are anhydrous if the reaction is moisture-sensitive.
Suboptimal reaction conditions.- Review reaction parameters such as temperature, reaction time, and stoichiometry of reagents. - Consider the use of a catalyst if applicable.
Compound Appears Discolored (e.g., yellow or brown) Oxidation or degradation.- Older or impure samples of pyridine-containing compounds can appear yellow.[8] - While it may still be usable for some applications, purification (e.g., recrystallization or chromatography) may be necessary for sensitive experiments. - Discard if significant degradation is suspected.

Quantitative Data Summary

Data for the specific compound this compound is limited. The table below includes data for closely related compounds to provide an estimate of their physicochemical properties.

PropertyValueCompoundSource
Molecular Formula C₁₀H₁₄N₂2-(Piperidin-2-yl)pyridine[2][3]
Molecular Weight 162.23 g/mol 2-(Piperidin-2-yl)pyridine[2][3]
Storage Temperature 2-8°C(S)-2-(Piperidin-2-yl)pyridine[2]
Form Liquid(S)-2-(Piperidin-2-yl)pyridine[2]
Boiling Point 273.6°C at 760 mmHg2-(1-methylpiperidin-4-yl)pyridine[9]
Flash Point 119.3°C2-(1-methylpiperidin-4-yl)pyridine[9]

Experimental Protocols

General Protocol: Buchwald-Hartwig Amination for N-Arylation of the Piperidine Moiety

  • Reaction Setup:

    • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., Xantphos, 4 mol%).

    • Add a base (e.g., Cs₂CO₃, 2.0 eq).

    • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Visualizations

experimental_workflow Experimental Workflow: Safe Handling of this compound prep Preparation - Review SDS - Wear appropriate PPE handling Handling - Use in fume hood - Avoid inhalation and contact prep->handling reaction Reaction Setup - Assemble glassware - Add reagents under inert gas if needed handling->reaction workup Work-up & Purification - Quench reaction safely - Purify using appropriate methods reaction->workup storage Storage - Tightly sealed container - Cool, dry, dark place workup->storage Store Purified Product disposal Waste Disposal - Dispose of as hazardous waste - Follow institutional guidelines workup->disposal Dispose of Waste

Caption: A typical experimental workflow for safely handling chemical reagents.

troubleshooting_logic Troubleshooting Logic for Poor Reaction Outcome start Poor Reaction Outcome (Low yield, side products) check_purity Check Purity of Starting Materials? start->check_purity check_conditions Review Reaction Conditions? check_purity->check_conditions No purify Purify Starting Materials (Recrystallize, distill, etc.) check_purity->purify Yes check_solubility Assess Compound Solubility? check_conditions->check_solubility No optimize Optimize Conditions (Temp, time, catalyst, solvent) check_conditions->optimize Yes solvent Modify Solvent System (Change solvent, add co-solvent, adjust pH) check_solubility->solvent Yes rerun Re-run Experiment purify->rerun optimize->rerun solvent->rerun

Caption: A decision-making diagram for troubleshooting common experimental issues.

References

Technical Support Center: Stability of 2-(Piperidin-4-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-(Piperidin-4-yl)pyridine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: The main stability concerns for this compound derivatives revolve around the reactivity of the piperidine and pyridine rings. These compounds are susceptible to degradation through several pathways, including oxidation, hydrolysis, and photolysis. The specific degradation route and rate are highly dependent on the nature and position of substituents on both the piperidine and pyridine rings, as well as the experimental conditions.

Q2: How do pH and temperature affect the stability of these compounds in solution?

A2: Both pH and temperature can significantly influence the stability of this compound derivatives.

  • pH: In acidic solutions, the pyridine nitrogen can be protonated, which may alter the electron density of the ring system and potentially influence its susceptibility to nucleophilic attack or other degradation pathways. Under basic conditions, deprotonation of other functional groups or the piperidine nitrogen (if unsubstituted) can occur, potentially leading to different degradation products. Generally, hydrolytic degradation can be accelerated at both acidic and basic pH compared to neutral conditions.

  • Temperature: Elevated temperatures typically accelerate the rate of all chemical degradation reactions, including hydrolysis, oxidation, and thermal decomposition. It is crucial to store solutions of these derivatives at recommended low temperatures (e.g., 2-8 °C or frozen) to minimize degradation over time.

Q3: Are this compound derivatives sensitive to light?

A3: Yes, compounds containing a pyridine ring can be susceptible to photodegradation. Exposure to UV or even ambient light can lead to the formation of various degradation products. It is recommended to protect solutions and solid samples of these derivatives from light by using amber vials or storing them in the dark. Photostability studies are essential to determine the extent of light-induced degradation for a specific derivative.

Q4: What are the common degradation pathways observed for this class of compounds?

A4: Based on the structure of the this compound scaffold and studies on related compounds, the following degradation pathways are plausible:

  • Oxidation: The piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products. The pyridine ring can also undergo oxidation.

  • Hydrolysis: If the derivative contains hydrolyzable functional groups (e.g., esters, amides), these are likely points of degradation under aqueous conditions, especially at non-neutral pH.

  • Photodegradation: Light exposure can induce complex degradation pathways, potentially involving radical mechanisms and leading to a variety of photoproducts. For instance, in a related compound, UV radiation led to the formation of a sulfinyl derivative.[1]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Possible CauseRecommended Action
Degradation of the compound 1. Verify Storage Conditions: Ensure the compound (solid and in solution) is stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent exposure to moisture and air. 2. Prepare Fresh Solutions: Whenever possible, use freshly prepared solutions for analysis to minimize time-dependent degradation. 3. Analyze a Reference Standard: Analyze a freshly prepared solution of a known pure standard to confirm the identity of the main peak and to help identify any new peaks as potential degradants. 4. Characterize Degradation Products: If unexpected peaks persist, use techniques like LC-MS/MS to determine the mass of the impurities and elucidate their structures. This can provide valuable information about the degradation pathway.
Contamination 1. Solvent Blank: Inject a sample of the solvent used to dissolve the compound to check for any interfering peaks. 2. Cleanliness of Vials and Equipment: Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination.
Issue 2: Loss of Potency or Inconsistent Results in Biological Assays
Possible CauseRecommended Action
Compound Instability in Assay Medium 1. Assess Stability in Assay Buffer: Perform a time-course experiment by incubating the compound in the assay buffer under the same conditions as the experiment (e.g., temperature, pH) and analyze samples at different time points by HPLC to quantify the remaining parent compound. 2. Modify Assay Conditions: If instability is confirmed, consider modifying the assay conditions, such as reducing the incubation time, adjusting the pH (if possible without affecting the assay), or adding antioxidants if oxidative degradation is suspected. 3. Use Freshly Prepared Solutions: Always prepare dilutions of the compound immediately before use in biological assays.
Improper Storage of Stock Solutions 1. Follow Recommended Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in appropriate solvents. Avoid repeated freeze-thaw cycles. 2. Aliquot Stock Solutions: Aliquot stock solutions into smaller, single-use volumes to minimize the number of times the main stock is thawed.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following are general protocols for subjecting this compound derivatives to various stress conditions. The extent of degradation should ideally be in the range of 5-20% to ensure that the degradation products are representative of those that might form under long-term storage.

1. Acid and Base Hydrolysis

  • Procedure:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • For acid hydrolysis, mix a portion of the stock solution with an equal volume of 0.1 M HCl.

    • For base hydrolysis, mix another portion with an equal volume of 0.1 M NaOH.

    • Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it (with NaOH for the acidic solution and HCl for the basic solution), and dilute with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Degradation

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the compound.

    • Mix a portion of the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).

    • Keep the mixture at room temperature for a defined period, monitoring the degradation over time.

    • Analyze the samples by HPLC.

3. Thermal Degradation

  • Procedure:

    • For solid-state analysis, place a known amount of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period. At each time point, dissolve a sample in a suitable solvent for HPLC analysis.

    • For solution-state analysis, prepare a solution of the compound and store it at an elevated temperature, protected from light. Analyze samples at various time points.

4. Photolytic Degradation

  • Procedure:

    • Prepare a solution of the compound (e.g., 1 mg/mL).

    • Expose the solution in a photostability chamber to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark under the same temperature conditions.

    • Analyze both the exposed and control samples at various time points by HPLC.

Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate the API from its degradation products.

  • Typical Chromatographic Conditions (Starting Point for Method Development):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The optimal mobile phase composition needs to be determined for each specific derivative to achieve adequate separation of the parent compound from its degradants.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax).

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Injection Volume: 10-20 µL.

  • Method Validation: The stability-indicating method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Potential Degradation Products of a Lafutidine Analog (a related 2-(piperidin-1-yl)methylpyridine derivative) under Stress Conditions.[1]

Stress ConditionDegradation Product NameProposed Structure
Acid Hydrolysis2-((furan-2-yl)methylsulfinyl)-N-((E)-4-hydroxybut-2-enyl)acetamideC₁₁H₁₃NO₄S
Base Hydrolysis(E)-4-(4-((piperidin-1-yl)methyl)pyridine-2-yloxy)but-2-en-1-amineC₁₅H₂₃N₃O
Photolytic Degradation2-((E)-5-(furan-2-yl)methylsulfinyl)pent-2-enyloxy-4-((piperidin-1-yl)methylpyridineC₂₁H₂₆N₂O₃S

Note: The structures are represented by their molecular formulas due to complexity.

Visualizations

Logical Workflow for Investigating Stability Issues

Stability_Investigation_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_analysis Analysis & Characterization cluster_solution Solution & Mitigation Problem Unexpected Results (e.g., new peaks, loss of potency) Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Problem->Check_Storage Prepare_Fresh Prepare Fresh Solutions Check_Storage->Prepare_Fresh Reference_Standard Analyze Reference Standard Prepare_Fresh->Reference_Standard Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Reference_Standard->Forced_Degradation If degradation is suspected HPLC_Method Develop Stability-Indicating HPLC Method Forced_Degradation->HPLC_Method LCMS_Analysis Identify Degradation Products (LC-MS/MS) HPLC_Method->LCMS_Analysis Optimize_Conditions Optimize Storage & Experimental Conditions LCMS_Analysis->Optimize_Conditions Reformulate Consider Reformulation (if necessary) Optimize_Conditions->Reformulate

Caption: A logical workflow for troubleshooting stability issues of this compound derivatives.

Potential Degradation Pathways

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent This compound Derivative Acid_Base Acid/Base Hydrolysis Parent->Acid_Base Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Light Photolysis (UV/Vis Light) Parent->Light Heat Thermal Stress Parent->Heat Hydrolysis_Products Hydrolyzed Products (e.g., ring opening, side-chain cleavage) Acid_Base->Hydrolysis_Products Oxidation_Products Oxidized Products (e.g., N-oxides, hydroxylated species) Oxidation->Oxidation_Products Photo_Products Photodegradation Products Light->Photo_Products Thermal_Products Thermal Degradants Heat->Thermal_Products

Caption: Potential degradation pathways for this compound derivatives under various stress conditions.

References

Technical Support Center: 2-(Piperidin-4-yl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Piperidin-4-yl)pyridine. The following sections address common issues encountered during N-alkylation, N-arylation, and N-acylation reactions, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen atom on this compound is more reactive in N-alkylation, N-arylation, and N-acylation reactions?

The piperidine nitrogen is significantly more reactive than the pyridine nitrogen. The lone pair of electrons on the piperidine nitrogen resides in an sp3-hybridized orbital, making it more basic and nucleophilic.[1] In contrast, the lone pair on the pyridine nitrogen is in an sp2-hybridized orbital and is part of the aromatic system, which reduces its availability for reactions.[1] Therefore, reactions such as alkylation, arylation, and acylation will selectively occur at the piperidine nitrogen under typical conditions.

Q2: Is it necessary to use a protecting group for the piperidine nitrogen in reactions involving this compound?

The necessity of a protecting group depends on the desired transformation. If the reaction is intended to modify the pyridine ring or another part of the molecule while leaving the piperidine nitrogen untouched, a protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) is highly recommended to prevent unwanted side reactions at the nucleophilic piperidine nitrogen.

Q3: How can I purify my this compound derivative after the reaction?

Purification strategies depend on the properties of the product. Common methods include:

  • Aqueous work-up with pH adjustment: For basic products, washing with an acidic solution can remove unreacted starting material, followed by basification and extraction of the product into an organic solvent.

  • Column chromatography: Silica gel chromatography is a standard method for purifying less polar derivatives. The choice of eluent will depend on the polarity of the product.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

  • Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be employed.

Troubleshooting Guides

N-Alkylation Reactions

Problem 1: Low yield of the desired N-alkylated product.

Potential CauseRecommended Solution
Incomplete Reaction - Increase reaction time or temperature. For less reactive alkyl halides, heating to 50-70°C may be necessary.[2] - Use a more polar aprotic solvent like DMF or acetonitrile to improve the solubility of reactants.[3] - For reductive amination, ensure the iminium ion has formed before adding the reducing agent.[2]
Side Reactions - Quaternary Salt Formation: This is a common side reaction where the product (a tertiary amine) is further alkylated. To minimize this, use a 2-3 fold excess of this compound relative to the alkylating agent.[3] Alternatively, add the alkylating agent slowly to the reaction mixture.[3] - Elimination Reactions: If using a hindered alkyl halide, elimination can compete with substitution. Consider using a less hindered alkylating agent or milder reaction conditions.
Poor Work-up/Isolation - The N-alkylated product may be protonated and remain in the aqueous layer during extraction. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. - If a quaternary salt has formed, it will be highly water-soluble and difficult to extract.

Problem 2: Formation of multiple products.

Potential CauseRecommended Solution
Over-alkylation As mentioned above, this leads to the formation of a quaternary ammonium salt. Use an excess of the starting amine or slow addition of the alkylating agent.[3]
Reaction with Pyridine Nitrogen While less likely, under harsh conditions or with highly reactive electrophiles, some reaction at the pyridine nitrogen might occur. Using milder conditions and ensuring the presence of a base to neutralize any generated acid can help maintain selectivity for the piperidine nitrogen.
Impure Starting Materials Ensure the purity of this compound and the alkylating agent before starting the reaction.
N-Arylation Reactions

Problem 1: The reaction is slow or does not proceed to completion.

Potential CauseRecommended Solution
Catalyst Inactivation The pyridine nitrogen of the substrate or product can coordinate to the metal catalyst (e.g., copper or palladium), inhibiting its activity. The use of appropriate ligands can mitigate this effect. For copper-catalyzed reactions, ligands like 1,10-phenanthroline derivatives have been shown to be effective.[4]
Insufficiently Reactive Arylating Agent Aryl halides with electron-withdrawing groups are generally more reactive in nucleophilic aromatic substitution-type N-arylations. For less reactive aryl halides, consider using a more active catalyst system or higher reaction temperatures. Diaryliodonium salts are highly reactive arylating agents that can be used under metal-free conditions.[4][5][6]
Inappropriate Base or Solvent The choice of base and solvent is crucial and often interdependent. For copper-catalyzed systems, bases like K3PO4 or Cs2CO3 are commonly used in solvents like dioxane or DMF. For metal-free arylations with diaryliodonium salts, organic bases like N,N-diethylaniline or quinoline can control the selectivity between N- and O-arylation.[5]

Problem 2: Low yield due to side product formation.

Potential CauseRecommended Solution
Homocoupling of the Arylating Agent This can be an issue in palladium-catalyzed reactions. Optimizing the ligand, base, and temperature can help to suppress this side reaction.
Reduction of the Aryl Halide In some catalytic cycles, premature reduction of the aryl halide can occur. Ensure the reaction is carried out under an inert atmosphere and that all reagents are anhydrous.
N-Acylation Reactions

Problem 1: Incomplete acylation.

Potential CauseRecommended Solution
Insufficiently Reactive Acylating Agent Acyl chlorides are generally more reactive than anhydrides. If using an anhydride, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.
Steric Hindrance If the acylating agent is sterically bulky, the reaction may be slow. In such cases, increasing the temperature or using a more potent acylation catalyst may be necessary.
Acid Byproduct Formation The reaction of an amine with an acyl halide or anhydride generates an acid byproduct which can protonate the starting amine, rendering it unreactive. Use of a base, such as pyridine or triethylamine (at least 1 equivalent), is necessary to neutralize this acid.[7]

Problem 2: Difficult purification of the N-acylated product.

Potential CauseRecommended Solution
Removal of Excess Acylating Agent If a volatile acylating agent like acetic anhydride is used, it can often be removed by evaporation under reduced pressure, sometimes with co-evaporation with a solvent like toluene.[5] For less volatile reagents, an aqueous work-up with a mild base (e.g., sodium bicarbonate solution) will hydrolyze the excess reagent.
Removal of the Base If pyridine is used as both the base and solvent, it can be challenging to remove completely. Co-evaporation with toluene is effective.[5] Alternatively, washing the organic extract with a dilute acid solution (e.g., 1 M HCl) will protonate the pyridine and transfer it to the aqueous phase.[7] Caution should be exercised if the product itself is acid-sensitive.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the derivatization of piperidine-containing compounds, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: N-Alkylation of Piperidine Derivatives

Alkylating AgentBaseSolventTemperatureTime (h)Yield (%)
Methyl IodideK2CO3DMFRoom Temp.12-24>90
Ethyl BromideK2CO3DMF50-70°C12-24~85
Benzyl BromideK2CO3AcetonitrileRoom Temp.12-24>90
Benzaldehyde (Reductive Amination)- (NaBH(OAc)3)DichloromethaneRoom Temp.12-16~95

Table 2: Copper-Catalyzed N-Arylation of Amines with Aryl Iodides

AmineAryl IodideCatalystLigandBaseSolventTemp (°C)Yield (%)
Piperidine4-IodotolueneCuI (10 mol%)1,10-PhenanthrolineK3PO4Dioxane11085-95
Piperidine4-ChloroiodobenzeneCuI (10 mol%)1,10-PhenanthrolineCs2CO3DMF11080-90

Table 3: N-Acylation of Piperidine Derivatives

Acylating AgentBase/CatalystSolventTemperatureTime (h)Yield (%)
Acetic AnhydridePyridinePyridine0°C to RT2-4>95
Benzoyl ChlorideTriethylamineDichloromethane0°C to RT2-4>90
Acetic AnhydrideDMAP (cat.)DichloromethaneRoom Temp.1-2>95

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the synthesis of N-benzyl-2-(piperidin-4-yl)pyridine.

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: N-Acylation with Acetic Anhydride

This protocol describes the synthesis of 1-acetyl-4-(2-pyridyl)piperidine.

  • Dissolve this compound (1.0 eq) in pyridine under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvents under reduced pressure. Co-evaporate with toluene to remove residual pyridine.

  • Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Visualizations

Dopamine D2 Receptor Signaling Pathway

Derivatives of this compound are known to act as antagonists at the Dopamine D2 receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway inhibited by these antagonists.

Dopamine_D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets Antagonist This compound Derivative (Antagonist) Antagonist->D2R Blocks

References

Validation & Comparative

Comparative Analysis of 2-(Piperidin-4-yl)pyridine Analogs in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of compounds structurally related to 2-(Piperidin-4-yl)pyridine, focusing on their potential as antifungal agents. Due to a lack of specific published data on the biological activity of this compound, this guide will focus on derivatives where the piperidine moiety is attached to a different heterocyclic system, specifically isoquinoline derivatives, for which experimental data is available.

The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including anticancer, and anti-HIV properties.[1] Notably, piperidine-containing compounds like fenpropidin are established agricultural antifungals that inhibit ergosterol biosynthesis.[2][3] This guide will delve into the antifungal potential of novel hybrid molecules combining the piperidine scaffold with isoquinoline structures.

Comparison of Antifungal Activity

Recent studies have explored the antimycotic potential of a series of 2-(N-alkylpiperidin-4-yl)-1,2,3,4-tetrahydroisoquinolines and 2-(N-alkylpiperidin-4-yl)decahydroisoquinolines.[2][4][5] The antifungal efficacy of these compounds was evaluated against various pathogenic and non-pathogenic yeasts and molds. The key findings are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) against Yarrowia lipolytica

CompoundR (Alkyl Chain)MIC (µg/mL)
6f n-Octyl4
6i n-Dodecyl1
6k Geranyl2
6l Citral2
Fenpropidin -1

Data sourced from studies on novel piperidine antimycotics.[2][4]

Table 2: Minimum Inhibitory Concentration (MIC₉₀) against Pathogenic Yeasts

CompoundC. albicans (µg/mL)C. krusei (µg/mL)C. glabrata (µg/mL)
6f 168>64
6i 4232
6k 84>64
6l 84>64
Fluconazole 16416

Data reflects the concentration required to inhibit 90% of fungal growth.[4]

Table 3: Cytotoxicity against Human HL-60 Cells

CompoundIC₅₀ (µg/mL)
6f 6
6i 23

IC₅₀ represents the concentration at which 50% of cell growth is inhibited.[4]

The data indicates that the antifungal activity is strongly dependent on the length of the N-alkyl side chain on the piperidine ring.[2][4] Compound 6i , with a dodecyl chain, demonstrated the most potent and broad-spectrum antifungal activity, comparable to the established antifungal agent fenpropidin against Yarrowia lipolytica and showing significant activity against clinically relevant Candida species.[2][4][5] Notably, it was effective against C. krusei, a species known for its intrinsic resistance to fluconazole.[4] However, cytotoxicity is a consideration, as the most active compounds also showed measurable effects on human cells.[4]

Mechanism of Action: Ergosterol Biosynthesis Inhibition

The proposed mechanism of action for these piperidine-based antifungals is the inhibition of two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and C7/8-isomerase.[2] Ergosterol is a vital component of the fungal cell membrane. Its depletion and the accumulation of toxic precursors disrupt membrane integrity, leading to cell death.[2] This mechanism is similar to that of morpholine antifungals like amorolfine.[2]

Ergosterol Biosynthesis Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... Intermediate_1 Ignosterol Lanosterol->Intermediate_1 Δ14-reductase Intermediate_2 Episterol Intermediate_1->Intermediate_2 C7/8-isomerase Ergosterol Ergosterol Intermediate_2->Ergosterol ... Compound_6i 2-(N-dodecylpiperidin-4-yl) decahydroisoquinoline Compound_6i->Lanosterol Inhibits Compound_6i->Intermediate_1 Inhibits

Caption: Inhibition of Ergosterol Biosynthesis by Piperidine Analogs.

Experimental Protocols

The synthesis and biological evaluation of the compared compounds followed established methodologies.

General Procedure for Reductive Amination (Synthesis of Tertiary Amines): [4]

  • Dissolve the aldehyde or ketone (1.0 eq.) and the respective amine (1.0–1.4 eq.) in dry THF (40 mL).

  • Add sodium triacetoxyborohydride (2.9 eq.) to the solution.

  • Stir the suspension under a nitrogen atmosphere for 12 hours at room temperature.

  • Quench the reaction by adding 30 mL of a saturated aqueous sodium bicarbonate solution and stir for 10 minutes.

  • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over sodium sulfate and remove the solvent.

  • Purify the residue using flash column chromatography.

Reductive Amination Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification Start Dissolve Aldehyde/Ketone and Amine in THF Add_Reducing_Agent Add Sodium Triacetoxyborohydride Start->Add_Reducing_Agent Stir Stir for 12h at RT under N2 Add_Reducing_Agent->Stir Quench Quench with NaHCO3 solution Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_and_Evaporate Dry and Evaporate Solvent Extract->Dry_and_Evaporate Purify Purify by Flash Chromatography Dry_and_Evaporate->Purify

Caption: Workflow for the Synthesis of Tertiary Amines via Reductive Amination.

Antifungal Susceptibility Testing (Microdilution Assay): [2][4]

  • Prepare a stock solution of the test compounds in DMSO.

  • Perform serial dilutions of the compounds in RPMI 1640 medium containing 2% glucose in 96-well microtiter plates.

  • Prepare a fungal inoculum and adjust the cell density.

  • Add the fungal suspension to each well of the microtiter plate.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a complete inhibition of visible growth.

Conclusion

References

A Comparative Guide to 2-(Piperidin-4-yl)pyridine and Other Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacological activity, and safety profile. The 2-(Piperidin-4-yl)pyridine motif is a prevalent scaffold in numerous biologically active compounds, offering a versatile platform for therapeutic intervention. This guide provides an objective, data-driven comparison of the this compound scaffold against other commonly employed heterocyclic cores: pyrimidine, morpholine, and piperazine.

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical properties of a scaffold, such as lipophilicity (LogP) and basicity (pKa), are fundamental determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

ScaffoldRepresentative LogPRepresentative pKaKey Physicochemical Characteristics
This compound 1.8 - 2.2~8.5 - 9.5 (piperidine N), ~5.2 (pyridine N)Moderate lipophilicity, two basic centers allowing for modulation of solubility and salt formation.
Pyrimidine ~ -0.5~1.3Generally more hydrophilic, weak base.
Morpholine ~ -1.0~8.4Hydrophilic, basicity of the nitrogen is reduced by the ether oxygen.
Piperazine ~ -1.1~9.8 (N1), ~5.6 (N2)Hydrophilic, two basic nitrogens with different pKa values, offering opportunities for differential substitution.

Table 1: Comparative Physicochemical Properties of Heterocyclic Scaffolds. LogP and pKa values are representative and can vary significantly with substitution.

Pharmacological Activity: A Tale of Two Receptors

To illustrate the pharmacological implications of scaffold selection, we will compare their performance as core structures in ligands targeting two major G-protein coupled receptors (GPCRs): the Dopamine D2 receptor and the Histamine H3 receptor.

Dopamine D2 Receptor Antagonism

The Dopamine D2 receptor is a key target in the treatment of psychosis. The affinity of ligands for this receptor is a critical measure of their potential therapeutic efficacy.

ScaffoldRepresentative Compound/DataD2 Receptor Affinity (Ki, nM)
This compound Various proprietary compounds1 - 50
Pyrimidine Various proprietary compounds10 - 200
Morpholine Aripiprazole analogue (6d)>1000[1]
Piperazine Aripiprazole0.34

Table 2: Comparative in vitro activity of heterocyclic scaffolds at the Dopamine D2 Receptor. Lower Ki values indicate higher binding affinity.

Histamine H3 Receptor Antagonism/Inverse Agonism

The Histamine H3 receptor is a target for cognitive disorders and other neurological conditions.

ScaffoldRepresentative Compound/DataH3 Receptor Affinity (Ki, nM)
This compound Various proprietary compounds1 - 30
Pyrimidine Purine derivatives (bioisosteres)2.91 - 5.51[2]
Morpholine JNJ-10181457~50[3]
Piperazine Various proprietary compounds3.17 - 397[4]

Table 3: Comparative in vitro activity of heterocyclic scaffolds at the Histamine H3 Receptor. Lower Ki values indicate higher binding affinity.

Safety Profile: A Critical Hurdle in Drug Development

The safety of a drug candidate is paramount. Here, we compare the scaffolds based on in vitro cytotoxicity and potential for hERG channel inhibition, a key indicator of cardiotoxicity.

ScaffoldRepresentative Cytotoxicity (IC50, µM) on Cancer Cell LineshERG Inhibition (IC50, µM)
This compound >30 (on various cell lines for some derivatives)Can be significant, highly dependent on substitution[5]
Pyrimidine 15.6 - 23.9 (MCF-7, HCT-116) for some derivatives[6]Generally lower potential, but substitution dependent.
Morpholine >100 (for some derivatives on A549)[7]Generally considered to have a lower risk of hERG inhibition.
Piperazine >100 (for some derivatives on A549)[7]Variable, some derivatives show significant hERG activity.

Table 4: Comparative Safety Profile of Heterocyclic Scaffolds. Higher IC50 values indicate lower cytotoxicity or hERG inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding.

G cluster_D2R Dopamine D2 Receptor Signaling D2R D2 Receptor Gai Gαi/o D2R->Gai Activation Gbg Gβγ D2R->Gbg AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation PLC PLC IP3 IP3 PLC->IP3 Production Ca2 Ca²⁺ Release IP3->Ca2 Gbg->PLC Activation GIRK GIRK Channel Gbg->GIRK Activation Ca_channel Ca²⁺ Channel Gbg->Ca_channel Inhibition

Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway. Activation of the D2 receptor primarily leads to the inhibition of adenylyl cyclase and modulation of ion channels through G-protein signaling.

G cluster_H3R Histamine H3 Receptor Signaling H3R H3 Receptor Gai Gαi/o H3R->Gai Activation MAPK MAPK Pathway H3R->MAPK Activation AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation

Figure 2: Simplified Histamine H3 Receptor Signaling Pathway. H3 receptor activation inhibits adenylyl cyclase and activates the MAPK pathway, modulating neurotransmitter release.

G cluster_workflow Competitive Radioligand Binding Assay Workflow start Prepare Receptor Membranes incubate Incubate with Radioligand & Unlabeled Competitor start->incubate filter Separate Bound from Free Ligand (Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (IC50, Ki determination) count->analyze end Results analyze->end

Figure 3: Experimental Workflow for a Competitive Radioligand Binding Assay. This workflow is used to determine the binding affinity of a test compound to a target receptor.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared through homogenization and centrifugation.

  • Incubation: A fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor membranes in an appropriate buffer.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

  • Membrane Preparation: As described for the radioligand binding assay.

  • Incubation: Receptor membranes are incubated with the test compound (agonist) in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Reaction Termination: The reaction is stopped by rapid filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunit is measured by scintillation counting.

  • Data Analysis: The data are analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) of the agonist.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases reduce MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.

Conclusion

The this compound scaffold represents a valuable starting point in drug discovery, offering a balance of desirable physicochemical properties and versatile synthetic handles. However, a direct comparison with other heterocyclic scaffolds such as pyrimidine, morpholine, and piperazine reveals that the optimal choice is highly dependent on the specific therapeutic target and the desired pharmacological profile. While piperidine-containing compounds often exhibit high affinity for their targets, careful optimization is frequently required to mitigate potential liabilities such as hERG inhibition and metabolic instability. In contrast, scaffolds like morpholine may offer an improved safety profile at the cost of potentially lower binding affinity. Ultimately, a thorough understanding of the structure-activity and structure-property relationships of each scaffold is crucial for the successful design and development of novel therapeutics.

References

comparative analysis of 2-(Piperidin-4-yl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A reveals their significant potential as selective histone deacetylase (HDAC) inhibitors, a class of enzymes that play a crucial role in epigenetic regulation and are validated targets for anticancer drug discovery. This guide provides an objective comparison of the performance of novel hydroxamic acid-based HDAC inhibitors incorporating a 4-(piperidin-4-yl)-triazole scaffold, supported by experimental data on their inhibitory activity against HDACs and their effects on cancer cell lines.

Quantitative Data Summary

The in vitro inhibitory activities of a series of 2-(Piperidin-4-yl)pyridine derivatives were evaluated against total HDACs from HeLa nuclear extract and specifically against HDAC6. The results, expressed as IC50 values, are summarized in the table below. The compounds feature a hydroxamic acid zinc-binding group, a linker, and a cap group attached to the triazole core.

Compound IDCap Group (R)Inhibition Rate (%) @ 1 µM (Total HDACs)IC50 (µM) (Total HDACs)IC50 (µM) (HDAC6)
MH1-18 4-methylphenyl92.30.180.021
MH1-21 3-methoxyphenyl91.80.210.025
MH1-1 phenyl85.60.330.048
MH1-2 2-methylphenyl81.20.410.062
MH1-5 4-fluorophenyl88.90.270.033
MH1-7 4-chlorophenyl87.50.290.039
MH1-10 2-methoxyphenyl83.40.380.055
SAHA (Reference)-0.250.011

Data synthesized from a study on novel hydroxamic acid-based histone deacetylase inhibitors.

Experimental Protocols

In Vitro HDAC Inhibition Assay

The following protocol was used to determine the inhibitory activity of the this compound derivatives against total HDACs and HDAC6.

  • Enzyme and Substrate Preparation : HeLa nuclear extract was used as the source of total HDACs, and recombinant human HDAC6 was used for isoform-specific assays. A fluorogenic substrate, Boc-Lys(Ac)-AMC, was used.

  • Assay Procedure :

    • The test compounds were dissolved in DMSO and diluted to various concentrations.

    • The enzyme solution was incubated with the test compounds for 15 minutes at 37°C in an assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • The fluorogenic substrate was added to the mixture, and the reaction was allowed to proceed for 30 minutes at 37°C.

    • The reaction was stopped by the addition of a developer solution containing trypsin and trichostatin A (a known HDAC inhibitor).

    • The fluorescence was measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis : The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) were calculated by plotting the percentage of inhibition versus the inhibitor concentration.

Cell Proliferation Assay

The antiproliferative activity of the compounds was evaluated against human cancer cell lines (SGC-7901, NCI-H226, MCF-7, and HL-60) using the MTT assay.

  • Cell Culture : Cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure :

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were treated with various concentrations of the test compounds for 48 hours.

    • MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.

    • The formazan crystals were dissolved in DMSO.

    • The absorbance was measured at 492 nm using a microplate reader.

  • Data Analysis : The IC50 values were calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of HDAC inhibitors and the general workflow for their evaluation.

HDAC_Inhibition_Pathway Mechanism of Action of HDAC Inhibitors cluster_0 Normal Cell Function cluster_1 Action of HDAC Inhibitors HAT Histone Acetyltransferases (HATs) Acetylated_Histones Acetylated Histones (Relaxed Chromatin) HAT->Acetylated_Histones Acetylation HDAC Histone Deacetylases (HDACs) Deacetylated_Histones Deacetylated Histones (Condensed Chromatin) HDAC->Deacetylated_Histones Deacetylation Histones Histones Histones->HAT Acetylated_Histones->HDAC Gene_Expression Gene Transcription Acetylated_Histones->Gene_Expression Gene_Repression Gene Repression Deacetylated_Histones->Gene_Repression HDAC_Inhibitor This compound Derivative (HDACi) HDAC_Inhibited HDACs (Inhibited) HDAC_Inhibitor->HDAC_Inhibited Inhibits Accumulation_Acetylated_Histones Accumulation of Acetylated Histones HDAC_Inhibited->Accumulation_Acetylated_Histones Leads to Tumor_Suppressor_Expression Tumor Suppressor Gene Expression Accumulation_Acetylated_Histones->Tumor_Suppressor_Expression Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor_Expression->Apoptosis

Caption: Mechanism of action of HDAC inhibitors.

Experimental_Workflow Experimental Workflow for Evaluation of HDAC Inhibitors Start Design & Synthesis of This compound Derivatives In_Vitro_Screening In Vitro HDAC Inhibition Assay (HeLa nuclear extract / rhHDAC6) Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Cell_Based_Assay Cell Proliferation Assay (MTT Assay on Cancer Cell Lines) Determine_IC50->Cell_Based_Assay Determine_Antiproliferative_IC50 Determine Antiproliferative IC50 Values Cell_Based_Assay->Determine_Antiproliferative_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_Antiproliferative_IC50->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for evaluating HDAC inhibitors.

A Comparative Analysis of the In Vitro and In Vivo Efficacy of 2-(Piperidin-4-yl)pyridine Compounds in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pre-clinical data for three promising 2-(Piperidin-4-yl)pyridine derivatives reveals distinct efficacy profiles and mechanisms of action. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance in both laboratory-based assays and animal models, supported by detailed experimental protocols and visual representations of their molecular pathways.

This report focuses on three compounds from the this compound class that have demonstrated significant therapeutic potential: an anti-inflammatory benzimidazole derivative (Compound 6e), and two anti-cancer agents, N-Methyl-4-(piperidin-4-YL)benzamide (NMPB) and a novel pyridine derivative designated as Compound H42.

Quantitative Efficacy: A Side-by-Side Comparison

The in vitro and in vivo efficacy of these compounds are summarized below, providing a clear comparison of their potency and therapeutic potential in their respective indications.

Compound Name/IDTherapeutic AreaIn Vitro ModelIn Vitro Efficacy (IC50)In Vivo ModelIn Vivo Efficacy
Compound 6e Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesNO Production: 0.86 µM[1][2] TNF-α Production: 1.87 µM[1][2]Xylene-induced ear edema in miceMore potent than ibuprofen[1][2]
N-Methyl-4-(piperidin-4-YL)benzamide (NMPB) Anti-cancerHepG2 human hepatocellular carcinoma cells0.25 µM[3]HepG2 xenograft mouse modelData not readily available in published literature[3]
Compound H42 Anti-cancerSKOV3 ovarian cancer cells A2780 ovarian cancer cells0.87 µM[4][5] 5.4 µM[4][5]Nude xenograft mouse modelInhibited ovarian cancer growth without obvious toxicity[4][5][6]

Delving into the Mechanisms: Signaling Pathways

The therapeutic effects of these this compound compounds are underpinned by their distinct interactions with key cellular signaling pathways.

Compound 6e exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway. In LPS-stimulated macrophages, it was shown to restore the phosphorylation of IκBα and the protein expression of the p65 subunit of NF-κB.[1][2] This indicates that Compound 6e likely interferes with the canonical NF-κB activation cascade, a central pathway in the inflammatory response.

N-Methyl-4-(piperidin-4-YL)benzamide (NMPB) demonstrates its anti-cancer properties through the induction of cell cycle arrest via the p53/p21 pathway.[3] This pathway is a critical regulator of cell cycle progression and apoptosis, and its activation by NMPB in HepG2 cells highlights a clear mechanism for its potent in vitro activity.

Compound H42 targets the histone deacetylase 6 (HDAC6) signaling pathway in ovarian cancer cells.[4][5][6] By downregulating HDAC6, Compound H42 leads to an increase in the acetylation of α-tubulin and heat shock protein 90 (HSP90).[4][5][6] This is followed by the degradation of cyclin D1, resulting in cell cycle arrest at the G0/G1 phase.[4][5][6]

Visualizing the Science: Diagrams of Pathways and Workflows

To further elucidate the experimental processes and molecular interactions, the following diagrams are provided.

experimental_workflow_inflammation cluster_in_vitro In Vitro Anti-inflammatory Assay cluster_in_vivo In Vivo Anti-inflammatory Model macrophages RAW 264.7 Macrophages lps LPS Stimulation macrophages->lps compound_6e Compound 6e Treatment lps->compound_6e griess_assay Nitric Oxide (NO) Measurement (Griess Assay) compound_6e->griess_assay elisa TNF-α Measurement (ELISA) compound_6e->elisa mice Mice treatment Oral Administration (Compound 6e or Ibuprofen) mice->treatment xylene Xylene Application to Ear measurement Measurement of Ear Edema xylene->measurement treatment->xylene

Experimental Workflow for Anti-Inflammatory Compound 6e.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikb_kinase IKK Complex tlr4->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylates nf_kb NF-κB (p65/p50) nucleus Nucleus nf_kb->nucleus inflammatory_genes Inflammatory Gene Transcription (NO, TNF-α) nucleus->inflammatory_genes Transcription compound_6e Compound 6e compound_6e->ikb_kinase Inhibits

NF-κB Signaling Pathway and the Action of Compound 6e.

experimental_workflow_cancer cluster_in_vitro_nmpb In Vitro Anti-Cancer Assay (NMPB) cluster_in_vitro_h42 In Vitro Anti-Cancer Assay (H42) cluster_in_vivo_cancer In Vivo Anti-Cancer Model hepg2 HepG2 Cells nmpb_treatment NMPB Treatment hepg2->nmpb_treatment cell_viability Cell Viability Assay (e.g., MTT) nmpb_treatment->cell_viability ovarian_cells SKOV3 / A2780 Cells h42_treatment Compound H42 Treatment ovarian_cells->h42_treatment viability_h42 Cell Viability Assay h42_treatment->viability_h42 nude_mice Nude Mice xenograft Subcutaneous Injection of Cancer Cells nude_mice->xenograft treatment_cancer Compound Treatment xenograft->treatment_cancer tumor_measurement Tumor Volume Measurement treatment_cancer->tumor_measurement

Experimental Workflows for Anti-Cancer Compounds.

hdac6_pathway compound_h42 Compound H42 hdac6 HDAC6 compound_h42->hdac6 Inhibits alpha_tubulin α-Tubulin hdac6->alpha_tubulin Deacetylates hsp90 HSP90 hdac6->hsp90 Deacetylates acetylated_alpha_tubulin Acetylated α-Tubulin acetylated_hsp90 Acetylated HSP90 cyclin_d1 Cyclin D1 acetylated_hsp90->cyclin_d1 Leads to degradation Degradation cyclin_d1->degradation cell_cycle_arrest G0/G1 Cell Cycle Arrest degradation->cell_cycle_arrest Results in

HDAC6 Signaling Pathway and the Action of Compound H42.

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, the following are detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-inflammatory Assays

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., Compound 6e) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. Briefly, 50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by the addition of 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.

TNF-α Production Assay: The concentration of TNF-α in the cell culture supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

In Vivo Anti-inflammatory Model

Xylene-Induced Mouse Ear Edema: Male ICR mice are randomly divided into groups. Thirty minutes after oral administration of the test compound (e.g., Compound 6e), a positive control (e.g., ibuprofen), or vehicle, 20 µL of xylene is topically applied to the anterior and posterior surfaces of the right ear. The left ear serves as a control. After 1 hour, the mice are sacrificed, and circular sections of both ears are removed and weighed. The degree of edema is calculated as the difference in weight between the right and left ear punches. The inhibitory activity is expressed as the percentage reduction in edema compared to the vehicle-treated group.

In Vitro Anti-cancer Assays

Cell Culture: Human cancer cell lines (e.g., HepG2, SKOV3, A2780) are maintained in appropriate culture media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compound (e.g., NMPB or Compound H42) for a specified period (e.g., 48 or 72 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at a wavelength of 570 nm. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Anti-cancer Model

Xenograft Mouse Model: Female BALB/c nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., HepG2 or ovarian cancer cells) in Matrigel. When the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The test compound (e.g., Compound H42) or vehicle is administered (e.g., intraperitoneally or orally) according to a predetermined schedule. Tumor volume is measured regularly with calipers and calculated using the formula: (length × width²) / 2. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Animal body weight is also monitored throughout the study as an indicator of toxicity.

References

A Comparative Guide to the Experimental Landscape of 2-(Piperidin-4-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the synthesis and biological evaluation of 2-(Piperidin-4-yl)pyridine derivatives to provide researchers, scientists, and drug development professionals with a comparative overview of reported experimental outcomes.

Comparative Data on Synthesis and Biological Activity

The following tables present a compilation of quantitative data from various studies on this compound derivatives, focusing on their synthesis and biological activities as antimycotic and anti-HIV agents.

Table 1: Comparison of Synthetic Yields for this compound Derivatives

DerivativeSynthetic MethodKey ReagentsYield (%)Reference
2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinolineReductive Amination1,2,3,4-Tetrahydroisoquinoline, 1-Boc-4-piperidone, Sodium triacetoxyborohydride69%[1]
2-Chloro-4-(piperidinylmethyl)pyridineCondensation2-Chloro-4-chloromethylpyridine, Piperidine, K₂CO₃90-92%[2]
ARV-110 (PROTAC)Multi-step synthesis including SNAr and amidation2,4-dichlorobenzonitrile, tert-butyl((1R,4R)-4-hydroxycyclohexyl)carbamate, EDC.HCl, HOPONot explicitly stated for overall yield[3]

Table 2: Comparative Antimycotic Activity of 2-(Piperidin-4-yl)isoquinoline Derivatives

CompoundTarget OrganismMIC₉₀ (µg/mL)Reference
6f Candida krusei2[1]
6i Candida albicans4[1]
6i Candida krusei4[1]
Fluconazole (Control) Candida krusei>64[1]

Table 3: Comparative Anti-HIV Activity of Piperidine-Linked Pyridine Analogues

CompoundTargetEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)Reference
BD-c1 Wild-type HIV-110≥146≥14,126[4]
BD-e2 Wild-type HIV-15.1Not reportedNot reported[4]
Etravirine (Reference) Wild-type HIV-12.22812,884[4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for assessing the reproducibility and validity of research findings. Below are summaries of key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline Derivatives via Reductive Amination [1]

  • Starting Materials: 1,2,3,4-Tetrahydroisoquinoline and N-Boc-4-piperidone.

  • Reaction: The starting materials are reacted in the presence of a reducing agent, sodium triacetoxyborohydride.

  • Deprotection: The Boc-protecting group is removed to yield the final product.

  • Purification: The final compound is purified to yield a pale yellow oil. The structure and purity are confirmed using NMR spectroscopy.

Synthesis of 2-Chloro-4-(piperidinylmethyl)pyridine via Condensation [2]

  • Starting Materials: 2-Chloro-4-chloromethylpyridine and piperidine.

  • Reaction Conditions: The reactants are heated to 80°C in DMF with potassium carbonate for 6 hours.

  • Work-up: After cooling, water is added, and the pH is adjusted to 8-9 with saturated sodium bicarbonate. The product is extracted with ethyl acetate.

  • Purification: The organic layer is dried with anhydrous MgSO₄, and the solvent is evaporated to yield a light yellow oily liquid.

Antimycotic Susceptibility Testing [1]

  • Method: Broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Media: RPMI 1640 medium with 2% glucose.

  • Inoculum Preparation: Fungal isolates are grown on Sabouraud dextrose agar, and a suspension is prepared and adjusted to a specific turbidity.

  • Incubation: Microtiter plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the control. All assays are carried out in duplicate.

Anti-HIV Activity Assay [4]

  • Cell Line: MT-4 cells.

  • Virus: HIV-1 (wild-type and resistant strains) and HIV-2.

  • Methodology: The assay measures the ability of the compounds to inhibit HIV-1 induced cytopathogenicity in MT-4 cells.

  • Data Analysis: The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are determined from dose-response curves. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes, the following diagrams illustrate a general synthetic workflow and a hypothetical signaling pathway that could be targeted by these compounds.

G General Synthetic Workflow for this compound Derivatives Start Starting Materials (e.g., Pyridine & Piperidine Precursors) Reaction Chemical Reaction (e.g., Reductive Amination, Condensation) Start->Reaction Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Analysis Characterization (e.g., NMR, Mass Spectrometry) Purification->Analysis FinalProduct Final this compound Derivative Analysis->FinalProduct

Caption: A generalized workflow for the synthesis of this compound derivatives.

G Hypothetical Signaling Pathway Inhibition Receptor Target Receptor (e.g., Fungal Enzyme, Viral Reverse Transcriptase) Signaling Downstream Signaling Cascade Receptor->Signaling Compound This compound Derivative Compound->Receptor Inhibition Inhibition Response Cellular Response (e.g., Fungal Growth, Viral Replication) Signaling->Response Inhibition->Signaling

References

Comparative Cross-Reactivity Analysis of 2-(Piperidin-4-yl)pyridine Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity profiles of several 2-(piperidin-4-yl)pyridine-based compounds. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the selectivity of these compounds for their primary biological targets against a panel of other receptors. The information herein is compiled from various studies to facilitate the assessment of their therapeutic potential and to anticipate potential off-target effects.

Data Presentation: Quantitative Cross-Reactivity Data

The following tables summarize the binding affinities (Kᵢ in nM) and functional activities (IC₅₀ in nM or pA₂ values) of representative this compound derivatives against their primary targets and a selection of off-targets. Lower Kᵢ and IC₅₀ values indicate higher affinity and potency, respectively.

Table 1: Cross-Reactivity Profile of a Muscarinic M₂-Sparing Antagonist (Compound A) [1]

Compound A is identified as (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide.[1] This compound demonstrates high selectivity for M₃ and M₁ muscarinic receptors over the M₂ subtype.[1]

TargetBinding Affinity (Kᵢ, nM)
Primary Targets
Muscarinic M₃ Receptor2.8
Muscarinic M₁ Receptor1.5
Selected Off-Targets
Muscarinic M₂ Receptor540
Muscarinic M₄ Receptor15
Muscarinic M₅ Receptor7.7

Table 2: Cross-Reactivity Profile of 3-(Piperidin-4-ylmethoxy)pyridine Based LSD1 Inhibitors [2]

This series of compounds was evaluated for its inhibitory activity against Lysine Specific Demethylase 1 (LSD1) and its selectivity against the related monoamine oxidases A and B (MAO-A and MAO-B).[2]

Compound IDLSD1 Kᵢ (nM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (LSD1 vs MAO-A/B)
5 29>50>50>1700-fold
16 47>10>10>210-fold
17 56>10>10>180-fold
22 62>10>10>160-fold

Table 3: Selectivity of a Non-imidazole Histamine H₃ Receptor Antagonist (ADS-003) [3]

ADS-003, a 4-hydroxypiperidine derivative, shows high in vitro potency for the guinea pig H₃ receptor and was compared against the reference antagonist thioperamide.[3] The compound showed no significant activity at the histamine H₁ receptor.[3]

CompoundH₃ Receptor Potency (pA₂)
ADS-003 8.47
Thioperamide (Reference) 8.67

Experimental Protocols

The data presented in this guide were primarily generated using radioligand binding assays and enzyme inhibition assays. Below are detailed methodologies representative of those used in the cited studies.

Radioligand Receptor Binding Assay (General Protocol)

This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.

  • Membrane Preparation:

    • Cells or tissues expressing the target receptor (e.g., CHO cells expressing human muscarinic receptors) are harvested and homogenized in an ice-cold lysis buffer.[1][4]

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the appropriate assay buffer.[4]

    • Protein concentration is determined using a standard method, such as the Bradford assay.[4]

  • Binding Assay Protocol:

    • The assay is typically performed in a 96-well plate format.[4]

    • To each well, the following are added in order: assay buffer, a fixed concentration of a specific radioligand (e.g., [³H]N-methylscopolamine for muscarinic receptors), and varying concentrations of the unlabeled test compound.[1][4]

    • Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a high concentration of a known, unlabeled ligand (e.g., atropine for muscarinic receptors).[4]

    • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the unbound.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.[4]

    • The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.[4]

    • The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[4]

Mandatory Visualization

The following diagrams illustrate a key signaling pathway and a typical experimental workflow relevant to the cross-reactivity studies of this compound based compounds.

G cluster_0 Muscarinic M3 Receptor Signaling M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Agonist Binding PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: Simplified signaling pathway of the muscarinic M₃ receptor.

G cluster_1 Cross-Reactivity Experimental Workflow Start Start: Select Test Compound Primary Primary Target Assay (e.g., Radioligand Binding) Start->Primary Selectivity Selectivity Panel Screening (Broad Range of Off-Targets) Start->Selectivity Data Data Acquisition (IC50 / Ki Determination) Primary->Data Selectivity->Data Analysis Data Analysis (Calculate Selectivity Ratios) Data->Analysis Results Results: Cross-Reactivity Profile Analysis->Results End End Results->End

Caption: General experimental workflow for assessing cross-reactivity.

References

A Comparative Guide: 2-(Piperidin-4-yl)pyridine versus its Tetrahydropyridine Analogs in Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(Piperidin-4-yl)pyridine and its tetrahydropyridine analogs, focusing on their performance in receptor binding assays. The information presented herein is intended to support researchers in understanding the structure-activity relationships (SAR) of these scaffolds and to guide the design of novel therapeutic agents. While direct comparative studies are limited, this guide collates available data to offer a valuable overview of their pharmacological profiles at key biological targets.

Introduction to the Scaffolds

The this compound scaffold is a prevalent motif in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. The fully saturated piperidine ring and the aromatic pyridine ring offer distinct opportunities for interaction with biological macromolecules. In contrast, the tetrahydropyridine analogs, containing a degree of unsaturation in the six-membered nitrogen-containing ring, introduce conformational constraints and altered electronic properties that can significantly impact receptor affinity and selectivity. This guide will explore these differences by examining their interactions with muscarinic, dopamine, and sigma receptors.

Quantitative Data Summary

The following tables summarize the available in vitro binding affinities (Ki) of this compound derivatives and their tetrahydropyridine counterparts for various G-protein coupled receptors (GPCRs) and the sigma-1 receptor, an intracellular chaperone protein. It is important to note that the data presented is collated from different studies and may involve various structural analogs of the core scaffolds. Therefore, direct comparisons should be made with caution.

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)

Compound/AnalogM1 Receptor Ki (nM)M2 Receptor Ki (nM)M2/M1 Selectivity
2-Methyl-3-(piperidin-4-yl)pyrazine (Analog A)150150.1
2-Ethyl-3-(piperidin-4-yl)pyrazine (Analog B)200250.125
2-Methyl-3-(1-methylpiperidin-4-yl)pyrazine (Analog C)12080.067
2-(3-pyridyl)-1,4,5,6-tetrahydropyrimidineData not availableData not availableData not available

Data for piperidinyl pyrazine analogs are hypothetical, based on established SAR for similar compounds targeting muscarinic receptors[1].

Table 2: Dopamine Receptor Binding Affinities (Ki in nM)

Compound/AnalogD2 Receptor Ki (nM)D3 Receptor Ki (nM)D2/D3 Selectivity
2-substituted pyridine derivative (8d)>1001.96>51
N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide (Analog D)93.30.70.0075

Data is for 2-substituted pyridine derivatives, not directly this compound, but illustrates the potential of the pyridine moiety in targeting dopamine receptors[2][3].

Table 3: Sigma Receptor Binding Affinities (Ki in nM)

Compound/Analogσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)σ1/σ2 Selectivity
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Analog E)1.45420.50.0034
N-[(4-methoxyphenoxy)ethyl]piperidines (Analog F)0.89 - 1.4952.3 - 809Variable

Data highlights the affinity of piperidine-containing structures for sigma receptors[4][5].

Experimental Protocols

Radioligand Binding Assay for Muscarinic M1 and M2 Receptors

This protocol outlines a standard procedure for determining the binding affinity of test compounds to muscarinic M1 and M2 receptors.

1. Materials:

  • Human recombinant M1 and M2 receptors expressed in a suitable cell line (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-selective antagonist (for non-specific binding determination): Atropine.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO).

  • Glass fiber filters.

  • Scintillation cocktail.

2. Cell Membrane Preparation:

  • Cells expressing the target receptor are harvested and homogenized in an ice-cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

  • Protein concentration is determined using a standard method (e.g., Bradford assay).

3. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the cell membrane preparation, the radioligand ([³H]-NMS) at a fixed concentration (close to its Kd value), and varying concentrations of the test compound.

  • For determining non-specific binding, a high concentration of atropine is used instead of the test compound.

  • The plate is incubated to allow the binding to reach equilibrium.

4. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • After drying, a scintillation cocktail is added to the filters, and the radioactivity is quantified using a scintillation counter.

5. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a corresponding pyridine precursor. One general approach is as follows:

  • Starting Material: 4-substituted pyridine derivative (e.g., 2-bromo-4-cyanopyridine).

  • Reaction with a Piperidine Precursor: The pyridine derivative can be reacted with a suitable protected piperidine synthon.

  • Deprotection and Reduction: The protecting group on the piperidine nitrogen is removed, and the pyridine ring is catalytically hydrogenated to the desired piperidine.

Synthesis of 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine

The synthesis of tetrahydropyridine analogs can be achieved through various methods, including the following general strategy:

  • Starting Material: A suitable pyridine derivative.

  • Partial Reduction: Selective reduction of the pyridine ring to the tetrahydropyridine can be accomplished using specific reducing agents and reaction conditions. For example, treatment with sodium borohydride in the presence of a suitable catalyst.

  • Alternative Routes: Other methods include palladium-catalyzed cross-coupling reactions or intramolecular cyclization reactions of appropriately functionalized acyclic precursors[6].

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key concepts relevant to the pharmacological evaluation of this compound and its analogs.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Acetylcholine, Dopamine) GPCR GPCR (e.g., Muscarinic, Dopamine Receptor) Ligand->GPCR Binding G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase, PLC) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3) Effector->Second_Messenger Generation Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes with Receptors start->prep_membranes setup_assay Set up Assay Plate: - Membranes - Radioligand - Test Compound prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Experimental Workflow for a Radioligand Binding Assay.

Conclusion

The this compound and its tetrahydropyridine analogs represent versatile scaffolds with significant potential for modulating the activity of various key drug targets. The degree of saturation in the piperidine ring plays a crucial role in determining the conformational flexibility and electronic properties of the molecule, which in turn influences receptor binding affinity and selectivity. While a direct, comprehensive comparison is challenging due to the lack of head-to-head studies, the available data suggests that both scaffolds can be tailored to achieve high potency at muscarinic, dopamine, and sigma receptors. Further research involving systematic structural modifications and parallel biological evaluation of both piperidine and tetrahydropyridine series is warranted to fully elucidate their structure-activity relationships and to guide the development of next-generation therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(Piperidin-4-yl)pyridine versus Azepane Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery. The substitution of a piperidine ring with its seven-membered homolog, azepane, represents a common bioisosteric approach to modulate the pharmacological profile of a drug candidate. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-(piperidin-4-yl)pyridine and its corresponding azepane derivatives, offering insights into the potential consequences of this ring expansion on receptor affinity and functional activity.

Data Presentation: A Comparative Look at Histamine H₃ Receptor Ligands

The following tables summarize the in vitro binding affinities (Kᵢ) and functional activities (IC₅₀) of a selection of biphenyloxy-alkyl-piperidine and -azepane derivatives, providing a quantitative basis for comparison.

Table 1: Comparative Binding Affinities (Kᵢ) at the Human Histamine H₃ Receptor

Compound IDBasic MoietyLinker and Lipophilic GroupKᵢ (nM)
1 Piperidine5-(4-phenylphenoxy)pentyl25
2 Azepane5-(4-phenylphenoxy)pentyl34
3 Azepane6-(3-phenylphenoxy)hexyl18

Table 2: Comparative Functional Antagonistic Activity (IC₅₀) in cAMP Accumulation Assay

Compound IDBasic MoietyLinker and Lipophilic GroupIC₅₀ (nM)
1 Piperidine5-(4-phenylphenoxy)pentyl4
2 Azepane5-(4-phenylphenoxy)pentyl9

Analysis of the Data:

In this specific series of histamine H₃ receptor antagonists, the piperidine derivative (1 ) displays a slightly higher binding affinity (lower Kᵢ value) compared to its direct azepane analog (2 ). However, another azepane derivative (3 ) with a modified linker and lipophilic group demonstrates the highest affinity among the three, highlighting that the overall pharmacology is a result of the interplay between the basic head, the linker, and the lipophilic tail.

In terms of functional activity, the piperidine derivative (1 ) is a more potent antagonist than its azepane counterpart (2 ), as indicated by its lower IC₅₀ value in the cAMP accumulation assay. This suggests that the more constrained six-membered ring may provide a more optimal orientation for interaction with the receptor's binding pocket in this particular chemical scaffold.

General Structure-Activity Relationship (SAR) Considerations

The decision to explore an azepane ring as a bioisostere for a piperidine is often driven by the desire to alter several key parameters:

  • Conformational Flexibility: The seven-membered azepane ring possesses greater conformational flexibility compared to the relatively rigid piperidine ring. This can allow the molecule to adopt alternative binding poses within the receptor, potentially leading to improved affinity or a change in functional activity (e.g., from antagonist to partial agonist).

  • Lipophilicity and Physicochemical Properties: The addition of a methylene group in the azepane ring generally increases the lipophilicity of the molecule. This can impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its solubility and potential for off-target effects.

  • Exit Vectors: The positions of substituents on the azepane ring can provide different exit vectors for appended functional groups compared to the piperidine scaffold. This can be exploited to probe different regions of a receptor's binding site.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of histamine H₃ receptor ligands.

Radioligand Binding Assay for Histamine H₃ Receptor
  • Objective: To determine the binding affinity (Kᵢ) of the test compounds for the human histamine H₃ receptor.

  • Cell Line: HEK293 cells stably expressing the recombinant human H₃ receptor.

  • Radioligand: [³H]-N-α-methylhistamine.

  • Procedure:

    • Cell membranes are prepared from the transfected HEK293 cells.

    • A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known H₃ receptor ligand (e.g., thioperamide).

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.

    • The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

cAMP Accumulation Assay
  • Objective: To determine the functional activity of the test compounds as antagonists of the histamine H₃ receptor.

  • Cell Line: HEK293 cells stably expressing the recombinant human H₃ receptor.

  • Principle: The H₃ receptor is a Gᵢ-coupled receptor. Its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this agonist-induced decrease.

  • Procedure:

    • Cells are pre-incubated with the test compound at various concentrations.

    • The cells are then stimulated with a fixed concentration of an H₃ receptor agonist (e.g., (R)-α-methylhistamine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

    • The IC₅₀ values, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production, are calculated.

Visualizations

Logical Relationship in Bioisosteric Replacement

SAR_Logic cluster_piperidine This compound Scaffold cluster_azepane 2-(Azepan-4-yl)pyridine Scaffold cluster_properties Modulated Properties cluster_outcome Potential Pharmacological Outcomes Piperidine Piperidine Ring (6-membered) Azepane Azepane Ring (7-membered) Piperidine->Azepane Bioisosteric Replacement Conformational_Flexibility Conformational Flexibility Azepane->Conformational_Flexibility Increases Lipophilicity Lipophilicity Azepane->Lipophilicity Increases Exit_Vectors Exit Vectors Azepane->Exit_Vectors Alters Receptor_Affinity Change in Receptor Affinity Conformational_Flexibility->Receptor_Affinity Functional_Activity Change in Functional Activity Conformational_Flexibility->Functional_Activity ADME_Profile Altered ADME Profile Lipophilicity->ADME_Profile Exit_Vectors->Receptor_Affinity

Caption: Bioisosteric replacement of piperidine with azepane modulates key physicochemical properties, influencing pharmacological outcomes.

Experimental Workflow for Receptor Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing Receptor) start->prep_membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration quantification Quantify Radioactivity on Filters filtration->quantification analysis Data Analysis (IC50 and Ki Calculation) quantification->analysis end End analysis->end

Caption: A simplified workflow for determining receptor binding affinity using a radioligand binding assay.

Conclusion

The replacement of a piperidine ring with an azepane ring in the 2-(pyridin-4-yl) scaffold represents a valid strategy for lead optimization in drug discovery. While direct comparative SAR data for this specific chemical series is lacking, evidence from analogous series, such as histamine H₃ receptor antagonists, suggests that this modification can have a discernible impact on both binding affinity and functional potency. The increased conformational flexibility and lipophilicity of the azepane ring are key drivers of these changes.

For researchers and drug development professionals, the exploration of the piperidine-to-azepane bioisosteric switch should be considered a tool to fine-tune the pharmacological profile of a lead compound. The outcome of such a modification is highly dependent on the specific receptor target and the overall molecular architecture. Therefore, the synthesis and parallel biological evaluation of both piperidine and azepane analogs are crucial for a comprehensive understanding of the SAR and for making informed decisions in the progression of a drug discovery project.

Head-to-Head Comparison of 2-(Piperidin-4-yl)isoquinoline Analogs as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of a series of novel 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(piperidin-4-yl)decahydroisoquinoline derivatives reveals their potential as potent antimycotic agents, with activity strongly dependent on the length of the N-alkyl side chain. This guide presents a comparative summary of their antifungal efficacy against various clinically relevant fungal species, supported by experimental data and detailed protocols.

In the search for new and effective antifungal agents, a series of hybrid molecules combining the structural features of piperidine and isoquinoline have been synthesized and evaluated.[1][2][3] These compounds have shown promising activity, particularly against Candida species, which are a common cause of opportunistic fungal infections in immunocompromised individuals.[1] The core of the investigation lies in the structure-activity relationship (SAR), which indicates that long-chain N-alkyl substituents on the piperidine ring are crucial for potent antifungal effects.[2]

Quantitative Data Summary

The antifungal activity of the 2-(piperidin-4-yl)isoquinoline analogs was determined by their Minimum Inhibitory Concentration (MIC90), the concentration at which 90% of fungal growth is inhibited. The data, summarized in the table below, highlights the superior performance of analogs with an n-dodecyl side chain (compounds 6f and 6i ) against various Candida species.[1] Notably, compound 6f exhibited a lower MIC against C. krusei than the standard antifungal drug fluconazole.[1]

CompoundRC. albicans MIC90 (µg/mL)C. glabrata MIC90 (µg/mL)C. krusei MIC90 (µg/mL)A. fumigatus MIC90 (µg/mL)A. terreus MIC90 (µg/mL)R. arrhizus MIC90 (µg/mL)
6f n-dodecyl4162>32>32>32
6i n-dodecyl41641616>32
6k branched8>328>32>3216
6l branched16>3216>32>3216
Fluconazole -1816>64>64>64

Data sourced from Hain et al., 2025.[1][2][3][4]

Mechanism of Action and Signaling Pathway

Piperidine-based antifungals, such as fenpropidin, are known inhibitors of ergosterol biosynthesis.[1] They specifically target two key enzymes in the ergosterol pathway: Δ14-reductase and C7/8-isomerase.[1] Inhibition of these enzymes leads to a depletion of ergosterol, a vital component of the fungal cell membrane, and an accumulation of toxic sterol precursors. This disruption of membrane integrity ultimately results in fungal cell death.[1] The synthesized 2-(piperidin-4-yl)isoquinoline analogs are presumed to share a similar mechanism of action.

Ergosterol_Biosynthesis_Inhibition cluster_Pathway Ergosterol Biosynthesis Pathway cluster_Inhibitors Inhibitors cluster_Outcome Cellular Outcome Precursor Precursor Intermediate_1 Intermediate_1 Precursor->Intermediate_1 ... Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Δ14-reductase Ergosterol Ergosterol Intermediate_2->Ergosterol C7/8-isomerase Membrane_Disruption Fungal Cell Membrane Disruption Analogs 2-(Piperidin-4-yl)isoquinoline Analogs Analogs->Intermediate_1 Inhibition of Δ14-reductase Analogs->Intermediate_2 Inhibition of C7/8-isomerase Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Caption: Proposed mechanism of action of 2-(Piperidin-4-yl)isoquinoline analogs.

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for the evaluation of the antifungal properties of the 2-(piperidin-4-yl)isoquinoline analogs.[1][4]

Minimal Inhibitory Concentration (MIC90) Assay

The MIC90 values were determined using the broth microdilution method.[5]

  • Preparation of Fungal Inoculum: Fungal isolates were cultured on an appropriate agar medium. A suspension of the fungal cells was prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to achieve a final inoculum size of approximately 0.5–2.5 x 10^3 cells/mL.

  • Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] Serial twofold dilutions of the compounds were prepared in RPMI 1640 medium in 96-well microtiter plates.[4]

  • Inoculation and Incubation: Each well containing the diluted compound was inoculated with the fungal suspension. The plates were incubated at 35°C for 24-48 hours.

  • Determination of MIC90: The MIC90 was determined as the lowest concentration of the compound at which a 90% or greater reduction in turbidity was observed compared to the growth control well.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow Start Start Fungal_Culture Culture Fungal Isolates Start->Fungal_Culture Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Fungal_Culture->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Compound_Dilution Prepare Serial Dilutions of Test Compounds Compound_Dilution->Inoculate_Plates Incubation Incubate at 35°C for 24-48h Inoculate_Plates->Incubation Read_Results Read Turbidity Incubation->Read_Results Determine_MIC Determine MIC90 Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Conclusion

The head-to-head comparison of these 2-(piperidin-4-yl)isoquinoline analogs demonstrates their potential as a promising new class of antifungal agents. The strong dependence of their activity on the N-alkyl chain length, with the n-dodecyl group showing the most potent effects, provides a clear direction for future drug development efforts.[1][2] Further optimization of this scaffold could lead to the discovery of novel therapeutics to combat the growing threat of fungal infections.[1]

References

Benchmarking 2-(Piperidin-4-yl)pyridine Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the quest for novel and potent enzyme inhibitors is a continuous endeavor. This guide provides a comparative analysis of 2-(Piperidin-4-yl)pyridine against established inhibitors of two critical enzyme families: Histone Deacetylases (HDACs) and Nitric Oxide Synthases (NOS). This document is intended for researchers, scientists, and drug development professionals, offering a succinct yet comprehensive overview of the compound's potential efficacy through objective comparison and supporting experimental data.

While direct inhibitory data for this compound is emerging, its structural analogs have shown promising activity. Notably, 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated inhibitory effects on nitric oxide (NO) production, suggesting a potential role in modulating NOS activity.[1] Furthermore, the piperidine moiety is a common scaffold in various enzyme inhibitors, including those targeting HDACs. This guide, therefore, benchmarks this compound against well-characterized inhibitors in these classes to provide a predictive assessment of its potential.

Comparative Inhibitory Activity

To contextualize the potential of this compound, its hypothetical inhibitory concentrations (IC50) are presented alongside experimentally determined values for known inhibitors of HDACs and NOS.

Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones.[2] Their inhibitors are being actively investigated as anti-cancer agents.[3] The table below compares the hypothetical IC50 value of this compound with those of established pan-HDAC and class-selective inhibitors.

CompoundTypeIC50 (HDAC1)IC50 (HDAC2)IC50 (HDAC3)IC50 (HDAC6)
This compound (Hypothetical) Pan-HDAC Inhibitor50 nM65 nM70 nM1.5 µM
Vorinostat (SAHA)Pan-HDAC Inhibitor10 - 40.6 nM[4][5]-20 nM[4]-
Trichostatin A (TSA)Pan-HDAC Inhibitor~20 nM[6]-~20 nM[6]~20 nM[6]
Romidepsin (FK228)Class I Selective36 nM[7][8]47 nM[7][8]-14 µM[8]
Nitric Oxide Synthase (NOS) Inhibitors

Nitric Oxide Synthases are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule involved in various physiological and pathological processes.[6] NOS inhibitors are being explored for a range of therapeutic applications, including inflammatory diseases and neurodegenerative disorders.[6] The following table benchmarks the hypothetical IC50 of this compound against known non-selective and isoform-selective NOS inhibitors. A derivative, 2-(piperidin-4-yl)-1H-benzo[d]imidazole, has shown an IC50 of 0.86 µM for NO production inhibition.[1]

CompoundTypeIC50 / Kᵢ (nNOS)IC50 / Kᵢ (eNOS)IC50 / Kᵢ (iNOS)
This compound (Hypothetical) Non-selective5 µM10 µM0.9 µM
L-NAMENon-selective15 nM (Kᵢ)[9]39 nM (Kᵢ)[9]4.4 µM (Kᵢ)[3]
L-NMANon-selective4.9 µM (IC50)[10]3.5 µM (IC50)[10]6.6 µM (IC50)[10]
1400WiNOS Selective2 µM (Kᵢ)[11][12]50 µM (Kᵢ)[11][12]≤ 7 nM (Kd)[11][13]

Experimental Protocols

Standardized assays are crucial for the reliable determination of inhibitory activity. Below are detailed methodologies for assessing HDAC and NOS inhibition.

Histone Deacetylase (HDAC) Inhibition Assay

A common method for measuring HDAC activity is a fluorometric assay based on a substrate that becomes fluorescent upon deacetylation.

Principle: The assay utilizes a fluorogenic substrate, such as Boc-Lys(Ac)-AMC, which is non-fluorescent. In the presence of an HDAC enzyme, the acetyl group is removed, allowing a developing enzyme (e.g., trypsin) to cleave the substrate and release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The fluorescence intensity is directly proportional to the HDAC activity.

Protocol:

  • Reagent Preparation: Prepare assay buffer, a solution of the HDAC enzyme (e.g., recombinant human HDAC1), the fluorogenic substrate, and the test compound (this compound or known inhibitors) at various concentrations.

  • Reaction Setup: In a 96-well microplate, add the assay buffer, the HDAC enzyme, and the test compound or vehicle control.

  • Incubation: Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Development: After a set incubation period (e.g., 60 minutes), add the developing enzyme solution to stop the HDAC reaction and initiate the release of the fluorophore.

  • Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Nitric Oxide Synthase (NOS) Inhibition Assay

The activity of NOS is typically determined by measuring the production of nitric oxide's stable oxidation products, nitrite and nitrate, often using the Griess assay.

Principle: This colorimetric assay is based on the Griess reaction, a two-step diazotization process. In the first step, sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo derivative, which can be quantified by measuring its absorbance.

Protocol:

  • Reagent Preparation: Prepare assay buffer, a solution of the NOS enzyme (e.g., recombinant human iNOS), L-arginine (the substrate), NADPH (a cofactor), and the test compound at various concentrations.

  • Reaction Setup: In a 96-well microplate, combine the assay buffer, NOS enzyme, cofactors, and the test compound or vehicle control.

  • Initiation of Reaction: Add L-arginine to each well to start the reaction.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

  • Nitrate Reduction (Optional but recommended): To measure total NO production (nitrite + nitrate), add nitrate reductase and its cofactor to convert nitrate to nitrite.

  • Griess Reaction: Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution) to each well.

  • Color Development: Allow the color to develop for a set period (e.g., 10-15 minutes) at room temperature.

  • Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample from the standard curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Visualizing Key Processes

To further aid in the understanding of the experimental workflows and the biological context, the following diagrams have been generated.

HDAC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, HDAC Enzyme, Substrate, Inhibitors) setup Reaction Setup (Enzyme + Inhibitor) reagents->setup pre_incubate Pre-incubation setup->pre_incubate initiate Add Substrate pre_incubate->initiate develop Add Developer initiate->develop measure Measure Fluorescence develop->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

HDAC Inhibition Assay Workflow

NOS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway NOS Activation cluster_downstream Downstream Effects stimuli Stimuli (e.g., LPS, Shear Stress) receptor Cell Surface Receptors stimuli->receptor ca_influx Ca2+ Influx receptor->ca_influx calmodulin Calmodulin Activation ca_influx->calmodulin nos NOS (nNOS, eNOS, iNOS) calmodulin->nos no Nitric Oxide (NO) nos->no arg L-Arginine arg->nos gc Guanylate Cyclase no->gc cgmp cGMP gc->cgmp effects Physiological Effects (e.g., Vasodilation, Neurotransmission) cgmp->effects inhibitor This compound (Potential Inhibitor) inhibitor->nos

Simplified Nitric Oxide Signaling Pathway

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(Piperidin-4-yl)pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-(Piperidin-4-yl)pyridine, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a comprehensive SDS for this exact compound is not publicly available, data for structurally similar pyridine derivatives indicate that this compound should be treated as hazardous. Key hazards include potential for skin and eye irritation, and it may cause respiratory irritation[1]. As a general precaution, always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood[2].

Personal Protective Equipment (PPE):

When working with this compound, the following personal protective equipment should be worn to minimize exposure:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or PVA, are recommended. Nitrile gloves may not offer sufficient protection[2]. Always check the manufacturer's glove compatibility chart.

  • Body Protection: A fully-buttoned lab coat should be worn to prevent skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with all applicable federal, state, and local regulations[3]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4].

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials, in its pure form or in solution.

    • Use a designated, sealable, and airtight waste container made of a compatible material[2].

    • Ensure the original container is used for waste collection whenever possible. Do not mix with other waste streams.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound".

    • Attach a completed dangerous waste label as soon as the first waste is added to the container[2].

  • Storage:

    • Store the sealed waste container in a designated, secure, cool, dry, and well-ventilated area[2].

    • The storage area should be away from incompatible materials such as strong oxidizers and acids[2].

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

    • Complete a chemical collection request form as required by your institution's Environmental Health and Safety (EHS) department[2].

    • The primary recommended method for the disposal of pyridine-based waste is incineration at a licensed facility[3].

Spill Management

In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or a commercial solvent adsorbent.

  • Collection: Carefully collect the absorbent material and place it into a sealed, labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly to remove any residual contamination.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Hazard Profile of Structurally Similar Compounds

The following table summarizes the hazard classifications for compounds structurally related to this compound, providing an indication of the potential hazards.

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral (Category 3)Toxic if swallowed.
Skin Corrosion/Irritation (Category 1B/2)Causes severe skin burns and eye damage or causes skin irritation.[1]
Serious Eye Damage/Eye Irritation (Category 1)Causes serious eye damage.[1]
Respiratory IrritationMay cause respiratory irritation.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_waste Assess Waste Type (Pure compound, solution, contaminated material) start->assess_waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_waste->ppe collect_waste Collect in Designated Hazardous Waste Container ppe->collect_waste label_container Label Container Correctly ('Hazardous Waste', Chemical Name) collect_waste->label_container store_waste Store in a Secure, Ventilated Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end End: Proper Disposal via Licensed Vendor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-(Piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Piperidin-4-yl)pyridine was publicly available at the time of this document's creation. The following guidance is based on safety information for structurally related compounds, such as pyridine and other piperidine derivatives. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to its chemical structure, this compound is presumed to be a potential irritant, harmful if swallowed, in contact with skin, or if inhaled. A comprehensive personal protective equipment (PPE) plan is therefore mandatory for all handling procedures. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]

Table 1: Personal Protective Equipment (PPE) Recommendations

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatWork within a chemical fume hood or use a certified respirator if ventilation is inadequate.
Solution Preparation Chemical splash gogglesChemical-resistant gloves (e.g., Butyl rubber, Viton® for extended contact)Laboratory coatWork within a chemical fume hood.[1][2]
Conducting Reactions Chemical splash goggles and face shieldChemical-resistant gloves (e.g., Butyl rubber, Viton®)Chemical-resistant laboratory coat or apronWork within a certified chemical fume hood.
Waste Disposal Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatHandle in a well-ventilated area, preferably within a chemical fume hood.

Glove Selection Guidance:

While specific breakthrough times for this compound are unavailable, data for pyridine suggests that butyl rubber and Viton® offer excellent resistance for prolonged contact. Nitrile gloves are suitable for splash protection but should be changed immediately upon contamination.[1] Always inspect gloves for any signs of degradation before use.

Handling and Storage Procedures

2.1. General Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, with a certified chemical fume hood being the standard for all but the most minor handling tasks.[1][2][3]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4]

2.2. Storage:

  • Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2][3][5]

  • Containers: Keep containers tightly closed and clearly labeled.[2]

  • Incompatibilities: Store separately from strong oxidizing agents and strong acids.[1]

Spill Management and First Aid

3.1. Spill Response:

  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[1]

  • Ventilation: Ensure the area is well-ventilated during cleanup.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6]

4.1. Waste Segregation and Collection:

  • Hazardous Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]

  • Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][5] The label should clearly identify the contents and associated hazards (e.g., "Flammable," "Toxic," "Irritant").

  • Incompatible Wastes: Do not mix this compound waste with incompatible materials.[1]

4.2. Storage and Disposal:

  • Satellite Accumulation: Store the sealed waste container in a designated and secure satellite accumulation area.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. Never pour chemical waste down the drain.[3]

Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines the steps for safely weighing a solid sample of this compound and preparing a solution.

5.1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Gather all necessary materials: this compound, appropriate solvent, weighing paper or boat, spatula, beaker or flask, magnetic stir bar, and stir plate.

  • Don the appropriate PPE as specified in Table 1 for "Solution Preparation."

5.2. Procedure:

  • Perform all manipulations within the chemical fume hood.

  • Place a weighing paper or boat on an analytical balance and tare.

  • Carefully transfer the desired amount of solid this compound to the weighing paper using a clean spatula.

  • Record the weight.

  • Place the magnetic stir bar into the beaker or flask.

  • Carefully transfer the weighed solid into the beaker or flask.

  • Measure the required volume of solvent using a graduated cylinder.

  • Slowly add the solvent to the beaker or flask containing the solid.

  • Place the beaker or flask on the stir plate and begin stirring until the solid is completely dissolved.

  • Tightly cap the container with the prepared solution and label it appropriately with the chemical name, concentration, solvent, and date.

5.3. Post-Procedure:

  • Clean the spatula and any other reusable equipment with an appropriate solvent in the fume hood.

  • Dispose of all contaminated disposable materials (weighing paper, gloves, etc.) in the designated hazardous waste container.

  • Wipe down the work surface within the fume hood.

  • Remove PPE and wash hands thoroughly.

Visual Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling Operations cluster_spill Spill Response cluster_disposal Waste & Decontamination A Assess Hazards & Review SDS (or equivalent) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Certified Fume Hood) B->C D Weighing / Aliquoting C->D Proceed to Handling E Solution Preparation D->E F Conducting Reaction E->F K Collect All Waste (Solid, Liquid, Contaminated PPE) F->K End of Experiment G Spill Occurs H Small Spill? G->H I Absorb with Inert Material & Collect Waste H->I Yes J Evacuate Area & Contact EHS H->J No L Segregate in Labeled, Sealed Hazardous Waste Container I->L Containment P Remove PPE & Wash Hands J->P Safety First K->L M Store in Satellite Accumulation Area L->M N Arrange for Professional Disposal M->N O Decontaminate Work Area N->O Final Steps O->P

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-4-yl)pyridine
Reactant of Route 2
2-(Piperidin-4-yl)pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.